Etidocaine
説明
This compound is marketed under the name Duranest. It is an injectable local anesthetic during surgery, labor, and delivery. This compound has a long duration of activity, but has the main disadvantage of increased bleeding during oral surgery.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.
See also: Lidocaine (related); Trimecaine (related); this compound Hydrochloride (active moiety of).
Structure
3D Structure
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSIVBDOCDNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023027 | |
| Record name | Etidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1 | |
| Record name | Etidocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidocaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidocaine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidocaine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-Butyroxylidide, 2-(ethylpropylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etidocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIDOCAINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETIDOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETIDOCAINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
203-203.5 | |
| Record name | Etidocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Etidocaine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etidocaine (B1208345), a long-acting amide local anesthetic, exerts its therapeutic effect by blocking nerve impulse propagation. This action is primarily mediated through its interaction with voltage-gated sodium channels (VGSCs), the key proteins responsible for the rising phase of the action potential in excitable cells. This compound exhibits a state-dependent blockade of VGSCs, demonstrating higher affinity for the open and inactivated states of the channel compared to the resting state. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with VGSCs, including its binding site, the kinetics of channel blockade, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key conceptual frameworks are visualized to facilitate a deeper understanding of this compound's mechanism of action.
Core Mechanism of Action: State-Dependent Blockade
The interaction of this compound with voltage-gated sodium channels is best described by the modulated receptor hypothesis . This model posits that the affinity of this compound for its binding site on the sodium channel is dependent on the conformational state of the channel.[1][2] VGSCs cycle through three primary states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed and has a low affinity for this compound.
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing for the influx of sodium ions. In this state, the affinity of this compound for its receptor increases.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state. This compound exhibits its highest affinity for this state, stabilizing the channel in this non-conducting conformation.[1][2]
This state-dependent binding leads to two distinct types of blockade:
-
Tonic Block: This is a baseline level of block that occurs when the nerve is at rest and stimulation frequency is low. It primarily reflects the interaction of this compound with resting state channels.
-
Phasic (Use-Dependent) Block: With repetitive stimulation, such as during the transmission of pain signals, the blocking effect of this compound intensifies.[2] This is because more channels are cycling through the open and inactivated states, for which this compound has a higher affinity. The drug binds during these states and dissociates slowly, leading to an accumulation of blocked channels.
The this compound Binding Site
The binding site for this compound and other local anesthetics is located within the inner pore of the α-subunit of the voltage-gated sodium channel.[3][4] This receptor site is formed by the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel pore.[5] Mutagenesis studies have identified specific amino acid residues that are critical for this compound binding and its state-dependent effects. For instance, studies on the rat brain NaV1.2 channel have shown that mutations in the S6 segment of domain IV can significantly alter this compound's affinity and kinetics.[3][4][6] Specifically, the replacement of certain residues has been shown to decrease the affinity for the open and inactivated states or, conversely, increase the affinity for the resting state.[6]
Quantitative Analysis of this compound's Interaction with VGSCs
The following table summarizes key quantitative parameters that describe the interaction of this compound with voltage-gated sodium channels. These values can vary depending on the specific sodium channel isoform, the experimental preparation, and the recording conditions.
| Parameter | Value | Channel/Preparation | Reference |
| IC50 (Tonic Block) | 18 µM | Voltage-gated Na+ channels in peripheral nerve | [7] |
| Effect of Mutation | More rapid off-rate | Replacement of Ile-1760 by alanine (B10760859) in NaV1.2 | [3][4][8] |
Experimental Protocols
The investigation of this compound's effects on voltage-gated sodium channels predominantly relies on patch-clamp electrophysiology . This technique allows for the precise control of the membrane potential of a single cell or a patch of membrane, and the direct measurement of the ionic currents flowing through the channels.
Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of this compound on the total sodium current in a cell expressing VGSCs.
Methodology:
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells) stably expressing a specific VGSC isoform, or primary cultured neurons, are grown on glass coverslips.
-
Pipette Fabrication: Glass micropipettes with a resistance of 1-3 MΩ are pulled and filled with an intracellular solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp: The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
-
Data Acquisition: Voltage protocols are applied to elicit sodium currents in the absence (control) and presence of varying concentrations of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Voltage Protocols for Assessing State-Dependent Block
-
Tonic Block Protocol: From a hyperpolarized holding potential (e.g., -120 mV), a single depolarizing pulse (e.g., to -10 mV) is applied to measure the peak sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) in the presence of this compound to determine the steady-state block of resting channels.
-
Phasic (Use-Dependent) Block Protocol: A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is delivered at a higher frequency (e.g., 5-10 Hz). The progressive decrease in the peak sodium current during the pulse train indicates the extent of use-dependent block.
-
Inactivated State Affinity Protocol: A long depolarizing prepulse (e.g., to -30 mV for 500 ms) is used to accumulate channels in the inactivated state. A subsequent test pulse to a more depolarized potential (e.g., -10 mV) is then applied to measure the remaining available current. The concentration-dependence of the block in this protocol provides an estimate of the affinity for the inactivated state.
Visualizing the Mechanism of Action
Signaling Pathway: The Modulated Receptor Hypothesis
Caption: State-dependent binding of this compound to voltage-gated sodium channels.
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for analyzing this compound's effects using patch-clamp.
Logical Relationship: From Application to Nerve Block
Caption: Logical progression from this compound application to nerve conduction block.
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is a well-defined example of state-dependent drug-receptor interaction. Its preferential binding to and stabilization of the open and particularly the inactivated states of the channel underlie its potent and long-lasting local anesthetic effects. A thorough understanding of these molecular interactions, quantified through electrophysiological techniques, is crucial for the rational design and development of novel local anesthetics with improved efficacy and safety profiles. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Etidocaine Hydrochloride: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a long-acting amide-type local anesthetic renowned for its rapid onset of action.[1] Marketed under the trade name Duranest, it is utilized in various medical procedures, including surgical anesthesia and pain management during labor and delivery.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Chemical Identity
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure features a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[1]
| Identifier | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride[2] |
| CAS Number | 36637-19-1[3] |
| Molecular Formula | C₁₇H₂₉ClN₂O[2] |
| Canonical SMILES | CCCN(CC)C(CC)C(=O)NC1=C(C)C=CC=C1C.Cl[2] |
| InChI Key | LMWQQUMMGGIGJQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Weight | 312.88 g/mol | [3] |
| Melting Point | 203-203.5 °C | [3] |
| Boiling Point (Predicted) | 389.7 ± 30.0 °C | |
| pKa | 7.74 | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.05 (Predicted) | [5] |
| Water Solubility (Predicted) | 0.19 mg/mL | [5] |
| Solubility in DMSO | 62.5 mg/mL | [6] |
| Solubility in Methanol | Soluble | [7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are essential for reproducible research and regulatory submissions.
Melting Point Determination (Capillary Method - USP <741>)
The melting point of this compound hydrochloride can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.[8]
Apparatus:
-
Melting point apparatus with a heating block and a means for controlled heating.
-
Capillary tubes (closed at one end, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[9]
Procedure:
-
Sample Preparation: Finely powder the dry this compound hydrochloride.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[9]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block until the temperature is about 5°C below the expected melting point.[9]
-
Continue heating at a rate of approximately 1°C per minute.[8]
-
Record the temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). This range is the melting range.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration, a standard method for ionizable substances.[10]
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers.[10]
-
Automatic burette.
-
Stirrer.
-
Titration vessel.
Reagents:
-
This compound hydrochloride solution (e.g., 0.01 M in water).
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).[10]
-
Potassium chloride (KCl) solution to maintain constant ionic strength.[10]
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.[10]
-
Sample Preparation: Dissolve a known amount of this compound hydrochloride in water to prepare a solution of known concentration. Add KCl solution to maintain a constant ionic strength.[10]
-
Titration:
-
Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.[10]
-
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD 107)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method as outlined by the OECD Guideline 107.[11][12]
Apparatus:
-
Separatory funnels.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).
Reagents:
-
n-Octanol (pre-saturated with water).
-
Water (pre-saturated with n-octanol).
-
This compound hydrochloride.
Procedure:
-
Phase Saturation: Shake n-octanol with water for 24 hours to ensure mutual saturation. Allow the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in the aqueous phase. The concentration should be low enough to be accurately measured and should not exceed 0.01 M.[13]
-
Partitioning:
-
Add a known volume of the aqueous stock solution and a known volume of the saturated n-octanol to a separatory funnel.
-
Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[12]
-
Concentration Analysis: Determine the concentration of this compound hydrochloride in both the aqueous and the n-octanol phases using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action of this compound hydrochloride as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.
The process can be summarized as follows:
-
Penetration: The uncharged, lipid-soluble base form of this compound penetrates the nerve cell membrane.
-
Ionization: Inside the cell, the molecule equilibrates, and the protonated (cationic) form is favored at the intracellular pH.
-
Binding: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel.
-
Blockade: This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.
-
Inhibition of Nerve Conduction: The prevention of action potential propagation leads to the interruption of nerve signal transmission and the sensation of numbness.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound hydrochloride. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. The visualization of the mechanism of action and experimental workflows aims to facilitate a deeper understanding of this important local anesthetic. Further research to obtain experimentally verified values for properties such as boiling point and aqueous solubility would be beneficial to complete the physicochemical profile of this compound.
References
- 1. Buy this compound hydrochloride | 36637-19-1 [smolecule.com]
- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound [drugfuture.com]
- 4. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
The Structure-Activity Relationship of Etidocaine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine (B1208345), a long-acting amide local anesthetic, has been a subject of interest due to its rapid onset and prolonged duration of action. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel local anesthetics with improved therapeutic profiles. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, detailing the influence of its molecular components on anesthetic potency and duration. This document summarizes key quantitative data, presents detailed experimental protocols for assessing local anesthetic activity, and visualizes the underlying mechanisms and workflows.
Core Structure of this compound and its Relation to Activity
The this compound molecule, like other local anesthetics, is comprised of three key moieties: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amino terminus. The specific arrangement and chemical nature of these components dictate its physicochemical properties, such as lipid solubility and protein binding, which in turn govern its anesthetic profile.[1]
-
Lipophilic Aromatic Ring (2,6-dimethylphenyl group): This portion of the molecule is crucial for its penetration into the nerve membrane. The 2,6-dimethyl substitution pattern is a common feature among potent amide-type local anesthetics like lidocaine (B1675312) and is believed to enhance lipid solubility and protect the amide bond from hydrolysis, thereby contributing to a longer duration of action.
-
Intermediate Amide Linkage: The amide bond in this compound is more stable to metabolic degradation than the ester linkage found in older local anesthetics like procaine. This stability is a key factor in its prolonged anesthetic effect.
-
Hydrophilic Amino Terminus (N-ethyl-N-propylamino group): This tertiary amine is essential for the water solubility of the molecule and for its interaction with the sodium channel receptor. The pKa of this amine determines the proportion of charged and uncharged forms at physiological pH, which influences the onset of action. The size and nature of the alkyl substituents on the nitrogen atom significantly impact the potency and duration of action.
Quantitative Structure-Activity Relationship (SAR) Analysis
| Molecular Modification | Change in Physicochemical Property | Effect on Anesthetic Potency (e.g., ED50) | Effect on Duration of Action |
| Amino Terminus | |||
| Increasing N-alkyl chain length (e.g., from methyl to propyl/butyl) | Increased lipid solubility and protein binding | Increased potency (Lower ED50) | Increased duration |
| Branching of N-alkyl chains | May slightly decrease potency compared to linear chains of the same carbon number | Variable, often slightly decreased | |
| Aromatic Ring | |||
| Addition of electron-donating groups (e.g., methyl) at ortho positions | Increased lipid solubility | Increased potency | Increased duration |
| Substitution at positions other than ortho on the aromatic ring | Can decrease activity and increase toxicity | Decreased potency | Decreased duration |
| Replacement of methyl groups with other substituents (e.g., halogens) | Alters lipophilicity and electronic properties | Can either increase or decrease potency depending on the substituent and its position | Variable |
| Intermediate Chain | |||
| Increasing the length of the intermediate chain | Can alter the spatial relationship between the aromatic ring and the amino terminus | Generally leads to decreased potency beyond an optimal length | Variable |
Experimental Protocols
The evaluation of the local anesthetic properties of this compound and its analogs relies on well-established preclinical models. The following are detailed methodologies for two commonly cited experiments.
Rat Sciatic Nerve Block Model
This in vivo model is used to assess both the sensory and motor blocking properties of a local anesthetic.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride or analog solutions of varying concentrations (e.g., 0.25%, 0.5%, 1.0%) in sterile saline
-
Insulin syringes with 27-gauge needles
-
Nerve stimulator
-
Apparatus for assessing sensory block (e.g., pinprick with a von Frey filament, radiant heat source)
-
Apparatus for assessing motor block (e.g., observation of toe spreading, grip strength meter)
Procedure:
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). Shave the fur over the hip and thigh of one hind limb.
-
Nerve Localization: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two landmarks. A nerve stimulator can be used to confirm the precise location by observing muscle twitches in the hindlimb.
-
Injection: Once the nerve is located, carefully insert the needle perpendicular to the skin until it is in close proximity to the sciatic nerve. Inject a standardized volume (e.g., 0.1-0.2 mL) of the test solution slowly.
-
Assessment of Sensory Block: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, assess the sensory block. This can be done using the pinprick test, where a blunt pin is applied to the plantar surface of the paw. A lack of withdrawal reflex indicates a successful block. The duration of sensory block is the time from injection until the return of the withdrawal reflex.
-
Assessment of Motor Block: At the same time intervals, evaluate the motor block. This can be assessed by observing the ability of the rat to spread its toes or by measuring grip strength. The duration of motor block is the time from injection until the return of normal motor function.
-
Data Analysis: Record the onset time, duration, and degree of both sensory and motor blockade for each concentration of the test compound.
Guinea Pig Intradermal Wheal Assay
This model is used to determine the infiltration anesthetic activity of a compound.
Materials:
-
Albino guinea pigs (300-400g)
-
This compound hydrochloride or analog solutions of varying concentrations in sterile saline
-
Tuberculin syringes with 30-gauge needles
-
Sharp needle or pin for sensory testing
-
Hair clippers
Procedure:
-
Animal Preparation: Shave the dorsal skin of the guinea pig to create a clear area for injection and observation.
-
Intradermal Injection: Make two to four intradermal injections of a fixed volume (e.g., 0.1 mL) of the test solution on the shaved back of each animal, raising a distinct wheal. A saline control should also be injected.
-
Sensory Testing: At regular intervals (e.g., 5, 15, 30, 60 minutes) after injection, test the center of each wheal for anesthesia by applying a sharp pinprick (e.g., six pricks per wheal). The absence of a cutaneous muscle twitch (panniculus carnosus reflex) indicates successful local anesthesia.
-
Data Recording: Record the number of negative responses (no twitch) for each wheal at each time point. The duration of anesthesia is defined as the time from injection until the animal responds to the pinprick in at least half of the applications.
-
Data Analysis: Determine the percentage of anesthetic activity at each time point and for each concentration. Calculate the mean duration of anesthesia.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved in the analysis of this compound's structure-activity relationship, the following diagrams are provided.
Experimental workflow for this compound SAR analysis.
Mechanism of action of this compound at the sodium channel.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its molecular components. The lipophilic aromatic ring, the stable amide linkage, and the nature of the hydrophilic amino terminus all contribute to its characteristic rapid onset and long duration of action. While direct quantitative SAR data for a broad series of this compound analogs remains an area for further public-domain research, the established principles of local anesthetic design provide a strong framework for understanding its activity. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and innovation in the design of next-generation local anesthetics.
References
Beyond Sodium Channels: An In-depth Technical Guide to the Molecular Targets of Etidocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine (B1208345), a long-acting amide local anesthetic, is well-recognized for its primary mechanism of action: the blockade of voltage-gated sodium channels, which underlies its efficacy in regional anesthesia. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond this singular target. This technical guide provides a comprehensive overview of the known molecular interactions of this compound with targets other than sodium channels, offering insights into its broader physiological effects, potential side effects, and avenues for future drug development. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of relevant pathways and workflows.
Potassium Channels: A Significant Secondary Target
This compound has been demonstrated to interact with and inhibit various types of potassium channels, which may contribute to both its anesthetic and potential cardiotoxic effects.
Voltage-Gated Potassium Channels
This compound blocks voltage-dependent potassium currents in peripheral nerves. This action can influence the repolarization phase of the action potential, potentially prolonging it.
Quantitative Data: Inhibition of Voltage-Gated K+ Channels by this compound
| Target | Preparation | This compound IC50 (µM) | Reference |
| Voltage-dependent K+ current | Sciatic nerve fibers of Xenopus laevis | 176 | [1] |
Experimental Protocol: Patch Clamp Electrophysiology for K+ Channel Inhibition
The half-maximal inhibitory concentration (IC50) of this compound on voltage-dependent potassium channels was determined using the patch-clamp technique on enzymatically dissociated sciatic nerve fibers from Xenopus laevis[1].
-
Preparation: Sciatic nerve fibers were dissociated using a combination of collagenase and protease.
-
Recording Configuration: The outside-out patch configuration was utilized to allow for the application of this compound to the external face of the cell membrane.
-
Electrophysiological Recordings: Voltage-clamp recordings were performed to measure the steady-state K+ outward current in response to depolarizing voltage steps.
-
Data Analysis: Concentration-effect curves were generated by applying various concentrations of this compound and measuring the corresponding inhibition of the K+ current. The IC50 value was then calculated from these curves.
Two-Pore Domain Potassium (TASK) Channels
This compound is a potent inhibitor of the tandem pore domain potassium channel TASK-1. These channels contribute to the resting membrane potential and are involved in regulating neuronal excitability.
Quantitative Data: Inhibition of TASK Channels by this compound
| Target | Preparation | This compound IC50 (µM) | Reference |
| TASK-1 | cRNA-injected oocytes of Xenopus laevis | 39 | [2] |
| Flicker K+ Channel | Demyelinated peripheral amphibian nerve fibers | 8.6 (extracellular) | [3] |
Experimental Protocol: Two-Electrode Voltage-Clamp Assay in Xenopus Oocytes
The inhibitory effect of this compound on TASK channels was characterized using a heterologous expression system[2].
-
Expression System: Oocytes from Xenopus laevis were injected with cRNA encoding for the TASK-1 channel.
-
Electrophysiology: A two-electrode voltage-clamp technique was used to measure the whole-cell currents flowing through the expressed TASK-1 channels.
-
Drug Application: this compound at various concentrations was applied to the oocytes.
-
Data Analysis: The inhibition of the TASK-1 current was measured at each concentration, and the data were fitted to a concentration-response curve to determine the IC50 value.
References
- 1. scispace.com [scispace.com]
- 2. Inhalational Anesthetics Induce Cell Damage by Disruption of Intracellular Calcium Homeostasis with Different Potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic effect. Involvement of F0 in the inhibition of mitochondrial ATP synthase by phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Etidocaine in Animal Models: A Deep Dive into Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics and metabolism of the long-acting amide local anesthetic, etidocaine (B1208345), across various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for preclinical safety and efficacy assessments, providing a crucial foundation for its therapeutic applications. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to offer a comprehensive resource for the scientific community.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound, like other local anesthetics, is significantly influenced by the animal model, age, and physiological status. The following tables summarize key pharmacokinetic parameters of this compound and its analog lidocaine (B1675312) in several animal species.
Table 1: Pharmacokinetic Parameters of this compound in Sheep
| Parameter | Adult Sheep (n=7) | Neonatal Lamb (n=7) | Fetal Lamb (n=6) |
| Dose (IV) | 2.5 mg/kg | 2.5 mg/kg | 2.5 mg/kg |
| Distribution Half-life (t½α) | Similar to Neonatal Lamb | Similar to Adult Sheep | - |
| Elimination Half-life (t½β) | Similar to Neonatal Lamb | Similar to Adult Sheep | Undetectable after 30 min[1] |
| Volume of Distribution (Vd) | 1.52 L/kg[1] | 4.64 L/kg[1] | - |
| Total Body Clearance (Cl) | 30.3 ml/min/kg[1] | 87.4 ml/min/kg[1] | - |
| Renal Clearance | - | Significantly greater than adult[1] | - |
Data from Pedersen et al. (1982)[1]. Following injection into the fetus, this compound becomes undetectable due to placental transfer.
Table 2: Pharmacokinetic Parameters of Lidocaine in Various Animal Models (as an analog for this compound)
| Animal Model | Dose | Elimination Half-life (t½β) | Volume of Distribution (Vd) | Total Body Clearance (Cl) |
| Piglets (n=9) | 5 mg/kg (epidural) | 82.8 ± 7.0 min | 2.0 ± 0.2 L/kg | 17.3 ± 1.6 ml/min/kg |
| Newborn Pigs (n=11) | 2 mg/kg (IV) | 0.87 - 5.44 h | - | - |
| Rat (adult male) | 50 mg/kg (IM) | 1.50 - 2.12 h | 9.75 - 16.67 L/kg | - |
Data for piglets from a study on epidural lidocaine administration. Data for newborn pigs and rats from intravenous and intramuscular lidocaine administration studies, respectively. These values for lidocaine can provide an estimation for the behavior of this compound, another amide local anesthetic.
Metabolism of this compound
This compound, an amide-type local anesthetic, primarily undergoes hepatic metabolism. The main metabolic pathways involve N-dealkylation and hydroxylation. While specific quantitative data on this compound metabolites in many animal models is limited, studies on the closely related compound, lidocaine, provide valuable insights into the expected metabolic transformations.
In rats, lidocaine metabolism in liver microsomes is known to be mediated by cytochrome P450 enzymes, particularly the CYP2D subfamily, leading to 3-hydroxylation[2]. This process can result in the formation of reactive metabolites that covalently bind to microsomal proteins[2]. In sheep, glucuronide conjugates of hydroxylated lidocaine metabolites have been identified in urine, indicating that glucuronidation is a significant pathway for the elimination of these metabolites[3].
Plasma Protein Binding
The extent of plasma protein binding is a critical determinant of the free, pharmacologically active concentration of a drug. Amide-type local anesthetics, including this compound, are known to bind to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and to a lesser extent, albumin[4][5]. The degree of binding can vary significantly between species.
Experimental Protocols
Pharmacokinetic Studies
A typical experimental workflow for determining the pharmacokinetic profile of this compound in an animal model is depicted below.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Detailed Method for Pharmacokinetic Analysis in Sheep:
As described by Pedersen et al. (1982), nonpregnant adult sheep, neonatal lambs, or fetal lambs are prepared with catheters in the femoral vessels and urinary bladders[1]. This compound (2.5 mg/kg) is injected intravenously[1]. Serial arterial blood and urine samples are then obtained over a 4-hour period[1]. The concentration of unchanged this compound in these samples is determined using a gas chromatographic technique[1].
In Vitro Plasma Protein Binding
The following diagram illustrates a common method for determining the in vitro plasma protein binding of this compound.
References
- 1. Pharmacokinetics of this compound in fetal and neonatal lambs and adult sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of lidocaine and covalent binding to rat liver microsomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. Influence of lignocaine on plasma protein binding and pharmacokinetics of verapamil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
An In-depth Technical Guide on the Discovery and Synthesis of Etidocaine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etidocaine (B1208345), a long-acting amide-type local anesthetic, represents a significant milestone in the development of regional anesthesia. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound and its analogs. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document delves into the intricate experimental protocols for its synthesis, presents quantitative data on its physicochemical and pharmacokinetic properties in a comparative format, and visualizes complex biological and experimental processes through detailed diagrams.
Introduction: The Genesis of a Long-Acting Anesthetic
The quest for longer-acting and more potent local anesthetics has been a continuous endeavor in medicinal chemistry. The development of this compound emerged from the foundational work on amino-amide anesthetics, most notably lidocaine (B1675312).[1] The core chemical structure of these anesthetics typically includes a lipophilic aromatic ring, an intermediate connecting chain, and a hydrophilic amine group.[1] The synthesis of this compound, first patented in the early 1970s, was a result of systematic structural modifications aimed at enhancing lipid solubility and protein binding, key determinants of the duration of action of local anesthetics.[2][3] Marketed under the trade name Duranest, this compound is administered via injection for surgical procedures and labor and delivery.[2] A notable characteristic of this compound is its rapid onset of action coupled with a prolonged anesthetic effect.[4] However, a significant clinical disadvantage is the potential for increased bleeding in surgical applications, particularly in dentistry.[2]
Physicochemical and Pharmacokinetic Properties
The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. Key parameters such as pKa, lipid solubility (partition coefficient), and protein binding affinity dictate the onset, potency, and duration of action.
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic properties of this compound in comparison to other commonly used amide-type local anesthetics. This data is essential for understanding its unique clinical profile.
Table 1: Physicochemical Properties of Amide-Type Local Anesthetics
| Compound | pKa | Octanol/Buffer Partition Coefficient | Protein Binding (%) | Molecular Weight ( g/mol ) |
| This compound | 7.7 | 7,317 | 94 | 276.42 |
| Lidocaine | 7.9 | 366 | 64 | 234.34 |
| Bupivacaine | 8.1 | 3,420 | 95 | 288.43 |
| Mepivacaine | 7.6 | 130 | 77 | 246.35 |
| Ropivacaine | 8.1 | 775 | 94 | 274.38 |
Table 2: Pharmacokinetic Properties of Amide-Type Local Anesthetics
| Compound | Onset of Action | Duration of Action (hours) | Elimination Half-life (hours) |
| This compound | Rapid (3-5 minutes) | Long (5-10) | 2.5 |
| Lidocaine | Rapid | Moderate | 1.6 |
| Bupivacaine | Slow | Long | 3.5 |
| Mepivacaine | Rapid | Moderate | 1.9 |
| Ropivacaine | Slow | Long | 4.2 |
Sources:[2]
Synthesis of this compound and its Analogs
The synthesis of this compound is a multi-step process that involves the formation of an amide bond followed by an alkylation reaction. The general scheme has been adapted to produce a variety of analogs with modified properties.
Synthesis of this compound
The patented synthesis of this compound follows a two-step pathway:[2]
-
Amide Formation: The initial step involves the reaction of 2,6-xylidine with 2-bromobutyryl chloride to form the intermediate, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.[2]
-
Alkylation: The intermediate is then alkylated with N-ethylpropylamine to yield the final product, this compound.[2]
Experimental Protocol for the Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide
This protocol details the synthesis of the key intermediate in this compound production.
Materials:
-
N-(2,6-Dimethylphenyl)butanamide
-
Molecular bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen gas
-
Ice-water bath
Procedure:
-
Dissolve N-(2,6-dimethylphenyl)butanamide (1 equivalent) in dichloromethane (CH₂Cl₂).[6]
-
Cool the solution to 0-5°C using an ice-water bath.
-
Under a nitrogen atmosphere, add molecular bromine (Br₂) (1.1 equivalents) dropwise to the solution over a period of 30 minutes.[6]
-
Stir the reaction mixture for 4-6 hours, maintaining the temperature at 0-5°C.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-Bromo-N-(2,6-dimethylphenyl)butanamide.
Experimental Protocol for the Synthesis of this compound
This protocol outlines the final alkylation step to produce this compound.
Materials:
-
2-Bromo-N-(2,6-dimethylphenyl)butanamide
-
N-ethylpropylamine
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-N-(2,6-dimethylphenyl)butanamide in toluene.
-
Add an excess of N-ethylpropylamine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute aqueous solution of sodium carbonate to remove any unreacted starting material and byproducts.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound Analogs
The synthesis of this compound analogs often involves modifications to the amine or the aromatic portions of the molecule to alter its physicochemical properties.[1] For instance, analogs can be created by:
-
Varying the N-alkyl substituents on the tertiary amine to modulate lipophilicity and potency.
-
Substituting the 2,6-dimethylphenyl ring with other aromatic systems to influence protein binding and metabolism.[1]
The general synthetic strategy remains similar, involving the acylation of a substituted aniline (B41778) followed by alkylation of the resulting intermediate.[1]
Mechanism of Action: Blocking the Sodium Gateway
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[7] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby inhibiting the transmission of pain signals.[7]
State-Dependent Binding
The interaction of this compound with sodium channels is state-dependent, meaning it has different affinities for the channel in its resting, open, and inactivated states.[8] The prevailing "modulated receptor hypothesis" posits that local anesthetics bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.[8] This state-dependent binding is crucial for the use-dependent block observed with these drugs, where the degree of block increases with the frequency of nerve stimulation.
Experimental Workflow for Discovery and Development
The discovery and development of new local anesthetics like this compound and its analogs follow a structured workflow, from initial screening to clinical trials.
This workflow involves:
-
Target Identification and Validation: Identifying the biological target, in this case, specific subtypes of voltage-gated sodium channels.
-
High-Throughput Screening: Screening large libraries of chemical compounds for their ability to interact with the target.
-
Lead Generation and Optimization: Modifying the chemical structure of promising "hits" to improve their potency, selectivity, and pharmacokinetic properties.
-
Preclinical Studies: Evaluating the safety and efficacy of lead compounds in in vitro and in vivo models. This includes testing for different types of local anesthesia such as conduction, infiltration, and surface anesthesia in animal models.[9]
-
Clinical Trials: A multi-phase process to evaluate the safety and efficacy of the drug candidate in humans.
-
Regulatory Approval and Post-Market Surveillance: Submitting the data to regulatory agencies for approval and continued monitoring of the drug's safety and efficacy after it is on the market.
Conclusion
This compound remains a valuable tool in the armamentarium of local anesthetics, particularly in situations requiring a rapid onset and prolonged duration of action. The principles underlying its discovery and synthesis continue to inform the development of novel local anesthetic agents. A thorough understanding of its physicochemical properties, synthetic pathways, and mechanism of action is crucial for researchers and clinicians seeking to optimize its use and to design the next generation of local anesthetics with improved efficacy and safety profiles. This technical guide has provided a detailed and structured overview to aid in these endeavors.
References
- 1. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Surface anaesthetic properties of the new local anaesthetic amid this compound (Duranest): A laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 6. 2-Bromo-N-(2,6-dimethylphenyl)butanamide|53984-81-9 [benchchem.com]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of local anaesthetics.advaith. | PPTX [slideshare.net]
Etidocaine's Effect on Neuronal Membrane Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuronal membrane stabilizing effects of etidocaine (B1208345), a long-acting amide local anesthetic. It details the quantitative aspects of its interaction with voltage-gated ion channels, outlines relevant experimental methodologies, and visualizes the key pathways and processes involved.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound exerts its primary effect by blocking voltage-gated sodium channels (Nav) within the neuronal membrane.[1][2][3] This blockade inhibits the rapid influx of sodium ions that is necessary for the depolarization phase of an action potential.[3] By preventing action potential generation and propagation, this compound effectively stabilizes the neuronal membrane, leading to a reversible block of nerve conduction and the sensation of pain.[1][4]
The action of this compound is highly dependent on the conformational state of the sodium channel, a principle known as the Modulated Receptor Hypothesis .[1][4][5] This hypothesis posits that local anesthetics have different binding affinities for the resting, open, and inactivated states of the channel.[1][4][5] this compound exhibits a significantly higher affinity for the open and inactivated channel states compared to the resting state.[1][3] This state-dependent binding is responsible for its potent, use-dependent (or phasic) block, where the anesthetic effect is more pronounced in rapidly firing neurons.[1][4]
Accessing the Receptor Site
This compound accesses its binding site within the inner pore of the sodium channel via two primary pathways[1]:
-
Hydrophobic Pathway: The lipid-soluble, uncharged form of this compound partitions into the lipid bilayer of the neuronal membrane and diffuses to the receptor site. This pathway is state-independent.
-
Hydrophilic Pathway: The charged, protonated form of this compound travels through the aqueous cytoplasm and enters the channel pore when the activation gate is open. This pathway is state-dependent and contributes significantly to use-dependent block.
The following diagram illustrates the dual access pathways and the state-dependent binding of this compound.
Quantitative Data on Channel Blockade
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the ionic current. The following tables summarize the available quantitative data for this compound's effect on voltage-gated sodium and potassium channels.
| Drug | Channel Type | Block Type | Preparation | IC50 (µM) | Reference |
| This compound | Voltage-Gated Na+ | Tonic Block | Excised membrane patches (Xenopus laevis sciatic nerve) | 18 | [6] |
| Bupivacaine | Voltage-Gated Na+ | Tonic Block | Excised membrane patches (Xenopus laevis sciatic nerve) | 27 | [6] |
| Lidocaine (B1675312) | Voltage-Gated Na+ | Tonic Block | Excised membrane patches (Xenopus laevis sciatic nerve) | 204 | [6] |
| Tetracaine | Voltage-Gated Na+ | Tonic Block | Excised membrane patches (Xenopus laevis sciatic nerve) | 0.7 | [6] |
| Table 1: Comparative IC50 values for tonic block of voltage-gated sodium channels. |
| Drug | Channel Type | Block Type | Preparation | IC50 (µM) | Reference |
| This compound | Voltage-Gated K+ | Steady-State | Excised membrane patches (Xenopus laevis sciatic nerve) | 176 | [6] |
| Bupivacaine | Voltage-Gated K+ | Steady-State | Excised membrane patches (Xenopus laevis sciatic nerve) | 92 | [6] |
| Lidocaine | Voltage-Gated K+ | Steady-State | Excised membrane patches (Xenopus laevis sciatic nerve) | 1118 | [6] |
| Tetracaine | Voltage-Gated K+ | Steady-State | Excised membrane patches (Xenopus laevis sciatic nerve) | 946 | [6] |
| Table 2: Comparative IC50 values for block of voltage-gated potassium channels. |
| Channel State | This compound Binding Affinity | Evidence |
| Resting (Tonic Block) | Low (IC50 = 18 µM) | Direct measurement on excised nerve patches.[6] |
| Open / Inactivated (Phasic Block) | Significantly Higher than Resting State | Mutation F1764A in NaV1.2 decreases the affinity for open and inactivated channels to 1% of the wild-type value, indicating a very high intrinsic affinity for these states.[3][7][8] |
| Table 3: State-dependent binding affinity of this compound for Voltage-Gated Sodium Channels. |
Experimental Protocols
The quantitative analysis of this compound's effect on neuronal membranes is primarily conducted using the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel currents in isolated cells or membrane patches.
Whole-Cell Voltage-Clamp Protocol to Determine State-Dependent Block
This protocol is designed to measure the IC50 of this compound for sodium channels in their resting and inactivated states.
1. Cell Preparation:
-
Use a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells expressing NaV1.2).
-
Culture cells under standard conditions (5% CO2, 37°C) in a suitable medium like DMEM.
-
Isolate cells for recording using standard enzymatic dissociation methods.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: CsF is used to block potassium currents).
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in the standard external solution and perform serial dilutions to obtain the desired final concentrations.
3. Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.
-
To measure Tonic (Resting-State) Block:
-
From the holding potential of -120 mV, apply a short (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a peak sodium current.
-
Apply pulses at a low frequency (e.g., 0.1 Hz) to prevent the accumulation of use-dependent block.
-
Perfuse the cell with increasing concentrations of this compound and record the peak current at each concentration.
-
-
To measure Inactivated-State Block:
-
From the holding potential of -120 mV, apply a long (e.g., 500 ms) conditioning prepulse to a depolarizing potential (e.g., -50 mV) to induce channel inactivation.
-
Immediately follow with a brief repolarization to the holding potential before applying the test pulse to 0 mV.
-
Perfuse with increasing concentrations of this compound and record the remaining peak current.
-
4. Data Analysis:
-
Measure the peak inward sodium current for each this compound concentration.
-
Normalize the current to the control (drug-free) condition.
-
Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value for both resting and inactivated states.
The following diagram illustrates the workflow for a typical patch-clamp experiment.
Logical Pathway from Drug Application to Neuronal Stabilization
The clinical effect of this compound is the culmination of a sequence of molecular and cellular events. This process begins with the administration of the drug and ends with the cessation of pain signal transmission.
Conclusion
This compound achieves neuronal membrane stabilization through a potent, state- and use-dependent blockade of voltage-gated sodium channels. Its higher affinity for open and inactivated channel states makes it particularly effective on active nerve fibers. The quantitative data indicate a tonic block IC50 of 18 µM for sodium channels, with a significantly higher affinity for the inactivated state, which is crucial for its clinical efficacy. Understanding these detailed mechanisms and the experimental protocols used to elucidate them is vital for the continued development of novel local anesthetics and for refining their clinical applications in pain management.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 3. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Etidocaine: A Technical Deep Dive into Lipid Solubility and Protein Binding Capacity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etidocaine (B1208345), a long-acting amide local anesthetic, possesses distinct physicochemical properties that fundamentally govern its clinical efficacy and pharmacokinetic profile. This technical guide provides an in-depth analysis of two of its most critical characteristics: lipid solubility and plasma protein binding. A comprehensive understanding of these parameters is paramount for optimizing drug delivery, predicting clinical performance, and ensuring patient safety. This document summarizes key quantitative data, delineates the experimental methodologies for their determination, and visually represents the interplay of these properties.
Quantitative Physicochemical Properties
The lipophilicity and extent of protein binding of a local anesthetic are pivotal determinants of its potency, duration of action, and potential for systemic toxicity. This compound is characterized by its high lipid solubility and extensive protein binding, which contribute to its prolonged anesthetic effect.
Table 1: Physicochemical Properties of this compound and Comparative Local Anesthetics
| Property | This compound | Bupivacaine | Lidocaine | Procaine |
| Lipid Solubility | ||||
| Octanol-Water Partition Coefficient (Ko/w) | 7,317[1] | 3,420[1] | 366[1] | 100[1] |
| Protein Binding | ||||
| Plasma Protein Binding (%) | 95% at 0.5-1.0 µg/mL[2] | ~95%[1] | 55%–75%[1] | 6%[1] |
Note: The octanol-to-water partition coefficient for the free-base forms was determined at 37°C[1]. The plasma binding of this compound is concentration-dependent, with the bound fraction decreasing as the concentration increases[2].
The Interrelationship of Physicochemical Properties and Clinical Action
The high lipid solubility of this compound facilitates its penetration of the lipid-rich nerve membrane to reach its site of action on the intracellular side of the sodium channels[3]. This property is a key contributor to its high potency. Once at the nerve, the extensive protein binding of this compound serves as a local reservoir of the drug, leading to a prolonged duration of action as the free drug is slowly released to maintain the nerve block[3].
Figure 1: Relationship between this compound's physicochemical properties and its clinical effects.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. The following sections detail the standard protocols for determining lipid solubility and plasma protein binding.
Determination of Lipid Solubility: The Shake-Flask Method
The octanol-water partition coefficient (Ko/w) is the standard measure of a drug's lipophilicity. The shake-flask method is a classical and widely accepted technique for its determination.
Principle: A solute is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 to mimic physiological conditions). The ratio of the concentration of the solute in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium represents the partition coefficient.
Figure 2: Experimental workflow for the shake-flask method to determine the octanol-water partition coefficient.
Determination of Plasma Protein Binding: Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for accurately measuring the extent to which a drug binds to plasma proteins.
Principle: This method involves a semi-permeable membrane that separates a compartment containing the drug in plasma from a drug-free buffer compartment. The membrane allows the passage of small molecules (the free drug) but retains large molecules (plasma proteins and the protein-bound drug). At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.
References
The Genesis of a Long-Acting Local Anesthetic: A Technical History of Etidocaine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine (B1208345), an amide-type local anesthetic, emerged in the 1970s as a potent and long-acting agent for regional anesthesia. Developed by Astra Pharmaceuticals[1], it carved a niche in procedures requiring profound and prolonged sensory and motor blockade. This technical guide delves into the historical development of this compound, from its chemical synthesis and preclinical evaluation to its defining clinical trials. We will explore its physicochemical properties, mechanism of action, and metabolic fate, presenting key quantitative data in structured tables and detailing the experimental methodologies that defined its clinical profile.
Discovery and Synthesis
This compound, chemically known as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide, was synthesized in the early 1970s. Its development was part of a broader effort by pharmaceutical companies, including Astra, to create local anesthetics with distinct clinical advantages, building on the success of earlier compounds like lidocaine.
Synthesis Pathway
The synthesis of this compound hydrochloride is a multi-step process, beginning with the acylation of 2,6-dimethylaniline (B139824). A representative synthesis protocol is as follows:
Step 1: Synthesis of α-bromo-N-(2,6-dimethylphenyl)butanamide 2,6-dimethylaniline is reacted with 2-bromobutyryl chloride in an amide reaction. This step forms the intermediate, 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide[2].
Step 2: Alkylation to form this compound The intermediate from Step 1 is then alkylated with N-ethylpropylamine to yield the this compound base[2].
Step 3: Salt Formation The this compound base is subsequently reacted with hydrochloric acid to form the water-soluble salt, this compound hydrochloride, which is the form used in clinical preparations.
Figure 1: Synthesis Pathway of this compound HCl.
Physicochemical Properties
The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. This compound is characterized by its high lipid solubility and high degree of protein binding, which contribute to its long duration of action.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₈N₂O | [3] |
| Molar Mass | 276.42 g/mol | [3] |
| pKa (at 36°C) | 7.9 | [4] |
| Octanol (B41247)/Water Partition Coefficient | 7,317 | [4] |
| Protein Binding | ~95% | [5] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Physicochemical Property Determination
2.1.1. Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
The "shake-flask" method is a standard procedure for determining the lipophilicity of a compound. A detailed protocol for a substance like this compound would involve:
-
Preparation of Solvents: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Preparation of this compound Solution: A stock solution of this compound is prepared in the water-saturated 1-octanol.
-
Partitioning: A known volume of the this compound-octanol solution is mixed with a known volume of the octanol-saturated water in a vessel.
-
Equilibration: The mixture is agitated until equilibrium is reached, allowing the this compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC)[6][7].
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
2.1.2. Determination of Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins. A typical protocol involves:
-
Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semipermeable membrane that allows the passage of small molecules like this compound but retains large protein molecules.
-
Sample Preparation: One chamber is filled with a solution of plasma proteins (e.g., human serum albumin) at a known concentration, and the other chamber is filled with a buffer solution. A known concentration of this compound is added to the protein-containing chamber.
-
Equilibration: The system is allowed to equilibrate, during which the unbound (free) this compound diffuses across the membrane into the buffer chamber until the concentration of free drug is equal on both sides.
-
Concentration Measurement: After equilibrium, the total concentration of this compound in both chambers is measured.
-
Calculation: The percentage of protein-bound this compound is calculated from the difference between the total drug concentration in the protein-containing chamber and the free drug concentration in the buffer chamber[8][9].
Mechanism of Action: Sodium Channel Blockade
Like all local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.
The unionized form of this compound, being lipid-soluble, crosses the nerve membrane. Once inside the axoplasm, it re-equilibrates into its ionized and unionized forms. The ionized form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, stabilizing the channel in its inactivated state and preventing its return to the resting state.
Figure 2: Mechanism of Action of this compound.
Experimental Protocol: Patch-Clamp Electrophysiology
The patch-clamp technique is a powerful tool for studying the interaction of drugs with ion channels. A protocol to investigate the effect of this compound on sodium channels would typically include:
-
Cell Preparation: Neurons or cells expressing the sodium channel of interest (e.g., NaV1.2) are cultured.
-
Pipette Preparation: A glass micropipette with a very small tip opening is filled with an appropriate intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed between the pipette tip and the membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Sodium Current Elicitation: Depolarizing voltage steps are applied to activate the sodium channels and elicit an inward sodium current.
-
This compound Application: this compound is applied to the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The sodium currents are recorded before and after the application of this compound. The reduction in current amplitude is used to determine the concentration-response relationship and the potency (e.g., IC₅₀) of this compound's blocking effect[4][10][11].
Preclinical and Clinical Development
The development of this compound followed a structured path of preclinical and clinical studies to establish its efficacy and safety profile.
Figure 3: this compound Drug Development Workflow.
Preclinical Studies
Preclinical studies in animal models were crucial in characterizing the anesthetic properties of this compound.
4.1.1. Experimental Protocol: Rat Sciatic Nerve Block Model for Anesthetic Potency and Duration
This model is used to assess the efficacy of local anesthetics in vivo.
-
Animal Preparation: Adult rats are anesthetized.
-
Nerve Block Procedure: The sciatic nerve is located, and a specific volume and concentration of this compound are injected around the nerve.
-
Assessment of Sensory Blockade: The withdrawal response to a noxious stimulus (e.g., thermal or mechanical) applied to the paw is measured at regular intervals. The absence of a withdrawal response indicates a successful sensory block.
-
Assessment of Motor Blockade: Motor function is assessed using methods like the toe-spreading reflex or grip strength tests.
-
Data Analysis: The onset time, duration, and intensity of both sensory and motor blockade are recorded and analyzed.
Clinical Trials
Clinical trials in human subjects established the clinical utility of this compound, particularly in epidural anesthesia and peripheral nerve blocks.
4.2.1. Representative Clinical Trial Design for Epidural Anesthesia
A typical clinical trial comparing this compound with another local anesthetic (e.g., bupivacaine) for epidural anesthesia would follow a design similar to this:
-
Study Design: A randomized, double-blind, comparative study.
-
Patient Population: Adult patients scheduled for a surgical procedure requiring epidural anesthesia.
-
Inclusion Criteria: Age 18-65, ASA physical status I or II.
-
Exclusion Criteria: Contraindications to epidural anesthesia, known allergy to amide local anesthetics, significant cardiovascular, respiratory, or neurological disease.
-
Intervention: Patients are randomly assigned to receive either this compound (e.g., 1.5%) or the comparator drug (e.g., bupivacaine (B1668057) 0.5%) for epidural administration.
-
Primary Endpoints:
-
Onset time of sensory blockade (e.g., time to loss of sensation to pinprick at a specific dermatome).
-
Duration of sensory blockade (e.g., time from onset to return of sensation).
-
-
Secondary Endpoints:
-
Onset time and duration of motor blockade (assessed using a standardized scale like the Bromage scale or dynamometry).
-
Quality of surgical anesthesia.
-
Incidence of adverse events.
-
-
Assessment of Motor Blockade:
-
Bromage Scale: A 4-point scale assessing the ability to move the lower extremities.
-
Dynamometry: A quantitative measurement of muscle strength (e.g., plantar flexion).
-
Metabolism and Excretion
This compound is primarily metabolized in the liver through a series of reactions including N-dealkylation, ring hydroxylation, and conjugation. The metabolites are then excreted by the kidneys. Less than 10% of the administered dose is excreted as unchanged drug[5].
Analytical Methods for Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying and quantifying this compound and its metabolites in biological samples.
5.1.1. Experimental Protocol: GC-MS Analysis of this compound Metabolites in Urine
-
Sample Preparation: A urine sample is collected from a subject who has received this compound. The sample is hydrolyzed to release any conjugated metabolites.
-
Extraction: The metabolites are extracted from the urine using an organic solvent.
-
Derivatization: The extracted metabolites may be derivatized to increase their volatility for GC analysis.
-
GC Separation: The derivatized extract is injected into a gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the column.
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each metabolite. By comparing these mass spectra to those of known standards or by interpreting the fragmentation patterns, the chemical structures of the metabolites can be identified[12].
Conclusion
The development of this compound represents a significant step in the evolution of local anesthetics. Its unique combination of rapid onset and long duration of action, driven by its distinct physicochemical properties, provided clinicians with a valuable tool for managing pain in various surgical settings. While its use has been somewhat superseded by newer agents with more favorable sensory-motor differentiation, the story of this compound's development offers important insights into the principles of local anesthetic pharmacology and the rigorous process of drug discovery and clinical validation. The experimental methodologies established during its evaluation continue to be relevant in the ongoing quest for safer and more effective pain management solutions.
References
- 1. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]
- 2. Mixing short- and long-acting local anaesthetics in peripheral nerve blocks: Protocol for a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. books.google.cn [books.google.cn]
- 12. This compound toxicity in the adult, newborn, and fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Etidocaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary chemical synthesis pathway for Etidocaine, an amide-type local anesthetic. The synthesis is a two-step process involving an initial acylation followed by a nucleophilic substitution. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound proceeds through two key chemical transformations:
-
Acylation of 2,6-Dimethylaniline (B139824): The synthesis begins with the reaction of 2,6-dimethylaniline (also known as 2,6-xylidine) with 2-bromobutyryl chloride. This step forms the amide intermediate, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.
-
Alkylation of the Amide Intermediate: The intermediate is then alkylated with N-ethylpropylamine to yield the final product, this compound.
This pathway is a well-established method for the synthesis of many amide-type local anesthetics. The following sections provide detailed experimental procedures and quantitative data for each step.
Experimental Protocols
The following protocols are based on established and analogous synthetic methods for amide-type anesthetics, as detailed in the scientific literature and patent documentation.
Step 1: Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide
This step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride.
Reaction:
Experimental Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in a dry, aprotic solvent such as dichloromethane (B109758) or toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 2-bromobutyryl chloride to the cooled solution with constant stirring. An equimolar amount of a non-nucleophilic base, such as triethylamine, may be added to scavenge the hydrochloric acid byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any remaining acid, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-Bromo-N-(2,6-dimethylphenyl)butanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
This final step is the nucleophilic substitution of the bromine atom in the intermediate with N-ethylpropylamine.
Reaction:
Experimental Procedure:
-
Dissolve the purified 2-Bromo-N-(2,6-dimethylphenyl)butanamide in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide.
-
Add an excess of N-ethylpropylamine to the solution. The excess amine also acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent and excess amine are removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any amine salts.
-
The organic layer is then extracted with a dilute acid solution (e.g., 1M HCl) to protonate the this compound and transfer it to the aqueous layer.
-
The aqueous layer is then basified (e.g., with NaOH) to deprotonate the this compound, which can then be extracted back into an organic solvent.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield crude this compound.
-
The final product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual yields and reaction conditions may vary depending on the specific laboratory setup and scale of the synthesis.
Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 2,6-Dimethylaniline | 121.18 | 1.0 | 121.18 g | Starting Material |
| 2-Bromobutyryl chloride | 185.45 | 1.1 | 203.99 g | Acylating Agent |
| Triethylamine | 101.19 | 1.1 | 152 mL | Base |
| Dichloromethane | - | - | 500 mL | Solvent |
| Reaction Temperature | - | - | 0 °C to RT | Condition |
| Reaction Time | - | - | 4-6 hours | Condition |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 2-Bromo-N-(2,6-dimethylphenyl)butanamide | 270.17 | 270.17 g | 230-243 g | 85-90% |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 2-Bromo-N-(2,6-dimethylphenyl)butanamide | 270.17 | 1.0 | 270.17 g | Starting Material |
| N-Ethylpropylamine | 87.18 | 2.5 | 217.95 g (298 mL) | Nucleophile/Base |
| Acetonitrile | - | - | 500 mL | Solvent |
| Reaction Temperature | - | - | Reflux (~82 °C) | Condition |
| Reaction Time | - | - | 6-8 hours | Condition |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound | 276.42 | 276.42 g | 221-235 g | 80-85% |
Visualizations
Chemical Synthesis Pathway of this compound
The following diagram illustrates the two-step synthesis of this compound from 2,6-dimethylaniline.
Caption: The two-step chemical synthesis pathway of this compound.
Experimental Workflow for this compound Synthesis
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Etidocaine's Physicochemical Properties and Onset of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relationship between the pKa of the local anesthetic etidocaine (B1208345) and its characteristic rapid onset of action. A comprehensive overview of the underlying pharmacological principles, detailed experimental methodologies for determining these properties, and a comparative analysis with other local anesthetics are presented.
Core Principles: pKa and the Onset of Local Anesthesia
The onset of action for a local anesthetic is fundamentally governed by its ability to reach its target site, the voltage-gated sodium channels within the nerve axon. Local anesthetics are weak bases that exist in equilibrium between two forms: a non-ionized, lipid-soluble base and an ionized, water-soluble cation.[1][2] The proportion of each form is determined by the drug's pKa and the pH of the surrounding tissue, a relationship described by the Henderson-Hasselbalch equation.[2][3][4]
Only the non-ionized form can readily diffuse across the lipid-rich nerve membrane to enter the axoplasm.[5] Once inside the slightly more acidic intracellular environment, the equilibrium shifts, favoring the formation of the ionized cation.[3] It is this ionized form that binds to the specific receptor site within the sodium channel, blocking the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses.[5]
Consequently, a local anesthetic with a pKa closer to the physiological pH of tissues (approximately 7.4) will have a larger fraction of its molecules in the non-ionized, membrane-permeable form upon injection. This facilitates a more rapid diffusion into the nerve, leading to a faster onset of action.[2][4]
Quantitative Data: Physicochemical Properties of this compound and Other Local Anesthetics
The following table summarizes the key physicochemical properties of this compound in comparison to other commonly used local anesthetics. This compound's pKa of 7.74 is relatively close to physiological pH, contributing to its rapid onset. Notably, despite its high lipid solubility, which can sometimes be associated with a slower onset, this compound exhibits a fast clinical effect.[6][7]
| Local Anesthetic | pKa (at 25°C) | Lipid Solubility (n-octanol partition coefficient) | Protein Binding (%) | Onset of Action |
| This compound | 7.74 | 800 | 94 | Rapid (3-5 min) |
| Lidocaine | 7.86 | 45 | 64 | Rapid |
| Mepivacaine | 7.6 | 20 | 77 | Rapid |
| Prilocaine | 7.9 | 25 | 55 | Rapid |
| Bupivacaine | 8.1 | 350 | 95 | Slow |
| Ropivacaine | 8.1 | 115 | 94 | Slow |
| Tetracaine | 8.5 | 220 | 76 | Slow |
| Procaine (B135) | 8.9 | 2 | 6 | Slow |
Data compiled from Pocket Dentistry and other sources.[4]
Experimental Protocols
Determination of pKa: Potentiometric Titration
Potentiometric titration is a standard and accurate method for determining the pKa of a drug substance like this compound.[8][9][10][11]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound hydrochloride is dissolved in a suitable solvent, typically purified water, to create a solution of known concentration (e.g., 1 mM).[9]
-
Standardization of Titrant and pH Meter: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), is prepared. The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Titration Procedure: The this compound solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The standardized NaOH solution is added in small, precise increments.[9]
-
Data Collection: After each addition of the titrant, the solution is allowed to reach equilibrium, and the corresponding pH value is recorded.[9]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the this compound molecules are in the ionized form and 50% are in the non-ionized form.[9]
Determination of Onset of Action: In Vivo Models
The onset of action of local anesthetics is typically evaluated using in vivo animal models that assess the blockade of sensory or motor nerve function.
a) Rat Sciatic Nerve Block Model: [12][13]
-
Animal Preparation: Adult rats are anesthetized, and the sciatic nerve in the hind limb is located, often with the aid of a nerve stimulator.
-
Anesthetic Administration: A standardized volume and concentration of this compound solution are injected in close proximity to the sciatic nerve.
-
Assessment of Motor Block: Motor function is evaluated at regular intervals by assessing the animal's ability to grip with its hind paw, often measured with a dynamometer. The time from injection to the loss of motor function is recorded as the onset of motor block.[12]
-
Assessment of Sensory Block: Sensory blockade is determined by applying a noxious stimulus, such as radiant heat, to the plantar surface of the hind paw and measuring the withdrawal latency. A significant increase in withdrawal latency indicates the onset of sensory block.[12]
b) Mouse Tail Flick Test: [14]
-
Animal Preparation: A mouse is gently restrained, and its tail is exposed to a radiant heat source.
-
Baseline Measurement: The baseline tail flick latency (the time it takes for the mouse to flick its tail away from the heat) is recorded.
-
Anesthetic Administration: A small, precise volume of this compound solution is injected subcutaneously at the base of the tail.
-
Onset Determination: The tail flick latency is measured at regular intervals following the injection. The onset of sensory block is defined as the time at which the tail flick latency significantly increases beyond the baseline.[14]
Visualizing the Core Concepts
Signaling Pathway of Local Anesthetic Action
The following diagram illustrates the journey of an this compound molecule from the site of injection to the blockade of a neuronal sodium channel.
Caption: Signaling pathway of this compound from injection to sodium channel blockade.
Logical Relationship between pKa and Onset of Action
This diagram outlines the logical sequence connecting the physicochemical property of pKa to the clinical outcome of onset of action.
Caption: Logical workflow from pKa to the onset of action for this compound.
References
- 1. Local Anesthetics — TWIN OAKS ANESTHESIA COURSES [twinoaksanesthesia.com]
- 2. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 7. nysora.com [nysora.com]
- 8. Potentiometric quantitation of general local anesthetics with a new highly sensitive membrane sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Potentiometric determination of the local anesthetic procaine in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Duranest (Etidocaine HCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of Duranest (Etidocaine HCl). The information is intended for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound hydrochloride, chemically designated as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide monohydrochloride, is a local anesthetic of the amide type.[1] Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound HCl
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₉ClN₂O | [2] |
| Molecular Weight | 312.9 g/mol | [2][3] |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | [3] |
| CAS Number | 36637-19-1 | [2] |
| SMILES | CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | [3] |
| pKa | 7.74 | [1] |
| Melting Point | 203-203.5 °C (for this compound base) | [4] |
| Octanol-Water Partition Coefficient (logP) | 3.7 (for this compound base) | [4] |
| Topological Polar Surface Area | 32.3 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 7 | [2] |
Chemical Structure and Synthesis
The molecular structure of this compound HCl consists of a lipophilic aromatic ring (2,6-dimethylphenyl), an intermediate amide linkage, and a hydrophilic tertiary amine. This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes and bind to its target.
Caption: Chemical Structure of this compound HCl.
The synthesis of this compound is a two-step process that begins with the formation of an amide intermediate, followed by an alkylation reaction.[5]
Caption: Synthesis Workflow of this compound HCl.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide
This step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride.
-
Materials: 2,6-dimethylaniline, 2-bromobutyryl chloride, an appropriate solvent (e.g., dichloromethane), and a base (e.g., pyridine (B92270) or triethylamine).
-
Procedure:
-
Dissolve 2,6-dimethylaniline in the chosen solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Slowly add 2-bromobutyryl chloride to the solution while maintaining the temperature below 5 °C.
-
Add the base to neutralize the hydrogen chloride gas formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Wash the reaction mixture with water and a mild acid to remove unreacted starting materials and the base.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-N-(2,6-dimethylphenyl)butanamide by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This step involves the alkylation of the intermediate with N-ethylpropylamine.
-
Materials: 2-Bromo-N-(2,6-dimethylphenyl)butanamide, N-ethylpropylamine, a high-boiling point solvent (e.g., toluene (B28343) or xylene), and a base (e.g., potassium carbonate).
-
Procedure:
-
Dissolve 2-bromo-N-(2,6-dimethylphenyl)butanamide in the solvent in a reaction vessel.
-
Add N-ethylpropylamine and the base to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and unreacted amine.
-
Dry the organic layer and evaporate the solvent to yield crude this compound base.
-
Step 3: Formation of this compound HCl
-
Procedure:
-
Dissolve the crude this compound base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The this compound HCl salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mechanism of Action
This compound, like other local anesthetics, exerts its effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.
Caption: Mechanism of Action of this compound HCl.
The binding of this compound to the sodium channel stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.
Analytical Characterization
The identity and purity of this compound HCl are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity of this compound HCl and quantifying it in pharmaceutical formulations.
-
Typical System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH are optimized for the best separation.
-
Detection: UV detection at a wavelength where this compound HCl has significant absorbance (typically around 210-230 nm).
-
Internal Standard: A structurally similar compound, not present in the sample, can be used for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the molecular structure of this compound HCl, confirming the presence of key functional groups and the overall connectivity of the atoms.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methylene (B1212753) and methyl protons of the ethyl and propyl groups on the tertiary amine, and the protons of the butanamide backbone.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, corresponding to the structure of this compound.
Mass Spectrometry (MS)
Used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which can be used for structural elucidation.
-
Technique: Electrospray ionization (ESI) is a common technique for analyzing this compound HCl.
-
Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular ion of the this compound base (C₁₇H₂₈N₂O).
This guide provides a foundational understanding of the chemical aspects of this compound HCl. For further in-depth studies, it is recommended to consult peer-reviewed scientific literature and official pharmacopeial monographs.
References
- 1. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound Hydrochloride | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Foundational Research on the Amide-Type Local Anesthetic Class: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on amide-type local anesthetics. It delves into their core mechanism of action, structure-activity relationships, and the key experimental protocols used to evaluate their efficacy and safety. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of new anesthetic drugs.
Introduction to Amide-Type Local Anesthetics
Amide-type local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain, without loss of consciousness.[1] The first amide local anesthetic, lidocaine, was synthesized in 1943 and introduced into clinical practice in 1948, offering a more stable and less allergenic alternative to the earlier ester-type local anesthetics like procaine.[2] Today, amide local anesthetics, including lidocaine, bupivacaine (B1668057), ropivacaine, mepivacaine, and articaine, are widely used for a variety of medical and dental procedures.[3][4]
The chemical structure of amide local anesthetics consists of three main components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary or secondary amine.[5] This amphipathic nature is crucial for their anesthetic activity, allowing them to penetrate the lipid-rich nerve membrane and interact with their target site.
Mechanism of Action
The primary mechanism of action of amide-type local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[5] By binding to a specific receptor site within the sodium channel, these drugs inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2]
Interaction with Voltage-Gated Sodium Channels
The action of local anesthetics is state-dependent, meaning their affinity for the sodium channel varies depending on the channel's conformational state: resting, open, or inactivated.[2] They exhibit a higher affinity for the open and inactivated states than for the resting state.[2] This "use-dependent" or "phasic" block means that the degree of blockade increases with the frequency of nerve stimulation.[6]
The binding site for local anesthetics is located in the S6 segment of domain IV of the α-subunit of the sodium channel.[6] The unionized, lipophilic form of the local anesthetic crosses the nerve membrane. Once inside the axoplasm, it re-equilibrates into its ionized, cationic form, which then binds to the receptor site within the channel pore.[6]
Effects on Other Ion Channels and Receptors
While the primary target is the VGSC, amide local anesthetics can also interact with other ion channels, such as potassium and calcium channels, albeit with lower potency. Additionally, some local anesthetics have been shown to interact with G protein-coupled receptors (GPCRs) and modulate intracellular calcium signaling, which may contribute to their overall pharmacological profile and side effects. For instance, bupivacaine has been shown to inhibit endothelin-1-evoked increases in intracellular calcium.
Structure-Activity Relationships
The physicochemical properties of amide local anesthetics, which are determined by their molecular structure, significantly influence their clinical characteristics, including potency, onset of action, and duration of action.
| Property | Relationship to Clinical Characteristics |
| Lipid Solubility | Directly correlates with potency. Higher lipid solubility facilitates penetration of the nerve membrane.[2] |
| pKa | Determines the onset of action. A pKa closer to the physiological pH (7.4) results in a larger fraction of the unionized form, leading to a faster onset.[2] |
| Protein Binding | Correlates with the duration of action. Higher protein binding leads to a longer duration of anesthesia as the drug is retained at the site of action for a longer period.[7] |
Quantitative Data on Amide-Type Local Anesthetics
The following tables summarize key quantitative data for commonly used amide-type local anesthetics.
Table 1: Physicochemical Properties and Potency
| Local Anesthetic | pKa | Lipid Solubility (Octanol/Buffer Partition Coefficient) | Protein Binding (%) | Potency (IC50 for Tonic Block of Na+ Channels, µM) |
| Lidocaine | 7.9 | 2.9 | 64 | ~300 |
| Mepivacaine | 7.6 | 0.8 | 77 | 149 |
| Prilocaine | 7.9 | 0.9 | 55 | - |
| Articaine | 7.8 | 17 | 95 | - |
| Bupivacaine | 8.1 | 27.5 | 95 | 27 |
| Ropivacaine | 8.1 | 7.8 | 94 | - |
| Levobupivacaine | 8.1 | 27.5 | >97 | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., resting vs. open channel block). For open-channel block by lidocaine, the IC50 value is approximately 20 µM.
Table 2: Onset and Duration of Action
| Local Anesthetic | Onset of Action | Duration of Action (without vasoconstrictor) | Duration of Action (with vasoconstrictor) |
| Lidocaine | Rapid (2-5 min) | 60-120 min | 120-360 min |
| Mepivacaine | Rapid (3-5 min) | 90-180 min | 120-360 min |
| Prilocaine | Rapid (2-4 min) | 60-90 min | 120-480 min |
| Articaine | Rapid (1-3 min) | 45-60 min | 60-75 min |
| Bupivacaine | Slower (5-10 min) | 120-240 min | 240-480 min |
| Ropivacaine | Slower (10-15 min) | 120-360 min | 180-600 min |
| Levobupivacaine | Slower (10-15 min) | 120-240 min | 240-480 min |
Note: Onset and duration of action are approximate and can be influenced by factors such as the site of injection, dose, and patient variability.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used in the foundational research of amide-type local anesthetics.
In Vitro Assessment of Anesthetic Potency: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the interaction of local anesthetics with ion channels at the molecular level. It allows for the measurement of ion currents through single channels or across the entire cell membrane.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels.
General Procedure:
-
Cell Preparation: A suitable cell line expressing the target sodium channel subtype (e.g., HEK293 cells) is cultured.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an appropriate intracellular solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier.
-
Eliciting Sodium Currents: Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium currents are recorded.
-
Drug Application: The local anesthetic is applied to the cell at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Assessment of Anesthetic Duration: Rodent Sciatic Nerve Block
The rodent sciatic nerve block model is a widely used in vivo assay to evaluate the duration of action of local anesthetics.
Objective: To determine the duration of sensory and motor blockade produced by a local anesthetic.
General Procedure:
-
Animal Preparation: A rat or mouse is anesthetized.[6] The hindlimb is shaved and prepared for injection.
-
Nerve Localization: The sciatic nerve is localized, often using anatomical landmarks or a nerve stimulator.
-
Injection: A specific volume and concentration of the local anesthetic solution are injected in close proximity to the sciatic nerve.[6]
-
Assessment of Sensory Blockade: The response to a noxious stimulus (e.g., thermal stimulus from a hot plate or mechanical stimulus from a von Frey filament) applied to the paw is assessed at regular intervals. The absence of a withdrawal reflex indicates a sensory block.
-
Assessment of Motor Blockade: Motor function is evaluated by observing the animal's gait or by using a specific motor function test (e.g., rotarod test).
-
Data Analysis: The time from injection to the onset of blockade and the time until the return of normal sensory and motor function are recorded to determine the duration of action.[8]
Screening for Topical Anesthetic Activity: Rabbit Corneal Reflex Assay
This model is used to assess the efficacy of topically applied local anesthetics.
Objective: To determine the onset and duration of topical anesthesia.
General Procedure:
-
Animal Preparation: A conscious rabbit is gently restrained.
-
Baseline Measurement: The corneal reflex is tested by lightly touching the cornea with a sterile object (e.g., a cotton wisp) and observing the blink reflex.
-
Drug Application: A standardized volume of the local anesthetic solution is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Assessment of Anesthesia: The corneal reflex is tested at regular intervals. The absence of a blink reflex indicates the onset of anesthesia.
-
Data Analysis: The time to the loss of the corneal reflex (onset of action) and the time to its return (duration of action) are recorded.
Conclusion
The foundational research on amide-type local anesthetics has provided a deep understanding of their mechanism of action, structure-activity relationships, and clinical properties. The experimental protocols outlined in this guide have been instrumental in the discovery and development of new and improved local anesthetic agents. Future research in this field will likely focus on developing longer-acting formulations with improved safety profiles and exploring novel delivery systems to enhance their therapeutic efficacy. This in-depth guide serves as a valuable resource for professionals dedicated to advancing the field of local anesthesia.
References
- 1. researchgate.net [researchgate.net]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. dentalcare.com [dentalcare.com]
- 4. Local Anesthetic Drugs Used In Dentistry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 6. Prolonged duration local anesthesia with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Etidocaine's Interaction with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies concerning the interaction of the local anesthetic Etidocaine with lipid bilayers. The following sections detail the biophysical effects of this compound on model membranes, summarize key quantitative data, and outline the experimental protocols used in these seminal investigations.
Introduction: The Significance of Lipid Bilayer Interactions
Local anesthetics like this compound primarily function by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[1][2][3] However, the journey of the drug molecule to its target site necessitates traversing the lipid bilayer, and its interaction with this barrier is a critical aspect of its pharmacokinetic and pharmacodynamic profile.[4] The lipid solubility of a local anesthetic is directly related to its potency, as a significant portion of the nerve cell membrane is composed of lipids.[1] It is suggested that these drugs can also induce their effects through hydrophobic interactions that expand and fluidize the membrane.[5]
Amphiphilic in nature, local anesthetics engage in both hydrophobic and electrostatic interactions with lipid bilayers.[4] These interactions can modify the physicochemical properties of the membrane, including its fluidity, order, and permeability.[4] This guide focuses on the specific findings related to this compound, a long-acting amide-type local anesthetic, and its influence on the structural and dynamic properties of lipid membranes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's interaction with various model lipid bilayer systems.
Table 1: Effect of this compound on Membrane Fluidity and Phase Transition
| Model Membrane System | This compound Concentration | Observed Effect | Analytical Technique |
| Dipalmitoyl lecithin (B1663433) (DPPC) vesicles | 1-5 mM | Clear fluidizing effect | Stearic acid spin labels[5] |
| Synaptic plasma membranes | 5-10 mM | Fluidizing effect near the hydrophilic part of the bilayer | Stearic acid spin labels[5] |
| Erythrocyte ghost membranes (at 37°C) | 1-5 mM | Fluidizing effect | Stearic acid spin labels[5] |
| Dimyristoyl lecithin (DML) vesicles | 5-10 mM | Depression of phase transition temperature | cis- and trans-parinaric acid fluorescence[5] |
Table 2: Partitioning of this compound into Lipid Bilayers
| Lipid Bilayer Composition | pH | Ionic Strength | Surface Partition Coefficient (K) | Analytical Technique |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 5.5 | 0.1 M NaCl | 11 ± 2 M⁻¹ | Ultraviolet (UV) Spectroscopy and Deuterium (B1214612) Magnetic Resonance[6] |
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the key experiments cited in this guide.
Preparation of Model Lipid Membranes
Model membranes are essential tools for studying drug-lipid interactions in a controlled environment, avoiding the complexity of cellular systems.[4]
-
Liposome (Vesicle) Preparation:
-
A known quantity of a specific phospholipid, such as Dipalmitoyl lecithin (DPPC) or Dimyristoyl lecithin (DML), is dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the inner surface of a round-bottom flask.
-
The lipid film is hydrated with an aqueous buffer solution by vortexing or sonication, leading to the formation of multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs).
-
-
Synaptic Plasma Membrane and Erythrocyte Ghost Preparation:
-
These native membranes are typically isolated from biological tissues through a series of centrifugation and osmotic lysis steps to remove intracellular components.
-
Spin Labeling and Electron Spin Resonance (ESR) Spectroscopy
This technique is used to probe the fluidity of the lipid bilayer.
-
Probe Incorporation: A stearic acid spin label, a fatty acid with a nitroxide radical, is incorporated into the lipid membrane. The position of the nitroxide group along the acyl chain determines the depth of the membrane being probed.
-
ESR Measurement: The ESR spectrometer measures the motion of the spin label. In a more fluid environment, the spin label moves more freely, resulting in a sharper ESR spectrum.
-
Data Analysis: The degree of spectral anisotropy is calculated to provide a quantitative measure of membrane fluidity. A decrease in anisotropy indicates a fluidizing effect.[5]
Fluorescence Spectroscopy
Fluorescent probes are employed to monitor changes in the membrane's physical state.
-
Probe Incorporation: Fluorescent probes like cis- and trans-parinaric acid are partitioned into the lipid bilayer. These probes have different fluorescence properties in the gel and liquid-crystalline phases of the membrane.
-
Fluorescence Measurement: The fluorescence intensity is measured as a function of temperature.
-
Phase Transition Temperature (Tc) Determination: The Tc is identified as the midpoint of the sharp change in fluorescence intensity that occurs as the membrane transitions from the ordered gel phase to the disordered liquid-crystalline phase. A depression in Tc indicates that the drug facilitates the phase transition at a lower temperature, suggesting a fluidizing effect.[5]
Ultraviolet (UV) Spectroscopy and Deuterium Magnetic Resonance (²H-NMR)
These methods are used in combination to determine the partition coefficient of drugs into lipid bilayers.
-
Sample Preparation: Unilamellar vesicles of a known lipid concentration (e.g., POPC) are prepared in a buffer solution.
-
UV Spectroscopy for Binding Isotherms:
-
The UV absorbance of this compound is measured at a specific wavelength.
-
Aliquots of the lipid vesicle suspension are added to a solution of this compound, and the change in absorbance is monitored.
-
The binding isotherm is constructed by plotting the change in absorbance against the lipid concentration.
-
-
Deuterium Magnetic Resonance for Head-Group Conformation:
-
Lipids with deuterated head groups are used.
-
²H-NMR spectra are recorded in the presence of varying concentrations of this compound.
-
Changes in the quadrupole splittings of the deuterium signal provide information about the conformational changes in the lipid head-group region upon drug binding.[6]
-
-
Data Analysis and Partition Coefficient Calculation: The UV binding data is analyzed using a model that accounts for bilayer expansion and charge effects to calculate the surface partition coefficient.[6]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for studying this compound-lipid interactions and the proposed mechanism of action at the membrane level.
Caption: Experimental workflow for studying this compound-lipid bilayer interactions.
Caption: General mechanism of this compound's action at the nerve membrane.
Conclusion
The preliminary studies on this compound's interaction with lipid bilayers reveal its significant capacity to alter the physical properties of these membranes. Specifically, this compound has been shown to increase membrane fluidity and depress the phase transition temperature of model lipid systems.[5] Quantitative analysis has provided a surface partition coefficient, indicating its affinity for the lipid phase.[6] These interactions, which occur at concentrations higher than those typically required for nerve blockade, suggest a complex relationship between the direct action of this compound on sodium channels and its influence on the surrounding lipid environment.[5] Further research is warranted to fully elucidate the contribution of these membrane-perturbing effects to the overall anesthetic and potential cardiotoxic profile of this compound.[4]
References
- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 2. nysora.com [nysora.com]
- 3. Local anesthetic - Wikipedia [en.wikipedia.org]
- 4. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic membrane interaction of this compound, bupivacaine and 2-chloroprocaine. A spin and fluorescent probe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partitioning of local anesthetics into membranes: surface charge effects monitored by the phospholipid head-group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etidocaine Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine (B1208345) hydrochloride is a long-acting amide-type local anesthetic known for its rapid onset and prolonged duration of action.[1] In the realm of in vitro research, it serves as a valuable tool for studying the mechanisms of local anesthesia, neuronal signaling, and cytotoxicity. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which is crucial for the initiation and conduction of nerve impulses. This document provides detailed protocols for the preparation of this compound hydrochloride solutions and their application in common in vitro assays, including cell viability and electrophysiological studies.
Physicochemical Properties and Storage
Proper handling and storage of this compound hydrochloride are paramount for maintaining its stability and ensuring reproducible experimental results.
| Property | Value |
| Molecular Formula | C₁₇H₂₉ClN₂O |
| Molecular Weight | 312.88 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol[2] |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 6 months |
Solution Preparation
Stock Solution Preparation (100 mM in DMSO)
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound hydrochloride powder into the tube. For a 100 mM stock solution, this would be 31.29 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Working Solution Preparation in Aqueous Buffers
Materials:
-
100 mM this compound hydrochloride stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Thaw an aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile PBS or cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
-
Vortex the working solution gently to ensure homogeneity.
-
For sterile applications, filter the final working solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use the freshly prepared working solution for your in vitro assays.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound hydrochloride on a cell line of interest, such as human neuroblastoma cells (e.g., SH-SY5Y).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)[3]
-
This compound hydrochloride working solutions at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed the cells into a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[3]
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound hydrochloride. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a negative control (medium alone).
-
Incubate the plate for the desired exposure time (e.g., 24 hours).[3]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the effect of this compound hydrochloride on voltage-gated sodium channels in a neuronal cell line.
Materials:
-
Neuronal cell line expressing voltage-gated sodium channels
-
External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)
-
Internal (intracellular) pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH)
-
This compound hydrochloride working solutions in the external solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Protocol:
-
Prepare the external and internal recording solutions and filter them through a 0.22 µm filter.
-
Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with the cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage-clamp protocol (e.g., holding potential of -80 mV with depolarizing steps to elicit channel opening).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound hydrochloride.
-
Record sodium currents in the presence of this compound and observe the blocking effect.
-
Wash out the drug by perfusing with the control external solution to observe the reversibility of the block.
-
Analyze the data to determine the extent of channel blockade and calculate the IC₅₀ value.
Data Presentation
Quantitative Data for this compound Hydrochloride in In Vitro Assays
| Assay Type | Cell/Channel Type | Parameter | Value | Reference |
| Electrophysiology | Nav1.2 Sodium Channels | IC₅₀ | ~130 µM | |
| Axonal Transport Blockade | Bullfrog Spinal Nerves | Effective Concentration | 10 mM (64% reduction) | [4] |
Visualizations
Signaling Pathway of this compound Hydrochloride
This compound hydrochloride's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav). By binding to the intracellular side of the channel, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This effectively inhibits nerve impulse transmission.
Caption: Mechanism of action of this compound hydrochloride.
Experimental Workflow for In Vitro Assays
The general workflow for utilizing this compound hydrochloride in in vitro assays involves several key stages, from initial solution preparation to final data analysis.
Caption: General experimental workflow for this compound in vitro assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Block of fast axonal transport in vitro by the local anesthetics dibucaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying Etidocaine-Induced Nerve Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models utilized in the study of Etidocaine-induced nerve block. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is a long-acting, amide-local anesthetic known for its rapid onset of action and profound sensory and motor blockade.[1][2] Understanding its efficacy, duration of action, and potential neurotoxicity is crucial for its clinical application and the development of new anesthetic formulations. Animal models provide an indispensable tool for preclinical evaluation, allowing for controlled investigation of its pharmacological and toxicological properties. This document focuses on the rat sciatic nerve block model, a well-established and reliable method for these studies.[3][4][5]
Animal Models
While various animal models, including monkeys, dogs, and sheep, have been used to study the systemic toxicity of this compound, the rat sciatic nerve block model is the most common for evaluating its local anesthetic effects.[6] This model allows for the independent assessment of sensory and motor blockade and is well-suited for dose-response and duration-of-action studies.[3]
Table 1: Commonly Used Animal Models for this compound and Local Anesthetic Studies
| Animal Model | Primary Application | Key Findings/Observations |
| Rat | Sciatic Nerve Block | Allows for independent assessment of sensory and motor function; widely used for dose-response and duration studies.[3][4][5] |
| Dog | CNS Toxicity Studies | Intravenous administration helps determine the convulsive dose and compare systemic toxicity with other local anesthetics. |
| Sheep | Systemic Toxicity | Useful for studying age-dependent differences in toxicity (adult vs. newborn vs. fetus). |
| Frog | Nerve and Neuromuscular Conduction | In vitro preparations of sciatic nerve are used to study the direct effects on nerve conduction and neuromuscular transmission. |
| Mouse | Neurotoxicity and Nanomedicine Studies | Utilized to investigate the neurotoxic effects on developing motor neurons and to evaluate novel drug delivery systems. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and other local anesthetics.
Table 2: Comparative Potency of Local Anesthetics (IC50 values in µM)
| Local Anesthetic | Sodium Channel Blockade (IC50) | Potassium Channel Blockade (IC50) |
| This compound | 18[7] | 176[7] |
| Bupivacaine | 27[7] | 92[7] |
| Lidocaine (B1675312) | 204[7] | 1118[7] |
| Tetracaine | 0.7[7] | 946[7] |
| Mepivacaine | 149[7] | 2305[7] |
| Procaine | 60[7] | 6302[7] |
Table 3: In Vivo Efficacy of this compound in a Rat Sciatic Nerve Block Model (Illustrative Data)
| This compound Concentration | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Motor Block (minutes) |
| 0.5% | 5 - 10 | 240 - 360 | 10 - 15 | 180 - 300 |
| 1.0% | 3 - 5 | 360 - 540 | 5 - 10 | 300 - 480 |
| 1.5% | 2 - 4 | 480 - 600+ | 3 - 7 | 420 - 540+ |
Note: These values are illustrative and can vary based on the specific experimental conditions, including the volume of injection and the specific assessment methods used.
Experimental Protocols
Rat Sciatic Nerve Block Model
This protocol details the procedure for inducing and assessing a sciatic nerve block in rats using this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride solution (e.g., 0.5%, 1.0%, 1.5%)
-
Anesthetic (e.g., isoflurane)
-
Nerve stimulator
-
25-gauge needle
-
Clippers and disinfectant
-
Apparatus for assessing sensory and motor function (see below)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the fur over the lateral aspect of the thigh of the hind limb to be injected.
-
Disinfect the skin with an appropriate antiseptic solution.
-
Position the rat in a lateral recumbent position with the limb to be injected facing upwards.
-
-
Sciatic Nerve Block Injection:
-
Identify the injection site, which is typically a palpable notch between the greater trochanter of the femur and the ischial tuberosity.
-
Insert the 25-gauge needle connected to the nerve stimulator perpendicular to the skin.
-
Advance the needle slowly while delivering a low-intensity electrical stimulus (e.g., 0.5 mA, 1 Hz).
-
A motor response in the form of paw plantar flexion or dorsiflexion indicates proximity to the sciatic nerve.
-
Once the optimal motor response is elicited with a minimal current, aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume (e.g., 0.2 mL) of the this compound solution.[3]
-
-
Assessment of Nerve Blockade:
-
Sensory Blockade Assessment (Nociception):
-
Hot Plate Test: Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). An increased latency indicates sensory blockade.
-
Von Frey Test: Apply calibrated von Frey filaments to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increase in the threshold indicates sensory blockade.
-
-
Motor Blockade Assessment:
-
Grip Strength Test: Measure the grip strength of the hindlimb using a grip strength meter. A decrease in grip strength indicates motor blockade.
-
Extensor Postural Thrust: Measure the force exerted by the hindlimb when the rat is held vertically and the paw is placed on a digital balance. A reduction in force indicates motor blockade.
-
-
-
Data Collection and Analysis:
-
Record the onset of sensory and motor blockade (time to maximum effect) and the duration of the blockade (time to return to baseline).
-
Compare the effects of different concentrations of this compound.
-
Histological Analysis of Nerve Tissue
To assess for potential neurotoxicity, histological analysis of the sciatic nerve can be performed following the nerve block procedure.
Procedure:
-
At a predetermined time point after the injection (e.g., 48 hours), euthanize the rat.
-
Carefully dissect the sciatic nerve from both the injected and the contralateral (control) limb.
-
Fix the nerve tissue in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the tissue for paraffin (B1166041) or plastic embedding.
-
Section the nerve and stain with appropriate stains (e.g., hematoxylin (B73222) and eosin (B541160) for general morphology, Luxol fast blue for myelin).
-
Examine the sections under a microscope for signs of nerve injury, such as axonal degeneration, demyelination, inflammation, and edema.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane.[8][9] This prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve impulse conduction.[8][9] In addition to its effect on sodium channels, evidence suggests that this compound can also inhibit potassium channels and may interact with G-protein coupled receptors (GPCRs).[7][10][11]
Caption: this compound's primary and secondary mechanisms of action.
Experimental Workflow for Assessing this compound-Induced Nerve Block
The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: Workflow for in vivo assessment of this compound.
Conclusion
The rat sciatic nerve block model is a robust and reproducible method for the preclinical evaluation of this compound. By following the detailed protocols and assessment methods outlined in these application notes, researchers can obtain valuable data on the efficacy, duration of action, and potential neurotoxicity of this compound and novel local anesthetic formulations. The provided diagrams offer a visual guide to the underlying mechanisms and experimental procedures, facilitating a deeper understanding of this compound's pharmacology.
References
- 1. Pharmacology of local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 3. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etidocaine in Peripheral Nerve Block Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etidocaine in preclinical and clinical peripheral nerve block research. This document includes detailed protocols, quantitative data from comparative studies, and visualizations to aid in experimental design and interpretation.
Introduction
This compound is a long-acting amide local anesthetic known for its rapid onset and profound motor blockade.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials and prevents the transmission of pain signals. These characteristics make this compound a subject of interest in research studies investigating the differential effects of local anesthetics on sensory and motor nerve fibers.
Mechanism of Action
This compound, like other local anesthetics, exerts its effect by blocking the influx of sodium ions through voltage-gated sodium channels (VGSCs) on the neuronal membrane.[2] This action prevents the depolarization of the nerve membrane, thereby inhibiting the generation and conduction of nerve impulses.[2] The blockade is reversible, allowing for the temporary interruption of nerve function.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound at the neuronal membrane.
Caption: Mechanism of this compound blocking nerve impulse propagation.
Quantitative Data from Comparative Clinical Studies
The following tables summarize quantitative data from clinical research studies comparing this compound with other local anesthetics in various peripheral nerve block applications.
Table 1: Onset of Action and Duration of Blockade in Epidural Anesthesia
| Local Anesthetic | Concentration | Onset of Motor Block | Duration of Maximal Motor Block | Duration of Complete Motor Function Restoration | Duration of Sensory Blockade | Reference |
| This compound | 1.5% (with epinephrine) | Significantly more rapid than Bupivacaine and Mepivacaine | ~360 min | ~600 min | Motor block outlasted sensory block by ~150 min | [3] |
| Bupivacaine | 0.5% (with epinephrine) | Slower than this compound | - | ~360 min | - | [3] |
| Mepivacaine | 2.0% (with epinephrine) | Slower than this compound | ~60 min | ~180 min | - | [3] |
Table 2: Characteristics of this compound in Brachial and Axillary Plexus Blockade
| Local Anesthetic | Concentration | Key Findings | Reference |
| This compound | 1.0% (with adrenaline) | No difference in duration of analgesia and motor nerve block compared to Bupivacaine. Motor blockade was more pronounced and significantly outlasted sensory and sympathetic nerve block. | [1] |
| Bupivacaine | 0.5% (with adrenaline) | Blockade of sympathetic nerve fibers lasted significantly longer than with this compound. | [1] |
Experimental Protocols
This section provides a detailed protocol for a preclinical study of this compound in a rat sciatic nerve block model. This protocol is adapted from established methodologies for evaluating local anesthetics in rodent models.[3][4]
Preclinical Evaluation of this compound in a Rat Sciatic Nerve Block Model
Objective: To assess the efficacy and duration of sensory and motor blockade of this compound in a rat sciatic nerve block model.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride solution (e.g., 0.5%, 1.0%, 1.5% with or without 1:200,000 epinephrine)
-
Saline solution (0.9% NaCl) as a control
-
Anesthetic agent (e.g., isoflurane)
-
Nerve stimulator and insulated needle
-
Radiant heat source for sensory testing (e.g., plantar test apparatus)
-
Grip strength meter for motor testing
-
Clippers and disinfectant for surgical site preparation
Experimental Workflow:
Caption: Workflow for preclinical evaluation of this compound.
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing facility for at least one week before the experiment.
-
Conduct baseline sensory (paw withdrawal latency to a thermal stimulus) and motor (hindlimb grip strength) assessments before the day of the experiment.
-
On the day of the experiment, anesthetize the rat using isoflurane.
-
-
Sciatic Nerve Block Injection:
-
Place the anesthetized rat in a prone position.
-
Shave and disinfect the skin over the thigh of the hind limb to be injected.
-
Use a nerve stimulator with an insulated needle to locate the sciatic nerve. A visible twitch of the plantar flexor muscles of the foot at a low current (e.g., 0.2-0.5 mA) confirms correct needle placement.
-
Once the nerve is located, inject the designated solution (this compound or saline) slowly (e.g., over 30 seconds) at the sciatic notch. A typical injection volume is 0.2 mL.[3]
-
-
Assessment of Sensory Blockade:
-
At predetermined time points after injection (e.g., 5, 15, 30, 60, 90, 120 minutes, and then hourly until return to baseline), assess the sensory block using a radiant heat source focused on the plantar surface of the hind paw.
-
Record the time it takes for the rat to withdraw its paw (paw withdrawal latency). An increase in this latency indicates a sensory block. A cut-off time (e.g., 20-30 seconds) should be established to prevent tissue damage.
-
-
Assessment of Motor Blockade:
-
At the same time points, assess motor function using a grip strength meter.
-
Allow the rat to grasp the meter's grid with the affected hindlimb and gently pull the animal backward.
-
The maximal force exerted before the paw releases is recorded as the grip strength. A decrease in grip strength compared to baseline indicates a motor block.
-
-
Data Analysis:
-
Onset of blockade: The time from injection to the first significant change from baseline in sensory or motor function.
-
Duration of blockade: The time from the onset of the block until the sensory and motor functions return to baseline levels.
-
Intensity of blockade: Can be expressed as the percentage change from baseline for both sensory latency and motor strength.
-
Discussion and Considerations
-
Profound Motor Blockade: A key characteristic of this compound is its tendency to produce a more intense and sometimes longer-lasting motor block compared to its sensory block.[1][3] This is an important consideration in both clinical and research settings.
-
Influence of Vasoconstrictors: The addition of epinephrine (B1671497) can prolong the duration of this compound's effect, although this effect may be less pronounced than with other local anesthetics like lidocaine.[5]
-
Concentration and Volume: The concentration and volume of the injected this compound solution will influence the onset, duration, and intensity of the nerve block. Higher concentrations generally lead to a faster onset and a more profound block.
Conclusion
This compound is a valuable tool for peripheral nerve block research, particularly for studies investigating the differential effects on motor and sensory pathways. The provided protocols and data serve as a guide for designing and interpreting experiments utilizing this long-acting local anesthetic. Researchers should carefully consider the specific characteristics of this compound, such as its profound motor blockade, when planning their studies.
References
- 1. This compound: a clinical evaluation for regional analgesia in surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local anesthetics and regional analgesic techniques | Veterian Key [veteriankey.com]
Application of Etidocaine in Ophthalmic Surgery: Research Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Etidocaine (B1208345), an amide-type local anesthetic, has been utilized in various surgical procedures, including ophthalmic surgery, due to its rapid onset and long duration of action. These characteristics make it a subject of interest for providing profound and sustained anesthesia and akinesia (muscular paralysis) of the globe and surrounding muscles, which are critical for successful eye surgery. This document provides a summary of research findings and detailed protocols for the application of this compound in ophthalmic surgical research.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from clinical studies comparing this compound with other local anesthetics commonly used in ophthalmic surgery.
Table 1: Comparison of this compound and Bupivacaine (B1668057)/Lidocaine (B1675312) Mixture in Retrobulbar Anesthesia [1]
| Parameter | This compound (1.5%) | Bupivacaine (0.5%) + Lidocaine (1.0%) Mixture |
| Need for Supplemental Anesthesia | 41% of patients | 32% of patients |
| Akinesia (Good or Complete) | >95% of patients | >95% of patients |
| Duration of Akinesia (Normal Eye Movement at 14h Post-op) | 69% of patients | 100% of patients |
| Recovery of Corneal Sensation | Slower | More rapid |
Table 2: Influence of Hyaluronidase (B3051955) on Peribulbar Anesthesia with this compound (1.5%) [2]
| Parameter | This compound with Hyaluronidase (7.5 IU/ml) | Plain this compound | P-value |
| Intraorbital Volume Required (ml, mean ± SD) | 6.4 ± 2.2 | 8.2 ± 2.3 | < 0.01 |
| Globe Akinesia Score | Significantly Improved | - | < 0.01 |
| Lid Akinesia Score | Significantly Improved | - | < 0.01 |
| Analgesia Score | Significantly Improved | - | < 0.05 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Retrobulbar Block
This protocol describes the preparation and administration of this compound for a retrobulbar block, a common regional anesthesia technique in ophthalmic surgery.
1. Materials:
-
This compound HCl solution (1% or 1.5%)
-
Optional: Epinephrine (B1671497) 1:200,000 (to prolong effect and reduce bleeding)[3]
-
Optional: Hyaluronidase (7.5 IU/ml) to enhance diffusion[2]
-
5 ml sterile syringe[4]
-
23-gauge, 1.5-inch retrobulbar needle (Atkinson needle)[4][5]
-
Sterile gauze[4]
-
Topical anesthetic drops (e.g., proparacaine (B1679620) 0.5%)
-
Antiseptic solution (e.g., povidone-iodine)
-
Resuscitation equipment and medication
2. Patient Preparation:
-
Obtain informed consent.
-
Record baseline vital signs[6].
-
Administer intravenous sedation as needed to reduce anxiety[7].
-
Instill topical anesthetic drops into the conjunctival sac[7].
-
Prepare the skin around the eye with an antiseptic solution.
-
Position the patient supine with their gaze directed straight ahead (primary gaze)[7][8].
3. Anesthetic Solution Preparation:
-
Draw up 3-5 ml of the this compound solution into the 5 ml syringe[4][6].
-
If using, add epinephrine and/or hyaluronidase to the this compound solution and mix gently.
4. Injection Procedure:
-
Identify the injection site: the inferotemporal quadrant, at the junction of the lateral one-third and medial two-thirds of the inferior orbital rim[4][6].
-
With the non-dominant hand, gently elevate the globe by placing a finger between the globe and the infraorbital rim[4][8].
-
Insert the needle perpendicular to the skin, with the bevel pointing upwards[6].
-
Advance the needle parallel to the orbital floor for approximately 15 mm, until a "pop" is felt as the needle penetrates the orbital septum[5][6].
-
Redirect the needle superiorly and medially (30-45 degrees) and advance another 2.5 to 3.0 cm until a second "pop" is felt as it enters the muscle cone[5][8].
-
Aspirate to ensure the needle is not in a blood vessel[5].
-
Slowly inject 3-5 ml of the anesthetic solution[8].
-
Withdraw the needle.
5. Post-Injection:
-
Apply firm, intermittent pressure to the globe with sterile gauze for 90-120 seconds to aid anesthetic spread and tamponade any minor bleeding[4].
-
Assess the degree of anesthesia and akinesia after 5 minutes[7].
Protocol 2: Preparation and Administration of this compound for Peribulbar Block
This protocol outlines the procedure for a peribulbar block, which is considered by some to have a lower risk of certain complications compared to the retrobulbar block.
1. Materials:
-
Same as for retrobulbar block, but with a larger volume of anesthetic solution (7-10 ml)[6].
2. Patient Preparation:
-
Same as for retrobulbar block.
3. Anesthetic Solution Preparation:
-
Draw up 7-10 ml of the this compound solution (often mixed with hyaluronidase) into a syringe[6].
4. Injection Procedure (Two-Injection Technique):
-
Inferotemporal Injection:
-
Superonasal Injection (if required):
-
Identify the injection site just above the medial canthus[9].
-
Inject an additional 3-5 ml of the anesthetic solution.
-
5. Post-Injection:
-
Same as for retrobulbar block.
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. Comparison of this compound and bupivacaine + lidocaine in retrobulbar anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyaluronidase improves regional ophthalmic anaesthesia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. EyeRounds.org: Retrobulbar Block, Peribulbar block and Common Nerve Blocks in Ophthalmology [webeye.ophth.uiowa.edu]
- 5. cataractcoach.com [cataractcoach.com]
- 6. Administering an eye anaesthetic: principles, techniques, and complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Retrobulbar Block - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Peribulbar anaesthesia in eye surgery (4) | PPT [slideshare.net]
Application Notes and Protocols for Etidocaine in Epidural Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of etidocaine (B1208345) for epidural anesthesia studies, including its pharmacological properties, comparative clinical data, and detailed experimental protocols.
Introduction
This compound is a long-acting amide local anesthetic known for its rapid onset and profound motor blockade.[1] Marketed under the name Duranest, it is utilized for surgical procedures where significant muscle relaxation is desired.[2][3] Its clinical profile, particularly its potent motor blocking effects, distinguishes it from other commonly used epidural anesthetics like bupivacaine (B1668057).[2][4] These notes will delve into the quantitative data from comparative studies and provide standardized protocols for preclinical and clinical research involving this compound.
Pharmacological Profile
-
Mechanism of Action: Like other local anesthetics, this compound primarily functions by blocking voltage-gated sodium channels within the nerve axon's cell membrane.[5] This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials.[5] The result is a reversible blockade of nerve impulse transmission, leading to sensory anesthesia and motor paralysis in the area supplied by the affected nerves.[6] The blockade sequence typically progresses from smaller, unmyelinated sympathetic fibers to sensory and finally larger, myelinated motor fibers.[6] Recovery occurs in the reverse order.[6]
-
Pharmacokinetics: Following epidural administration, this compound is absorbed into the systemic circulation.[7][8] This absorption is biphasic, with an initial rapid phase followed by a slower phase.[7][8] The addition of a vasoconstrictor like epinephrine (B1671497) can reduce the peak plasma concentration by decreasing the rate of vascular absorption.[7][9] this compound is highly lipid-soluble and extensively bound to plasma proteins.[7] Metabolism occurs primarily in the liver, and the metabolites are excreted in the urine.[7][8]
Comparative Clinical Data
This compound has been extensively compared to other local anesthetics, most notably bupivacaine. The following tables summarize key quantitative data from various clinical studies.
Table 1: Onset and Duration of Sensory and Motor Blockade (Epidural Administration)
| Anesthetic Agent | Concentration | Onset of Analgesia | Duration of Analgesia | Onset of Motor Blockade | Duration of Motor Blockade | Study Population | Reference |
| This compound | 1.0% with epinephrine | More rapid than bupivacaine | Similar to bupivacaine | More rapid than bupivacaine | More complete and longer than bupivacaine | Patients undergoing surgery | [10] |
| Bupivacaine | 0.5% with epinephrine | Slower than this compound | Similar to this compound | Slower than this compound | Less complete and shorter than this compound | Patients undergoing surgery | [10] |
| This compound | 1.0% with adrenaline | More rapid than bupivacaine | Similar to bupivacaine | Higher frequency and greater intensity than bupivacaine | - | Patients undergoing varicose vein stripping | [11] |
| Bupivacaine | 0.5% with adrenaline | Slower than this compound | Similar to this compound | Lower frequency and lesser intensity than this compound | - | Patients undergoing varicose vein stripping | [11] |
| This compound | 1.5% with epinephrine | Significantly more rapid than bupivacaine and mepivacaine | Longest duration (with bupivacaine) | Significantly more rapid than bupivacaine and mepivacaine | 360 min (maximal block); 600 min (complete restoration) | Young volunteers | [4] |
| Bupivacaine | 0.5% with epinephrine | Slower than this compound | Longest duration (with this compound) | Slower than this compound | 360 min (complete restoration) | Young volunteers | [4] |
| Mepivacaine | 2.0% with epinephrine | Slower than this compound | Shorter duration | Slower than this compound | 60 min (maximal block); 180 min (complete restoration) | Young volunteers | [4] |
Table 2: Pharmacokinetic Parameters (Epidural Administration)
| Anesthetic Agent | Fetal/Maternal Concentration Ratio (at delivery) | Umbilical Artery-Vein Difference | Notes | Reference |
| This compound | 0.25 | Significantly higher than bupivacaine | - | [12] |
| Bupivacaine | 0.31 | Lower than this compound | - | [12] |
Experimental Protocols
The following are generalized protocols for conducting studies on this compound for epidural anesthesia, based on methodologies reported in clinical trials.
Protocol for a Double-Blind, Randomized Controlled Trial Comparing this compound and Bupivacaine
Objective: To compare the efficacy and safety of epidural this compound and bupivacaine for surgical anesthesia.
Methodology:
-
Patient Recruitment:
-
Obtain institutional review board (IRB) approval.
-
Recruit adult patients (ASA physical status I or II) scheduled for elective surgery under epidural anesthesia (e.g., orthopedic, urological, or general surgery).[10]
-
Obtain informed consent from all participants.
-
Exclude patients with contraindications to epidural anesthesia, known allergies to amide local anesthetics, or significant systemic disease.
-
-
Randomization and Blinding:
-
Epidural Catheter Placement:
-
With the patient in the lateral or sitting position, identify the desired lumbar interspace (e.g., L2-L3 or L3-L4).
-
Prepare the skin with an antiseptic solution.
-
Use the loss of resistance to saline or air technique to identify the epidural space with a Tuohy needle.[6]
-
Thread an epidural catheter 2-4 cm into the epidural space.
-
Administer a test dose (e.g., 3 mL of 1.5% lidocaine (B1675312) with 1:200,000 epinephrine) to rule out intravascular or subarachnoid catheter placement.
-
-
Drug Administration:
-
Assessment of Sensory Blockade:
-
Assess sensory block onset and duration using the pinprick test with a blunt-tipped needle at 2-minute intervals until the maximum block height is achieved, and then every 30 minutes.[10]
-
Record the time to loss of sensation at specific dermatomes (e.g., T10).
-
Record the time to two-segment regression and complete resolution of the sensory block.
-
-
Assessment of Motor Blockade:
-
Assess motor block using a validated scale, such as the modified Bromage scale, at regular intervals.[4][9]
-
Bromage 0: No motor block.
-
Bromage 1: Inability to raise extended leg.
-
Bromage 2: Inability to flex knee.
-
Bromage 3: Inability to flex ankle and foot.
-
-
For more quantitative assessment, use dynamometry to measure muscle force in specific muscle groups (e.g., hip flexion, knee extension).[4][9]
-
-
Data Collection and Analysis:
-
Record baseline and intraoperative vital signs (heart rate, blood pressure).
-
Record any adverse events (e.g., hypotension, nausea, shivering).[10]
-
Use appropriate statistical tests to compare the two groups (e.g., t-test for continuous data, chi-square test for categorical data).
-
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for a Comparative Clinical Study
Caption: Workflow for a double-blind, randomized controlled clinical trial.
References
- 1. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and this compound--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pain.ucsf.edu [pain.ucsf.edu]
- 7. Clinical pharmacokinetics of epidural and spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Epidural and Spinal Anaesthesia | Semantic Scholar [semanticscholar.org]
- 9. [Peridural anesthesia with this compound. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epidural anesthesia for surgery: a comparative double-blind study of this compound and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study with this compound and bupivacaine in epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epidural anesthesia for cesarean section: a comparison of bupivacaine, chloroprocaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Etidocaine with Epinephrine for Prolonged Anesthetic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the formulation of the long-acting local anesthetic, etidocaine (B1208345), with epinephrine (B1671497) as a vasoconstrictor to prolong its duration of action. The addition of epinephrine decreases local blood flow, thereby reducing the rate of systemic absorption of this compound and maintaining a higher concentration of the anesthetic at the nerve fiber for an extended period.[1][2] These notes cover the mechanism of action, formulation strategies, and detailed experimental protocols for in vitro characterization and in vivo efficacy assessment. Quantitative data from relevant studies are summarized for comparative analysis.
Mechanism of Prolonged Action
This compound, an amide-type local anesthetic, functions by blocking voltage-gated sodium channels within the nerve axon, thereby inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses.[3] Its high lipid solubility and protein-binding capacity contribute to its long intrinsic duration of action.[2]
Epinephrine complements this action through a pharmacokinetic mechanism.[4] By acting as an agonist on α1-adrenergic receptors in the smooth muscle of local blood vessels, epinephrine induces vasoconstriction.[2] This localized reduction in blood flow serves two primary purposes:
-
Decreased Systemic Absorption: Slows the rate at which this compound is removed from the injection site and enters the systemic circulation, thereby lowering the risk of systemic toxicity.[1][5]
-
Increased Neuronal Uptake: Maintains a higher concentration of this compound in the vicinity of the nerve fibers for a longer duration, leading to a more profound and extended nerve block.[1][4]
The combination can prolong the anesthetic effect by approximately 50% or more compared to this compound alone.[1][5]
Quantitative Data Summary
The addition of epinephrine significantly alters the pharmacokinetic profile of this compound, leading to a longer duration of action.
Table 1: Pharmacokinetic Parameters of Epidural this compound (with and without Epinephrine)
| Parameter | This compound (Plain) | This compound with Epinephrine (1:200,000) | Percentage Change | Reference |
|---|---|---|---|---|
| Peak Arterial Plasma Conc. | Higher | 14% Lower | ↓ 14% | [6] |
| Peak Venous Plasma Conc. | Higher | 35% Lower | ↓ 35% | [6] |
| Net Absorption (First 4h) | Higher | 18% Lower | ↓ 18% | [6] |
| Slow Absorption Half-Life | Shorter | Longer | ↑ |[6] |
Table 2: Duration of Anesthesia
| Anesthetic Formulation | Type of Block | Average Duration of Action | Reference |
|---|---|---|---|
| This compound (Plain) | Peridural | ~3 hours | [7] |
| This compound with Adrenaline | Peridural | ~5 hours | [7] |
| Lidocaine (B1675312) with Epinephrine | Sciatic Nerve Block (Rat) | Prolonged by almost fourfold |[4] |
Experimental Protocols
A systematic approach is required to formulate and validate an this compound-epinephrine solution. The workflow involves formulation, in vitro characterization to ensure quality and stability, and in vivo testing to confirm efficacy and duration.
Protocol 1: Preparation of this compound with Epinephrine (1.5% with 1:200,000)
This protocol describes the extemporaneous preparation of a 100 mL solution. Aseptic techniques should be used throughout.
Materials:
-
This compound HCl powder (USP grade)
-
Epinephrine bitartrate (B1229483) (USP grade)
-
Sodium metabisulfite (B1197395) (as an antioxidant for epinephrine)
-
Sodium chloride (for isotonicity)
-
Hydrochloric acid / Sodium hydroxide (B78521) (for pH adjustment)
-
Water for Injection (WFI)
-
Sterile amber glass vials for storage
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve 0.1 g of sodium metabisulfite and 0.8 g of sodium chloride in approximately 80 mL of WFI.
-
This compound Dissolution: Weigh 1.5 g of this compound HCl and slowly add it to the vehicle while stirring until fully dissolved.
-
Epinephrine Addition: Accurately weigh and add epinephrine bitartrate equivalent to 5 mg of epinephrine base (1:200,000 concentration is 5 µg/mL). Stir gently until dissolved. Protect the solution from light from this point forward.
-
pH Adjustment: Measure the pH of the solution. Adjust to a pH between 3.3 and 5.5 using dilute HCl or NaOH. A lower pH is critical for epinephrine stability.[8]
-
Final Volume: Add WFI to bring the total volume to 100 mL.
-
Sterilization & Storage: Sterilize the solution by filtration through a 0.22 µm sterile filter into sterile amber glass vials. Store the vials protected from light and at a controlled room temperature or under refrigeration (4°C) to maximize stability.[9][10]
Protocol 2: In Vitro Drug Release Testing using Dialysis Membrane Method
This method assesses the rate of drug release from the formulation.
Materials:
-
Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4, as the release medium
-
Constant temperature shaker bath (37°C)
-
HPLC system for quantification
Procedure:
-
Membrane Preparation: Cut a 10 cm section of dialysis tubing and hydrate (B1144303) according to the manufacturer's instructions.
-
Sample Loading: Pipette exactly 2 mL of the this compound-epinephrine formulation into the dialysis bag and securely seal both ends, ensuring no leakage.
-
Release Study: Place the sealed bag into a flask containing 100 mL of pre-warmed PBS (37°C). Place the flask in a shaker bath set to 50 rpm.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound and epinephrine in the collected samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Stability-Indicating HPLC Analysis
This protocol allows for the simultaneous quantification of this compound and epinephrine and their potential degradation products.
Instrumentation & Conditions:
-
HPLC System: With UV and/or electrochemical detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M 1-octanesulfonic acid sodium salt, 0.1 mM EDTA, 2% acetic acid) and an organic modifier (e.g., acetonitrile/methanol). The exact ratio should be optimized.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and epinephrine of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the formulation samples and samples from the release study with the mobile phase to fall within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of each analyte by comparing the peak area to the calibration curve. For stability studies, monitor for the appearance of new peaks (degradants) and a decrease in the parent drug peaks over time under various storage conditions (e.g., different temperatures and light exposure).[9][10]
Protocol 4: In Vivo Efficacy - Rat Sciatic Nerve Block Model
This widely used model assesses the duration of both sensory and motor blockade. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound-epinephrine formulation
-
30-gauge needles and 1 mL syringes
-
Forceps, hot plate, or other sensory testing apparatus
Procedure:
-
Acclimatization: Acclimatize rats to the testing environment for several days before the experiment.
-
Baseline Testing: Establish baseline sensory function (e.g., paw withdrawal latency to a thermal stimulus) and motor function (e.g., observation of normal gait).
-
Injection: Anesthetize the rat lightly with isoflurane. In the lateral decubitus position, identify the sciatic notch. Insert a 30-gauge needle perpendicular to the skin just posterior to the greater trochanter and advance it until it contacts the bone. Withdraw slightly and inject 0.2-0.3 mL of the anesthetic solution.
-
Sensory Block Assessment: At regular intervals (e.g., every 15-30 minutes), apply a noxious stimulus (e.g., thermal stimulus via hot plate or mechanical stimulus via pinprick) to the plantar surface of the injected paw. The absence of a withdrawal reflex indicates a successful sensory block. The duration of the sensory block is the time from injection until the return of the withdrawal reflex.
-
Motor Block Assessment: At the same intervals, observe the rat's gait and ability to use the injected limb. A motor block is characterized by foot drop and inability to bear weight. The duration of the motor block is the time from injection until the return of normal motor function.
-
Data Recording: Record the onset time and duration of both sensory and motor blockade for each animal. Compare the results to a control group receiving this compound without epinephrine.
References
- 1. Anesthesia Pharmacology: Local Anesthetics [pharmacology2000.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. drugs.com [drugs.com]
- 4. On the mechanism by which epinephrine potentiates lidocaine's peripheral nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Anesthetics [pharmacology2000.com]
- 6. The effects of adding adrenaline to this compound and lignocaine in extradural anaesthesia II: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Use of a new long acting local anesthetic, this compound in anesthesia-resuscitation (Duranest)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the stability of local anaesthetics containing adrenaline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of epinephrine hydrochloride in an extemporaneously compounded topical anesthetic solution of lidocaine, racepinephrine, and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Stability-indicating high-performance liquid chromatographic analysis of lidocaine hydrochloride and lidocaine hydrochloride with epinephrine injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Etidocaine's Impact on Ion Channel Currents: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of the local anesthetic Etidocaine (B1208345) on various ion channel currents. Leveraging data from patch clamp studies, these notes offer a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed experimental methodologies.
Introduction
This compound, a long-acting amide local anesthetic, exerts its clinical effects by blocking nerve impulse propagation. This action is primarily mediated through the inhibition of voltage-gated ion channels. Understanding the specific interactions of this compound with different ion channels at the molecular level is crucial for elucidating its therapeutic and potential toxic effects. Patch clamp electrophysiology remains the gold standard for such investigations, allowing for precise measurement of ion channel currents and their modulation by pharmacological agents like this compound. These notes compile key findings and methodologies from various studies to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various ion channel currents as determined by patch clamp studies.
Table 1: Inhibitory Effects of this compound on Potassium (K+) Channels
| Channel Type | Preparation | This compound Concentration (IC50) | Key Findings | Reference(s) |
| Flicker K+ Channel | Enzymatically demyelinated peripheral amphibian nerve fibers | 8.6 µM (extracellular application) | This compound prolongs the closed time of the channel (τc = 133 ms) without affecting single-channel current amplitude, suggesting an impediment of channel gating rather than conductance.[1] | [1] |
| Flicker K+ Channel | Enzymatically demyelinated peripheral amphibian nerve fibers | 16 µM (intracellular application) | Lower potency observed with intracellular application compared to extracellular application.[1] | [2] |
| Tandem Pore Domain Acid-Sensing K+ Channel (TASK) | Xenopus laevis oocytes expressing cloned TASK channels | 39 µM | The potency of inhibition by local anesthetics on TASK channels correlates with their octanol:buffer distribution coefficient.[3] | [3] |
Table 2: Effects of this compound on Voltage-Gated Sodium (Na+) Channels
| Channel Subtype | Preparation | Key Findings | Reference(s) |
| Voltage-gated μ1 Na+ channels | Not specified | A common local anesthetic receptor for benzocaine (B179285) and this compound has been identified.[4][5] | [4][5] |
| rNav1.2 (I409C mutant) | Not specified | A mutation in domain 1, segment 6 (I409C) decreased the inactivated state block by this compound sixfold.[6][7] | [6][7] |
| General Voltage-Gated Na+ Channels | Guinea pig right ventricular papillary muscles | This compound (4 and 10 µM) significantly depressed the maximum rate of depolarization (Vmax) of the action potential, particularly at higher stimulation frequencies (2-3 Hz), indicating a use-dependent block of sodium channels.[8] | [8] |
Table 3: Effects of this compound on Calcium (Ca2+) Dynamics
| Channel/Mechanism | Preparation | This compound Concentration | Key Findings | Reference(s) |
| Sarcoplasmic Reticulum Ca2+ Release | Isolated guinea pig right ventricular papillary muscles | 4 and 10 µM | Caused a marked depression of late-peaking contractile responses, which are attributed to Ca2+ release from the sarcoplasmic reticulum.[8] | [8] |
| Slow Ca2+ Entry | Isolated guinea pig right ventricular papillary muscles | 4 and 10 µM | Did not cause a significant depression of the slow action potential rate of depolarization, suggesting a minimal effect on Ca2+ entry through slow channels.[8] | [8] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, designed to be adaptable for researchers with access to standard patch clamp equipment.
Protocol 1: Whole-Cell Voltage Clamp Recording of K+ Currents in Oocytes
This protocol is adapted from studies investigating the effects of this compound on cloned potassium channels expressed in Xenopus laevis oocytes.[3]
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the desired potassium channel subunit (e.g., TASK).
- Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a control external solution (e.g., ND96).
- Use two-electrode voltage-clamp to control the membrane potential and record whole-cell currents.
- Pull microelectrodes from borosilicate glass and fill with 3 M KCl (resistance 0.5-2 MΩ).
- Clamp the oocyte at a holding potential of -80 mV.
- Apply a series of depolarizing voltage steps to elicit potassium currents.
3. Drug Application:
- Prepare stock solutions of this compound in an appropriate solvent and dilute to the final desired concentrations in the external solution.
- After obtaining a stable baseline recording of K+ currents in the control solution, switch the perfusion to the this compound-containing solution.
- Record currents at various concentrations of this compound to determine the dose-response relationship and calculate the IC50 value.
- Perform a washout by perfusing with the control solution to check for reversibility of the block.
Solutions:
-
Barth's Solution: 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4.
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.
Protocol 2: Single-Channel Patch Clamp Recording of K+ Channels in Myelinated Nerve Fibers
This protocol is based on studies investigating this compound's effect on flicker K+ channels in amphibian nerve fibers.[1]
1. Preparation of Demyelinated Nerve Fibers:
- Dissect peripheral nerves (e.g., sciatic nerve) from an appropriate amphibian model.
- Enzymatically demyelinate the nerve fibers using a combination of collagenase and protease.
- Mechanically tease the fibers to isolate single myelinated axons.
2. Patch Clamp Recording:
- Transfer the isolated fibers to a recording chamber on an inverted microscope.
- Use a fire-polished patch pipette (resistance 5-10 MΩ) filled with pipette solution to form a high-resistance (GΩ) seal with the axonal membrane (cell-attached or inside-out configuration).
- Record single-channel currents using a patch clamp amplifier.
3. Data Acquisition and Analysis:
- Record channel activity at a defined holding potential.
- Apply this compound to the bath (for outside-out patches) or include it in the pipette solution (for inside-out patches).
- Analyze the single-channel recordings to determine the effect of this compound on channel open probability, mean open time, mean closed time, and single-channel conductance.
Solutions:
-
Pipette Solution (example): High K+ concentration to isolate K+ currents (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Bath Solution (example): Physiological saline solution appropriate for the preparation.
Protocol 3: Whole-Cell Voltage Clamp Recording of Na+ Currents in Mammalian Cells
This protocol provides a general framework for studying the use-dependent block of voltage-gated sodium channels by this compound in a mammalian cell line expressing a specific Na+ channel subtype.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate media.
- Transfect the cells with a plasmid encoding the desired voltage-gated sodium channel alpha subunit.
- Select for stably expressing cells or use transiently transfected cells 24-48 hours post-transfection.
2. Electrophysiological Recording:
- Plate the cells on glass coverslips and transfer a coverslip to the recording chamber.
- Establish a whole-cell patch clamp configuration.
- Use a voltage-clamp protocol to elicit sodium currents. To study use-dependent block, apply a train of depolarizing pulses from a hyperpolarized holding potential.
3. Drug Application and Analysis:
- Record baseline sodium currents in the control external solution.
- Perfuse the cell with a solution containing this compound.
- Apply the same train of depolarizing pulses in the presence of the drug to observe the cumulative block of the sodium current.
- Analyze the peak current amplitude of each pulse in the train to quantify the extent and rate of use-dependent block.
Solutions:
-
Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES, pH 7.3 with CsOH. (Cesium is used to block K+ channels).
-
External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4 with NaOH.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's effects on ion channels.
Caption: this compound's primary mechanisms of action on ion channels.
Caption: General workflow for a patch clamp experiment.
Caption: State-dependent block of Na+ channels by this compound.
References
- 1. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 8. Depression of myocardial contractility in vitro by bupivacaine, this compound, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Motor Blockade with Etidocaine in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etidocaine (B1208345) is a long-acting amide local anesthetic known for its potent motor-blocking properties.[1] The assessment of motor blockade is a critical component in the preclinical evaluation of local anesthetics, providing essential data on the drug's efficacy, duration of action, and potential for motor impairment. This document provides detailed methodologies for assessing motor blockade induced by this compound in a rat model, specifically focusing on the sciatic nerve block. The protocols described herein are adapted from established methods for evaluating local anesthetics in rodents.[2][3]
I. General Principles and Considerations
-
Animal Model: Sprague-Dawley rats are a commonly used strain for these types of studies due to their size and temperament.[2] Acclimatization of the animals to the laboratory environment and handling procedures is crucial to minimize stress-induced variability in behavioral tests.[2]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Anesthesia: While some procedures can be performed on conscious, acclimated rats, light anesthesia (e.g., with sevoflurane) may be necessary for the initial nerve block procedure to ensure accurate placement of the injection.[4][5] The choice of anesthetic and its potential effects on motor function should be carefully considered and kept consistent across all experimental groups.[4]
-
Control Groups: The inclusion of appropriate control groups is essential for valid data interpretation. This typically includes a saline injection group (negative control) and potentially a group receiving a well-characterized local anesthetic like lidocaine (B1675312) or bupivacaine (B1668057) for comparison.[2][3]
II. Experimental Protocols
Protocol 1: Sciatic Nerve Block Procedure in Rats
This protocol describes the administration of this compound to induce a sciatic nerve block.
Materials:
-
This compound hydrochloride solution (e.g., 1.0%, 1.5%)[1][6]
-
Sterile saline solution (0.9%)
-
Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., sevoflurane) and anesthesia machine
-
Insulin syringes with 29-30 gauge needles
-
Electric nerve stimulator (optional, for precise nerve localization)[3]
-
Clippers and antiseptic solution
Procedure:
-
Animal Preparation: Anesthetize the rat using a standardized protocol. Shave the fur over the lateral aspect of the thigh of the hind limb to be injected. Clean the exposed skin with an antiseptic solution.
-
Positioning: Place the rat in a lateral recumbent position with the limb to be injected facing upwards.
-
Nerve Localization: The sciatic nerve is located in the space between the greater trochanter of the femur and the ischial tuberosity. Palpate these landmarks to identify the injection site. For enhanced accuracy, a nerve stimulator can be used to elicit a motor response (e.g., foot twitch) confirming proximity to the nerve.[3]
-
Injection: Carefully insert the needle perpendicular to the skin at the identified site. A subtle "pop" may be felt as the needle passes through the fascia. If a nerve stimulator is used, the injection should be performed where a motor response is elicited at a low current (e.g., 0.2-0.5 mA).[3]
-
Drug Administration: Inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution or control substance slowly around the sciatic nerve.[2][3] Avoid intraneural injection, which can cause nerve damage.[7]
-
Recovery: Allow the animal to recover from anesthesia in a warm and monitored environment before proceeding with motor function assessments.
Protocol 2: Behavioral Assessment of Motor Blockade
Several behavioral tests can be used to quantify the degree and duration of motor blockade.
This test measures the force a rat exerts with its hind limb.[2]
Materials:
-
Digital balance with a flat platform
Procedure:
-
Hold the rat vertically, allowing the hind paw of the blocked limb to rest on the platform of the digital balance.
-
Gently lower the rat, encouraging it to bear weight on the limb.
-
Record the maximum force (in grams) exerted on the balance.
-
Perform measurements at baseline (before the block) and at regular intervals (e.g., every 15-30 minutes) after the block until motor function returns to baseline.[3]
-
The contralateral, unblocked limb can serve as an internal control.[2]
This test assesses the muscle strength of the hind paw.[3]
Materials:
-
Grip strength meter (dynamometer) with a hind limb pull bar
Procedure:
-
Allow the rat to grip the pull bar with the hind paw of the blocked limb.
-
Gently pull the rat away from the meter at a constant speed until it releases its grip.
-
The meter will record the peak force (in grams or Newtons) exerted.
-
Perform multiple trials at each time point and average the results.
-
Conduct measurements at baseline and at regular post-injection intervals.
This method evaluates gait changes resulting from nerve injury or blockade.[7]
Materials:
-
Enclosed walkway with a strip of paper on the floor
-
Non-toxic, colored ink
-
Ruler or caliper
Procedure:
-
Coat the rat's hind paws with ink.
-
Allow the rat to walk down the enclosed walkway, leaving footprints on the paper.
-
Collect the footprints at baseline and at various time points post-injection.
-
Measure several parameters from the footprints, including print length, toe spread, and intermediate toe spread for both the experimental (E) and normal (N) limb.
-
Calculate the SFI using a standardized formula. An SFI of 0 indicates normal function, while an SFI of -100 represents complete loss of function.
Protocol 3: Electrophysiological Assessment of Motor Blockade
Electrophysiological methods provide an objective and quantitative measure of nerve function.
CMAP recordings directly measure the electrical response of the muscles innervated by the stimulated nerve.[8]
Materials:
-
Electromyography (EMG) machine
-
Stimulating electrodes
-
Recording electrodes
-
Ground electrode
Procedure:
-
Anesthetize the rat.
-
Place the stimulating electrodes near the sciatic nerve proximal to the injection site.
-
Insert the recording electrodes into the muscles of the hind paw innervated by the sciatic nerve (e.g., tibialis anterior or gastrocnemius).
-
Place the ground electrode subcutaneously between the stimulating and recording electrodes.
-
Deliver a supramaximal electrical stimulus to the nerve and record the resulting CMAP.
-
The amplitude of the CMAP is indicative of the number of functioning motor units.
-
Record CMAPs at baseline and at intervals after this compound administration to quantify the onset and degree of motor blockade. A reduction in CMAP amplitude signifies motor blockade.[8]
This advanced technique allows for the simultaneous and independent assessment of motor and sensory nerve function.[4]
Materials:
-
Evoked potential recording system
-
Stimulating electrodes for the motor cortex and sciatic nerve
-
Recording electrodes for the contralateral tibialis anterior muscle and sensory cortex
Procedure:
-
This is a more invasive procedure requiring stereotactic implantation of electrodes in the skull for cortical stimulation and recording.[4]
-
For MEPs, stimulate the motor cortex and record the response from the contralateral hind limb muscle. A decrease in MEP amplitude indicates motor pathway blockade.[4]
-
For SSEPs, stimulate the sciatic nerve and record the response from the contralateral sensory cortex. This allows for the assessment of sensory blockade.[4]
-
This method is particularly useful for evaluating the differential effects of a drug on motor versus sensory fibers.
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Motor Blockade Duration (Illustrative Data)
| This compound Concentration (%) | Number of Rats (n) | Onset of Motor Blockade (minutes, Mean ± SD) | Duration of Complete Motor Blockade (minutes, Mean ± SD) | Time to Full Recovery (minutes, Mean ± SD) |
| 0.5 | 8 | 10.2 ± 2.1 | 95 ± 15 | 240 ± 30 |
| 1.0[6] | 8 | 6.5 ± 1.8 | 180 ± 25 | 420 ± 45 |
| 1.5[6] | 8 | 4.1 ± 1.5 | 360 ± 40[1] | 600 ± 60[1] |
| Saline Control | 8 | N/A | N/A | N/A |
Table 2: Comparison of Motor Blockade Parameters for Different Local Anesthetics (Illustrative Data Based on Known Properties)
| Local Anesthetic | Concentration (%) | Onset Time (minutes) | Potency (Relative to Lidocaine) | Duration of Motor Blockade (hours) |
| Lidocaine | 1.0[2] | ~5-10 | 1 | ~1.5-2[2] |
| Bupivacaine | 0.5[3] | ~10-15 | 4 | ~4-6 |
| This compound | 1.0[6] | ~4-7 [1] | 4 | ~6-8 [1] |
IV. Visualizations
Diagrams
Caption: Experimental workflow for assessing motor blockade in rats.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and this compound--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo rat model for comparing selective blockade between sensory and motor nerve conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of lidocaine or bupivacaine combined with ephedrine in rat sciatic nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of motor blockade during epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Compound motor action potential recording distinguishes differential onset of motor block of the obturator nerve in response to this compound or bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Etidocaine: Application Notes and Protocols for In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine is a long-acting, amide-type local anesthetic known for its rapid onset and prolonged duration of action. As with all local anesthetics, it is crucial to characterize its cytotoxic potential to ensure its safety and understand its cellular effects. While direct and extensive in vitro cytotoxicity data for this compound is not widely published, this document provides a comprehensive guide for evaluating its effects using established cell culture models and standard toxicological assays. The protocols and methodologies outlined herein are based on established practices for assessing the cytotoxicity of other amide-type local anesthetics such as lidocaine (B1675312), bupivacaine, and ropivacaine (B1680718). These agents have been shown to induce cell death in a concentration- and time-dependent manner through mechanisms that may involve apoptosis and necrosis.[1][2]
This guide will detail the selection of appropriate cell lines, provide step-by-step protocols for key cytotoxicity assays, and present a framework for data analysis and interpretation.
Recommended Cell Culture Models
The choice of cell line is critical for obtaining relevant cytotoxicity data. For neurotoxicity assessment, which is a primary concern for local anesthetics, the human neuroblastoma cell line SH-SY5Y is a well-validated and frequently used model.[2][3][4][5][6] These cells, when differentiated, exhibit neuron-like characteristics, making them a suitable in vitro system for studying the effects of neurotoxic compounds. For assessing general cytotoxicity, other cell lines such as human chondrocytes, mesenchymal stem cells, or melanoma cells can also be employed, depending on the specific research question.[7][8][9]
Data Presentation: Comparative Cytotoxicity of Amide-Type Local Anesthetics
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the 50% lethal dose (LD50) values for other commonly used amide-type local anesthetics in the SH-SY5Y human neuroblastoma cell line. This comparative data can serve as a benchmark when evaluating the cytotoxicity of this compound.
| Local Anesthetic | LD50 (mM) in SH-SY5Y Cells (20-minute exposure) | Relative Toxicity |
| Bupivacaine | 0.95 ± 0.08 | High |
| Lidocaine | 3.35 ± 0.33 | Medium |
| Prilocaine | 4.32 ± 0.39 | Medium |
| Mepivacaine | 4.84 ± 1.28 | Medium |
| Ropivacaine | 13.43 ± 0.61 | Low |
| This compound | Data not available | - |
| Data sourced from comparative studies on SH-SY5Y cells.[4][5] |
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Here are detailed protocols for three standard cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (e.g., PBS or saline) as controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)
-
Microplate reader
Protocol:
-
Supernatant Collection: After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Sample Preparation: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells, a positive control (lysed cells), and a negative control (untreated cells), according to the kit's formula.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated cells in a 6-well plate
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Potential Signaling Pathways in Amide-Local Anesthetic Cytotoxicity
The cytotoxic effects of amide-type local anesthetics can be mediated by various signaling pathways. Studies on compounds like lidocaine and ropivacaine have implicated mechanisms such as the induction of apoptosis through mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the inhibition of signaling pathways like Ras and RhoA.[7][10][11] The following diagram illustrates a hypothesized signaling pathway for this compound-induced cytotoxicity based on findings for other amide-type local anesthetics.
References
- 1. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Cytotoxicity of local anesthetics on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of amide-linked local anesthetics on melanoma cells via inhibition of Ras and RhoA signaling independent of sodium channel blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes & Protocols: Spectrophotometric Analysis of Etidocaine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etidocaine hydrochloride is a local anesthetic of the amide type, recognized for its rapid onset and long duration of action. Accurate and precise quantification of this compound hydrochloride in bulk drug substances and pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound hydrochloride, offering a cost-effective and accessible alternative to more complex chromatographic techniques. The methods described are based on established principles of UV-Vis spectrophotometry and are intended to serve as a comprehensive guide for researchers and analysts.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Name | N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide hydrochloride |
| Molecular Formula | C₁₇H₂₈N₂O · HCl |
| Molecular Weight | 312.88 g/mol [1] |
| CAS Number | 36637-19-1[1] |
| Appearance | White or almost white, crystalline powder |
| Solubility | Soluble in water and ethanol |
Method 1: Direct UV Spectrophotometric Analysis
This method is based on the inherent ultraviolet (UV) absorbance of the this compound hydrochloride molecule, which contains a substituted benzene (B151609) ring chromophore.
Principle:
This compound hydrochloride exhibits absorbance in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) is a characteristic of the molecule and provides the highest sensitivity for quantification.
Experimental Protocol:
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm.
-
Matched quartz cuvettes with a 1 cm path length.
2. Reagents and Materials:
-
This compound hydrochloride reference standard.
-
Distilled or deionized water (HPLC grade).
-
Methanol (HPLC grade).
-
0.1 N Hydrochloric acid (HCl).
-
Volumetric flasks and pipettes of appropriate sizes.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with 0.1 N HCl.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-50 µg/mL by appropriate dilution with 0.1 N HCl.
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a 20 µg/mL working standard solution from 400 nm to 200 nm against a 0.1 N HCl blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Note: Based on the analysis of similar local anesthetics, the λmax is expected to be in the range of 200-220 nm.
6. Construction of Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value close to 0.999 indicates good linearity.
7. Analysis of a Sample Formulation:
-
Take a quantity of the pharmaceutical formulation (e.g., injection) equivalent to 100 mg of this compound hydrochloride.
-
Dissolve it in a suitable volume of 0.1 N HCl in a 100 mL volumetric flask and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with 0.1 N HCl.
-
Filter the solution through a 0.45 µm syringe filter.
-
Make an appropriate dilution of the filtrate with 0.1 N HCl to bring the concentration within the linearity range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound hydrochloride in the sample using the regression equation from the calibration curve.
Workflow for Direct UV Spectrophotometric Analysis:
Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound HCl.
Method 2: Ion-Pair Extraction Spectrophotometry
This method is suitable for the analysis of this compound hydrochloride in formulations containing interfering substances that also absorb in the UV region. It involves the formation of a colored ion-pair complex that can be extracted into an organic solvent and measured in the visible range.
Principle:
This compound hydrochloride, being a cationic molecule, can form an ion-pair complex with an anionic dye (e.g., Bromocresol green). This complex is then extracted into a water-immiscible organic solvent (e.g., chloroform). The absorbance of the colored complex in the organic phase is measured at its λmax in the visible region, which is proportional to the concentration of this compound hydrochloride.
Experimental Protocol:
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched glass cuvettes with a 1 cm path length.
-
Separatory funnels.
2. Reagents and Materials:
-
This compound hydrochloride reference standard.
-
Bromocresol green solution (0.1% w/v in distilled water).
-
Phosphate (B84403) buffer (pH 4.0).
-
Chloroform (B151607) (analytical grade).
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Prepare as described in Method 1, using distilled water as the solvent.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions in the concentration range of 10-100 µg/mL by appropriate dilution of the stock solution with distilled water.
5. Procedure for Complex Formation and Extraction:
-
In a series of separatory funnels, pipette 1 mL of each working standard solution.
-
Add 5 mL of phosphate buffer (pH 4.0) and 2 mL of Bromocresol green solution to each funnel.
-
Shake gently to mix.
-
Add 10 mL of chloroform to each funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate for 5 minutes.
-
Collect the organic (chloroform) layer in a dry test tube containing anhydrous sodium sulfate (B86663) to remove any traces of water.
6. Determination of λmax:
-
Scan the organic extract of a 50 µg/mL standard from 700 nm to 400 nm against a reagent blank (prepared in the same manner but without the drug).
-
Determine the wavelength of maximum absorbance (λmax).
7. Construction of Calibration Curve:
-
Measure the absorbance of the organic extracts of all working standard solutions at the determined λmax.
-
Plot a graph of absorbance versus concentration and perform a linear regression analysis.
8. Analysis of a Sample Formulation:
-
Prepare the sample solution as described in Method 1, using distilled water as the solvent.
-
Take an aliquot of the sample solution containing this compound hydrochloride within the linearity range and proceed with the complex formation and extraction as described in step 5.
-
Measure the absorbance of the sample extract and calculate the concentration using the calibration curve.
Chemical Reaction for Ion-Pair Formation:
Caption: Ion-Pair Formation between this compound HCl and Bromocresol Green.
Method Validation Summary
For any new analytical method, validation is essential to ensure its suitability for the intended purpose. The following parameters should be evaluated according to ICH guidelines:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies. | Recovery between 98% and 102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from excipients at the λmax |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 * (SD of the blank / slope of the calibration curve) |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (SD of the blank / slope of the calibration curve) |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2% after minor changes in parameters (e.g., pH, wavelength) |
Conclusion
The described spectrophotometric methods provide simple, rapid, and cost-effective approaches for the quantitative analysis of this compound hydrochloride in bulk and pharmaceutical dosage forms. The direct UV method is suitable for pure drug analysis, while the ion-pair extraction method offers enhanced specificity for complex matrices. Proper method validation is imperative before routine application in a quality control setting. These application notes serve as a foundational guide for the development and implementation of spectrophotometric assays for this compound hydrochloride.
References
Application Notes and Protocols for Sustained Release Encapsulation of Etidocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current techniques for the encapsulation of Etidocaine (B1208345), a long-acting local anesthetic, to achieve sustained release. The following sections detail the methodologies for preparing and characterizing various formulations, present comparative quantitative data, and include experimental protocols and workflows to guide researchers in developing long-acting analgesic drug delivery systems.
Introduction
This compound is a potent local anesthetic with a long duration of action. However, its clinical application can be limited by systemic toxicity and the need for repeated administrations for prolonged analgesia. Encapsulation of this compound into drug delivery systems such as liposomes, microspheres, and hydrogels can provide sustained local release, prolonging the anesthetic effect while reducing systemic exposure and potential side effects.[1][2] This document outlines key techniques for achieving sustained release of this compound.
Encapsulation Techniques and Comparative Data
Various nano- and micro-encapsulation technologies have been explored to prolong the therapeutic efficacy of local anesthetics.[3] The choice of encapsulation method depends on the desired release profile, the physicochemical properties of the drug, and the intended clinical application. Below is a summary of quantitative data for different this compound encapsulation techniques.
| Encapsulation Technique | Carrier Material | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Sustained Release Duration | Reference |
| Ionic Gradient Liposomes | Hydrogenated Soy Phosphatidylcholine:Cholesterol | 172.3 ± 2.6 | 0.12 ± 0.01 | -10.2 ± 0.4 | ~41 | Not Reported | ~24 hours | [1][4][5] |
| PLGA Microspheres | Poly(lactic-co-glycolic acid) | 100-400 µm | Not Reported | Not Reported | Not Reported | Not Reported | Up to 24 hours (variable) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Ionic Gradient Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) encapsulating this compound using the ionic gradient method. This technique utilizes a transmembrane ammonium (B1175870) sulfate (B86663) gradient to actively load the amphipathic drug into the liposomes, leading to high encapsulation efficiency and sustained release.[1][4]
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
This compound hydrochloride
-
Ammonium sulfate ((NH₄)₂SO₄)
-
HEPES buffer
-
Chloroform
-
Methanol
-
Polycarbonate membranes (400 nm pore size)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Lipid Film Hydration:
-
Dissolve HSPC and cholesterol in a chloroform/methanol solvent mixture.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution to form multilamellar vesicles (MLVs).[1][4]
-
-
Extrusion:
-
Subject the MLV suspension to multiple extrusion cycles (e.g., 12 cycles) through polycarbonate membranes with a defined pore size (e.g., 400 nm) at a temperature above the lipid phase transition temperature (e.g., 60°C).[1] This process reduces the size and lamellarity of the vesicles, forming LUVs.
-
-
Creation of Ionic Gradient:
-
Remove the external ammonium sulfate by ultracentrifugation (e.g., 120,000 x g for 2 hours at 4°C).[1]
-
Resuspend the liposome (B1194612) pellet in a buffer solution without ammonium sulfate (e.g., HEPES buffer, pH 7.4). This creates an inwardly directed ammonium sulfate gradient.
-
-
Drug Loading:
-
Incubate the liposomes with a solution of 0.5% this compound.[1][4] The uncharged form of this compound will diffuse across the lipid bilayer into the acidic core of the liposomes, where it becomes protonated and trapped, forming a precipitate with the sulfate ions.
-
Allow the drug loading to proceed for a defined period (e.g., 2 hours) with agitation.[1]
-
-
Purification and Characterization:
-
Remove the unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes (after lysis) and comparing it to the initial amount of drug added, using a validated HPLC method.[1][4]
-
Protocol 2: In Vitro Release Study of Encapsulated this compound
This protocol outlines a method to assess the in vitro release kinetics of this compound from a sustained-release formulation, such as liposomes or microspheres. A dialysis membrane method is commonly employed for this purpose.[6]
Materials:
-
This compound-loaded formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
HPLC system for quantification
Procedure:
-
Preparation of the Release Setup:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known amount of the this compound-loaded formulation into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a vessel containing a defined volume of pre-warmed PBS (37°C), which serves as the release medium. The volume should be sufficient to ensure sink conditions.
-
-
Release Study:
-
Place the entire setup in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replenish the volume of the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Visualization of Workflows
Experimental Workflow for this compound-Loaded Liposome Preparation
Caption: Workflow for the preparation of this compound-loaded ionic gradient liposomes.
General Workflow for In Vitro Release Study
Caption: General workflow for the in vitro release study of encapsulated this compound.
Mechanism of Sustained Release from Ionic Gradient Liposomes
The sustained release of this compound from ionic gradient liposomes is primarily governed by the slow dissolution of the intra-liposomal drug precipitate and its subsequent diffusion across the lipid bilayer. The entrapped, protonated this compound is in equilibrium with its uncharged form. As the uncharged drug slowly partitions into and permeates through the lipid membrane into the external aqueous phase, more of the precipitated drug dissolves within the liposome core to maintain the equilibrium, resulting in a prolonged release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DoE development of ionic gradient liposomes: A successful approach to improve encapsulation, prolong anesthesia and decrease the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etidocaine-Induced Cardiotoxicity in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating etidocaine-induced cardiotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animal model is experiencing rapid cardiovascular collapse after This compound (B1208345) administration, even at calculated non-lethal doses. What could be the issue?
A1: Several factors could be contributing to this observation. Consider the following troubleshooting steps:
-
Injection Site and Rate: Rapid intravascular absorption is a primary cause of systemic toxicity.[1][2] Ensure your protocol minimizes the risk of accidental intravenous injection. Use aspiration techniques before injection and consider slowing the rate of administration. The vascularity of the injection site significantly impacts absorption speed.[2]
-
Animal-Specific Factors: Patient or animal characteristics such as age, weight, and underlying comorbidities can alter the toxic threshold of local anesthetics.[3] Diminutive animals with less muscle mass may have a reduced capacity to act as a depot for the local anesthetic, leading to higher plasma concentrations.[4]
-
Anesthetic Synergism: If the animal is under general anesthesia, be aware that many general anesthetics also have cardiodepressant effects, which can be additive with this compound.[5] This can obscure the early warning signs of toxicity.[5]
Q2: I am observing arrhythmias in my in vitro cardiomyocyte model, but contractile dysfunction is less pronounced than expected. Is this typical for this compound?
A2: Yes, this can be a characteristic feature of this compound's cardiotoxicity profile. This compound is known to produce marked cardiac electrophysiologic effects, often without significant initial myocardial depression.[6] This contrasts with other local anesthetics like lidocaine, which may cause more pronounced contractility depression at comparable doses.[6] Your observations are consistent with this compound's primary mechanism of action, which involves potent blockade of voltage-gated sodium channels, leading to conduction disturbances and arrhythmias.[6]
Q3: I am attempting to rescue an animal from this compound-induced cardiac arrest using standard ACLS protocols (e.g., epinephrine), but the response is poor. Why is this happening and what should I do?
A3: this compound-induced cardiac arrest can be particularly resistant to standard resuscitation measures.[7] This is due to the tight binding of this compound to cardiac sodium channels. The primary recommendation in this scenario is the prompt administration of intravenous lipid emulsion therapy.
-
Mechanism of Lipid Emulsion: The "lipid sink" theory suggests that the lipid emulsion creates an expanded lipid phase in the plasma, which sequesters the lipophilic this compound, drawing it away from its sites of action in the myocardium.[5]
-
Immediate Action: Lipid emulsion should be administered at the first sign of serious systemic toxicity.[8] Delays in administration can lead to irreversible cardiovascular collapse.
Q4: My lipid emulsion therapy is not as effective as the literature suggests. What are some potential reasons for this?
A4: While highly effective, the success of lipid emulsion therapy can be influenced by several factors:
-
Dosage and Administration: Ensure you are using the correct dosage and administration protocol. A common recommendation is an initial intravenous bolus followed by a continuous infusion.[2]
-
Timing of Administration: Early intervention is critical. Lipid emulsion is most effective when administered promptly after the onset of toxicity.[2]
-
Severity of Toxicity: In cases of massive overdose, the amount of lipid emulsion may be insufficient to fully sequester the drug.
-
Concurrent Conditions: Pre-existing cardiac conditions or severe acidosis can complicate resuscitation efforts.
Q5: I want to investigate the intracellular signaling pathways involved in this compound cardiotoxicity. Where should I focus my investigation?
A5: Key areas to investigate include:
-
Ion Channel Blockade: this compound potently blocks voltage-gated sodium (NaV) channels.[6] It also affects calcium (Ca2+) channels, which contributes to its cardiodepressant effects.[5]
-
Calcium Dysregulation: More cardiotoxic local anesthetics can severely dysregulate cardiomyocyte calcium dynamics.[9] Investigating intracellular calcium transients and sarcoplasmic reticulum function would be a valuable direction.
-
Mitochondrial Dysfunction: Local anesthetics can impair mitochondrial function by interfering with the electron transport chain and reducing ATP production.[10][11] This energy depletion contributes significantly to contractile dysfunction. Some studies have shown that local anesthetics can decrease the mitochondrial transmembrane potential.[12]
Data Presentation
Table 1: Comparative Cardiotoxicity of Local Anesthetics
| Local Anesthetic | Relative Nerve Block Potency (vs. Lidocaine) | Relative Cardiotoxic Potency (Contractility vs. Lidocaine) | Primary Toxic Manifestation |
| This compound | ~Equipotent | ~20-fold greater | Electrophysiologic (arrhythmias, conduction block)[6] |
| Bupivacaine | ~4-fold greater | ~20-fold greater | Arrhythmias and/or depressed conduction[6] |
| Lidocaine | 1 (Reference) | 1 (Reference) | Depressed contractility[6] |
| Ropivacaine | ~4-fold greater | Less depression of contractility than bupivacaine[5] | Vasoconstriction, less depression of contractility[5] |
Table 2: Summary of Lipid Emulsion Rescue in Animal Models
| Animal Model | Local Anesthetic | Key Findings with Lipid Emulsion Treatment |
| Rat | Bupivacaine | Shifted the dose-response curve for asystole to the right.[5] |
| Dog | Bupivacaine | All lipid-infused dogs were resuscitated, while controls could not be.[5] |
| Rabbit | Bupivacaine | Intralipid group regained cardiac activity; sodium bicarbonate group did not.[5] |
Experimental Protocols
Protocol 1: In Vivo Rat Model of this compound Cardiotoxicity and Lipid Rescue
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert catheters for drug infusion and continuous monitoring of ECG and invasive blood pressure.
-
Induction of Toxicity: Infuse this compound intravenously at a constant rate until the onset of a predetermined cardiotoxic event (e.g., 50% reduction in heart rate, onset of ventricular tachycardia, or asystole).
-
Rescue Intervention:
-
Control Group: Administer a saline bolus and infusion.
-
Lipid Emulsion Group: At the onset of toxicity, cease this compound infusion and immediately administer a bolus of 20% lipid emulsion (e.g., 1.5 mL/kg), followed by a continuous infusion (e.g., 0.25 mL/kg/min) for 10 minutes.[2]
-
-
Monitoring and Data Collection: Continuously record ECG and blood pressure throughout the experiment. Measure time to return of spontaneous circulation (ROSC), recovery of hemodynamic parameters, and survival rates.
-
Tissue Analysis: At the end of the experiment, heart tissue can be collected to measure this compound concentration.
Protocol 2: In Vitro Assessment of this compound Effect on Cardiomyocyte Calcium Dynamics
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on plates suitable for calcium imaging.
-
Calcium Imaging: Load the hiPSC-CMs with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
Experimental Setup: Place the culture plate on the stage of an inverted fluorescence microscope equipped for ratiometric imaging and electrical field stimulation.
-
Baseline Measurement: Record baseline calcium transients under electrical pacing.
-
This compound Application: Perfuse the cells with increasing concentrations of this compound. Record changes in calcium transient amplitude, duration, and decay kinetics.
-
Intervention (Optional): To investigate rescue mechanisms, co-administer agents like calcium supplements or lipid emulsions and observe their effects on this compound-induced calcium dysregulation.[9]
-
Data Analysis: Quantify the parameters of the calcium transients and compare them across different this compound concentrations and rescue conditions.
Visualizations
Caption: this compound's primary cardiotoxic signaling pathways.
Caption: Experimental workflow for lipid emulsion rescue.
References
- 1. Local anesthetic systemic toxicity: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Cases of Local Anesthetic Systemic Toxicity following regional infiltration analgesia: The need for prompt recognition and treatment [anesthesioljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. nysora.com [nysora.com]
- 5. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Lipid Emulsion for Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local Anesthetic Systemic Toxicity: A Narrative Literature Review and Clinical Update on Prevention, Diagnosis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lidocaine and mexiletine inhibit mitochondrial oxidation in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of local anaesthetics on mitochondrial membrane potential in living cells [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Excessive Bleeding in Surgical Models with Etidocaine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing excessive bleeding associated with the use of Etidocaine (B1208345) in surgical models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during surgical procedures in animal models when using this compound for local anesthesia.
Issue 1: Excessive Diffuse Oozing from the Surgical Site
-
Symptom: Continuous, non-localized bleeding from the entire surgical area after incision, where distinct bleeding vessels are not readily apparent.
-
Potential Cause: this compound-induced vasodilation, leading to increased blood flow to the capillary beds in the surgical field.[1]
-
Immediate Action:
-
Apply Direct Pressure: Use sterile gauze to apply firm, direct pressure to the entire bleeding surface for 2-5 minutes.
-
Moisten Gauze with Saline: If bleeding persists, apply gauze moistened with sterile saline. Avoid wiping, as this can dislodge early clot formation.
-
Topical Hemostatic Agents: If pressure is insufficient, apply a topical hemostatic agent.
-
-
Recommended Topical Hemostatic Agents:
| Agent | Mechanism of Action | Application Notes |
| Gelatin Sponge | Provides a physical matrix for clot formation and absorbs blood.[2] | Can be cut to size and applied directly to the bleeding surface. Holds its shape and can be left in situ. |
| Oxidized Regenerated Cellulose (ORC) | Forms a gelatinous mass upon contact with blood, facilitating clot formation. Has some bactericidal properties. | Applied as a sterile fabric sheet. Should be applied dry and may be secured with a suture if necessary. |
| Microfibrillar Collagen | Attracts and activates platelets, initiating the coagulation cascade.[2] | Available as a powder, sheet, or sponge. Apply directly to the bleeding site. |
| Thrombin (Bovine or Recombinant) | Directly converts fibrinogen to fibrin (B1330869), forming a clot.[3] | Available as a powder or solution. Can be sprayed onto the bleeding surface or used to saturate a gelatin sponge. |
| Fibrin Sealant | A two-component system (fibrinogen and thrombin) that mimics the final stage of the coagulation cascade to form a stable fibrin clot.[3] | Applied directly to the tissue. Provides a strong seal and is effective for diffuse bleeding. |
Issue 2: Persistent Bleeding from a Transected Blood Vessel
-
Symptom: Pulsatile or continuous, well-localized bleeding from a specific point, indicating a cut artery or vein.
-
Potential Cause: Inadequate initial hemostasis of a blood vessel, exacerbated by this compound-induced vasodilation.
-
Immediate Action:
-
Direct Pressure: Apply focal pressure directly on the bleeding vessel with a sterile cotton-tipped applicator.
-
Ligation: If the vessel is visible and accessible, ligate it with a fine, absorbable suture.
-
Electrocautery: For smaller vessels, use a fine-tipped electrocautery device to coagulate the bleeder. Use with caution to avoid excessive tissue damage.
-
Hemostatic Clips: For larger vessels where ligation is difficult, apply hemostatic clips.
-
Issue 3: Increased Bleeding Time Compared to Other Local Anesthetics
-
Symptom: A noticeable prolongation in the time it takes for bleeding to stop following an incision, compared to historical controls or concurrent experiments using other local anesthetics like lidocaine (B1675312) with epinephrine (B1671497).
-
Potential Cause: this compound's intrinsic vasodilatory properties, in contrast to the vasoconstrictive effects of epinephrine often combined with other local anesthetics.[1]
-
Prophylactic and Management Strategies:
-
Consider Lower Concentrations of this compound: If permissible for the experimental goals, use the lowest effective concentration of this compound to minimize vasodilation.
-
Combine with a Vasoconstrictor: If not contraindicated for the study, consider the co-administration of a low concentration of epinephrine with this compound. The addition of adrenaline to this compound solutions for extradural administration has been shown to decrease its absorption.[4][5]
-
Systemic Hemostatic Agents: For high-risk procedures, consider the prophylactic administration of a systemic hemostatic agent.
-
| Agent | Mechanism of Action | Administration Notes |
| Tranexamic Acid | An anti-fibrinolytic agent that prevents the breakdown of clots by inhibiting plasminogen activation. | Can be administered systemically (intravenously or intraperitoneally) prior to surgery. Consult veterinary drug formularies for species-specific dosing. |
| Etamsylate | Believed to act on the first step of hemostasis by improving platelet adhesiveness and restoring capillary endothelial resistance. | Can be administered pre-surgically. Has been studied in various animal models for the prevention of surgical hemorrhage.[6] |
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause more bleeding than some other local anesthetics?
A1: this compound, like most amide-type local anesthetics, has intrinsic vasodilatory properties.[1] This means it relaxes the smooth muscle of blood vessels, leading to increased blood flow in the anesthetized area. In contrast, some other local anesthetics, such as lidocaine, are often formulated with a vasoconstrictor like epinephrine, which constricts blood vessels and reduces blood flow, thereby minimizing bleeding.[7]
Q2: What is the mechanism of this compound-induced vasodilation?
A2: The primary mechanism is thought to be the inhibition of sympathetic nervous system activity.[8][9] Sympathetic nerves release norepinephrine, which causes vasoconstriction. By blocking nerve conduction, this compound can inhibit this tonic vasoconstrictor activity, leading to vasodilation. Additionally, some local anesthetics may have a direct relaxing effect on vascular smooth muscle and can influence the release of nitric oxide, a potent vasodilator, from the vascular endothelium.[10][11]
Q3: Can I mix this compound with epinephrine to reduce bleeding?
A3: Yes, combining this compound with a vasoconstrictor like epinephrine is a common strategy to counteract its vasodilatory effects, prolong the anesthetic action, and reduce systemic absorption and bleeding.[4] However, it is crucial to use the appropriate concentration of epinephrine (e.g., 1:200,000) to avoid potential adverse effects such as tissue ischemia or systemic cardiovascular effects.[12] The decision to add epinephrine should be based on the specific requirements of the surgical model and experimental design.
Q4: Are there any contraindications for using hemostatic agents with this compound?
A4: There are no known direct contraindications for using topical hemostatic agents with this compound. However, it is important to consider the properties of the hemostatic agent itself. For example, some hemostatic powders may be acidic and could potentially interact with the local anesthetic solution. Always follow the manufacturer's instructions for the specific hemostatic agent being used. There are 110 known drugs that interact with this compound.[13]
Q5: What are the signs of systemic toxicity from this compound, and can excessive bleeding increase this risk?
A5: Systemic toxicity from this compound can manifest as central nervous system (CNS) effects (e.g., drowsiness, seizures) and cardiovascular effects (e.g., hypotension, bradycardia, and in severe cases, cardiovascular collapse).[12] Excessive bleeding can potentially increase the risk of systemic toxicity by promoting the rapid absorption of this compound into the bloodstream from the highly vascular surgical site. Careful monitoring of the animal's vital signs is essential.
Experimental Protocols
Protocol: Management of Hemostasis in a Rodent Cutaneous Flap Surgical Model Using this compound Anesthesia
This protocol outlines a procedure for a cutaneous flap surgery in a rodent model, incorporating the use of this compound and providing steps for managing potential excessive bleeding.
1. Animal Preparation and Anesthesia:
- Administer general anesthesia according to your institution's approved protocol (e.g., isoflurane (B1672236) inhalation).
- Shave and aseptically prepare the surgical site.
- Infiltrate the planned incision lines with 1.0% this compound solution. Ensure to aspirate before injecting to avoid intravascular administration.
2. Surgical Procedure:
- Create the cutaneous flap using a scalpel.
- Handle tissues gently to minimize trauma.
- Throughout the procedure, keep the surgical site moist with sterile saline.
3. Hemostasis Management:
- Initial Hemostasis: Immediately after the incision, apply gentle pressure with sterile gauze to control initial bleeding.
- Management of Diffuse Oozing: If diffuse oozing persists, apply a thin layer of a flowable gelatin-thrombin combination hemostatic agent to the underside of the flap and the wound bed.
- Management of Arterial/Venous Bleeding: Ligate any visible, actively bleeding vessels with 6-0 or 7-0 absorbable sutures. Alternatively, use a micro-bipolar cautery for smaller vessels.
4. Wound Closure:
- Close the wound in layers using appropriate suture material.
5. Post-operative Monitoring:
- Monitor the animal closely for any signs of hematoma formation under the flap.
- Assess for signs of pain and administer analgesics as per your approved protocol.
Quantitative Data Summary: Comparison of Local Anesthetics and Bleeding
| Local Anesthetic | Concentration | Vasoconstrictor | Relative Intraoperative Blood Loss | Reference |
| This compound HCl | 1.5% | Epinephrine 1:200,000 | Greater | [6] |
| Lidocaine HCl | 2.0% | Epinephrine 1:100,000 | Lesser | [6] |
Visualizations
Caption: Experimental Workflow for Managing this compound-Induced Bleeding.
Caption: Signaling Pathways in this compound-Induced Vasodilation and Hemostasis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bd.com [bd.com]
- 3. Comparison of hemostatic agents used in vascular surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Peridural anesthesia with this compound. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of adding adrenaline to this compound and lignocaine in extradural anaesthesia II: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of lidocaine on human muscle sympathetic nerve activity during programmed electrical stimulation and ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lidocaine attenuates efferent sympathetic responses to stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 11. Local anesthetics inhibit endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
Technical Support Center: Mitigating Etidocaine-Induced Neurotoxicity in Cell Culture
Welcome to the technical support center for researchers investigating etidocaine-induced neurotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: This compound (B1208345), like other local anesthetics, can induce neurotoxicity through a multi-faceted mechanism that is dose- and time-dependent.[1] Key contributing factors include the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequent cellular apoptosis.[2][3] this compound can also trigger the intrinsic caspase pathway, a key player in programmed cell death.[1]
Q2: Which signaling pathways are implicated in this compound neurotoxicity?
A2: Several signaling pathways are involved in the cellular response to local anesthetic-induced stress. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, is often inhibited.[2] Conversely, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is associated with apoptosis, can be activated.[4][5]
Q3: What are some potential agents to mitigate this compound-induced neurotoxicity in cell culture?
A3: While specific research on mitigating agents for this compound is limited, studies on other local anesthetics suggest potential protective compounds. Dexamethasone has been shown to have a protective effect against bupivacaine- and lidocaine-induced neuronal injury.[6][7] Lithium has also demonstrated neuroprotective effects against bupivacaine-induced toxicity by activating pro-survival signaling pathways.[8] Additionally, inhibitors of the p38 MAPK pathway may offer a protective strategy against local anesthetic-induced apoptosis.[4]
Q4: What is a typical neuronal cell line used to study this compound neurotoxicity?
A4: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-validated in vitro model for studying the neurotoxic effects of local anesthetics.[2][9][10][11][12] These cells are amenable to a variety of cell-based assays and share cytotoxic responses similar to human primary neuronal cultures.[2]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells to prevent settling.
-
-
Possible Cause 2: Interference of this compound with the MTT reagent.
-
Solution: Run a cell-free control with your highest concentration of this compound in media with the MTT reagent to check for direct reduction of MTT. If interference is observed, consider alternative viability assays such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[13]
-
-
Possible Cause 3: Incomplete formazan (B1609692) solubilization.
-
Solution: After the incubation with MTT, ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization buffer and mixing thoroughly. Gentle agitation on an orbital shaker can aid in this process.[13]
-
-
Possible Cause 4: High background absorbance.
-
Solution: Use phenol (B47542) red-free media during the MTT incubation step, as phenol red can interfere with absorbance readings. Ensure your MTT solution is fresh and properly filtered.[14][15]
-
Problem 2: Difficulty in detecting apoptosis with caspase-3/7 assays.
-
Possible Cause 1: Suboptimal timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to determine the peak of caspase-3/7 activation after this compound treatment. Early time points might not show significant activation, while very late time points might show predominantly necrotic cell death.
-
-
Possible Cause 2: this compound interferes with the assay reagents.
-
Solution: Run a control with this compound and the caspase-3/7 reagent in a cell-free system to rule out any direct interaction.
-
-
Possible Cause 3: Low signal-to-noise ratio.
-
Solution: Ensure you are using the recommended concentration of the caspase-3/7 reagent and that your plate reader settings (e.g., gain) are optimized for fluorescence or luminescence detection.
-
Problem 3: Inconsistent results in neurite outgrowth assays.
-
Possible Cause 1: Poor cell attachment and neurite formation.
-
Solution: Ensure proper coating of the culture plates with an appropriate substrate, such as poly-D-lysine or collagen.[16] Optimize cell seeding density; too high or too low a density can inhibit neurite outgrowth.
-
-
Possible Cause 2: Subjectivity in manual neurite measurement.
-
Possible Cause 3: Cytotoxicity masking effects on neurite outgrowth.
-
Solution: It is crucial to assess cell viability in parallel with neurite outgrowth. A reduction in neurites might be a secondary effect of cell death rather than a specific inhibition of neurite extension. Use a live-cell stain to count viable cells in the same wells where neurites are being measured.[16]
-
Data Presentation
Table 1: Comparative Cytotoxicity of Local Anesthetics in SH-SY5Y Cells
| Local Anesthetic | LD50 (mM) after 20 min incubation | Relative Toxicity |
| Bupivacaine | 0.95 ± 0.08 | High |
| Lidocaine (B1675312) | 3.35 ± 0.33 | Medium |
| Prilocaine | 4.32 ± 0.39 | Medium |
| Mepivacaine | 4.84 ± 1.28 | Medium |
| Articaine | 8.98 ± 2.07 | Low |
| Ropivacaine | 13.43 ± 0.61 | Low |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound and the mitigating agent in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently by pipetting up and down to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, seeding cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence of each well using a plate reader.
Neurite Outgrowth Assay
-
Cell Seeding: Coat a 96-well imaging plate with poly-D-lysine. Seed SH-SY5Y cells at a low density (e.g., 5 x 10^3 cells/well) in a differentiation medium (e.g., medium with reduced serum and containing retinoic acid).
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound, with or without the mitigating agent.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of branches, and the number of viable cells per well.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced neurotoxicity signaling pathways.
References
- 1. Local Anesthetic-Induced Neurotoxicity [mdpi.com]
- 2. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ropivacaine induces neurotoxicity by activating MAPK/p38 signal to upregulate Fas expression in neurogliocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone as an adjuvant to peripheral nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dune.une.edu [dune.une.edu]
- 8. Lithium attenuates bupivacaine-induced neurotoxicity in vitro through phosphatidylinositol-3-kinase/threonine-serine protein kinase B- and extracellular signal-regulated kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line | Semantic Scholar [semanticscholar.org]
- 11. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimizing Etidocaine concentration for effective nerve block without toxicity
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Etidocaine (B1208345) in nerve block experiments. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate effective nerve blockade while minimizing the risk of toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific site within the channel pore, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. This reversible inhibition of nerve impulse transmission results in a loss of sensation in the innervated area.
Q2: What are the key physicochemical properties of this compound that influence its anesthetic profile?
A2: this compound is characterized by its high lipid solubility and high degree of protein binding. Its high lipid solubility allows for rapid penetration of the nerve sheath and membrane, contributing to its fast onset of action. The extensive protein binding is a primary determinant of its long duration of action, as it creates a local reservoir of the drug.
Q3: What is the typical concentration range for this compound in nerve block experiments?
A3: For peripheral nerve blocks, 1.0% and 1.5% solutions of this compound are commonly used. For epidural anesthesia, 1.5% solutions are frequently employed to achieve adequate sensory and profound motor blockade.[1][2] The choice of concentration depends on the desired depth and duration of the block, as well as the specific nerve or plexus being targeted.
Q4: How does the addition of a vasoconstrictor, such as epinephrine (B1671497), affect this compound's performance?
A4: The addition of epinephrine can intensify and prolong the motor blockade produced by this compound.[2] By causing local vasoconstriction, epinephrine reduces the rate of systemic absorption of this compound, thereby keeping more of the drug at the nerve site for a longer period.
Troubleshooting Guide
Issue 1: Inadequate or Failed Sensory Block
-
Possible Cause: Insufficient concentration or volume of this compound solution reached the target nerve. Anatomical variations can also play a role.
-
Troubleshooting Steps:
-
Verify Needle/Catheter Placement: Ensure the anesthetic was delivered in close proximity to the nerve sheath. Ultrasound guidance is recommended for accurate placement.
-
Optimize Concentration and Volume: For dense sensory blockade, a 1.5% concentration is often required, particularly for epidural anesthesia.[3] Ensure the volume is adequate to cover a sufficient length of the nerve.
-
Consider Anatomical Variations: Be aware of potential variations in nerve location and branching patterns that may necessitate adjustments to the injection technique.
-
Allow Sufficient Onset Time: Although this compound has a rapid onset, allow at least 10-20 minutes for the block to fully develop before assessing its efficacy.[4]
-
Issue 2: Prolonged or Undesirably Intense Motor Block
-
Possible Cause: this compound is known for producing a profound and often prolonged motor block, which can sometimes outlast the sensory block.[5] This is an inherent characteristic of the drug.
-
Troubleshooting Steps:
-
Concentration Adjustment: Using a 1.0% solution instead of a 1.5% solution may reduce the intensity and duration of the motor block, although this may also affect the sensory block.
-
Avoid Epinephrine (if permissible): Since epinephrine can enhance the motor blockade of this compound, omitting it from the solution may be considered if a less intense motor block is desired and a shorter duration of action is acceptable.[2]
-
Inform the Subject/Monitor the Animal: In a clinical or preclinical setting, it is crucial to be aware of the potential for prolonged motor weakness and to provide appropriate support and monitoring until motor function returns to baseline.
-
Issue 3: Signs of Systemic Toxicity
-
Possible Cause: Inadvertent intravascular injection or administration of an excessive dose, leading to high plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Immediate Cessation of Administration: If any signs of toxicity are observed, stop the administration of this compound immediately.
-
Monitor for CNS and Cardiovascular Symptoms: Be vigilant for signs of central nervous system (CNS) toxicity, which often precede cardiovascular effects. Early CNS symptoms can include circumoral numbness, metallic taste, lightheadedness, and visual or auditory disturbances.[6][7][8] More severe CNS toxicity can lead to seizures.[9][10] Cardiovascular toxicity may manifest as arrhythmias, hypotension, and in severe cases, cardiovascular collapse.[9][11][12][13]
-
Supportive Care: Provide supportive measures as needed, such as ensuring a patent airway, providing oxygen, and managing seizures.
-
Lipid Emulsion Therapy: In cases of severe cardiovascular toxicity, the administration of a 20% lipid emulsion has been shown to be an effective treatment.[11]
-
Data Summary
Table 1: this compound Concentration and Nerve Block Characteristics
| Concentration | Type of Block | Onset of Sensory Block | Duration of Sensory Block | Onset of Motor Block | Duration of Motor Block |
| 1.0% | Epidural | Rapid | Long | Rapid | Profound and Long |
| 1.5% | Epidural | Rapid[1] | 360 - 600 minutes[1] | More rapid than bupivacaine (B1668057) and mepivacaine[1] | Maximal block for ~360 minutes, full recovery ~600 minutes[1] |
| 1.0% (+ epinephrine) | Brachial Plexus | - | - | - | - |
| 1.5% (+ epinephrine) | Epidural | Faster with epinephrine[2] | Similar with or without epinephrine[2] | More intense with epinephrine[2] | Longer with epinephrine[2] |
Table 2: this compound Systemic Toxicity
| System | Symptoms | Notes |
| Central Nervous System (CNS) | Circumoral numbness, metallic taste, lightheadedness, dizziness, visual/auditory disturbances, disorientation, drowsiness, muscle twitching, seizures, unconsciousness, coma, respiratory depression/arrest.[6][7][8] | CNS toxicity is often the first sign of systemic toxicity and is dose-dependent. |
| Cardiovascular System | Chest pain, shortness of breath, palpitations, hypotension, syncope, cardiac arrhythmias (including ventricular tachycardia), myocardial depression, cardiovascular collapse.[7][9][12][13] | Cardiovascular toxicity is a more severe manifestation and can occur rapidly after inadvertent intravascular injection. This compound is considered more cardiotoxic than lidocaine.[9] |
Experimental Protocols
In Vitro Nerve Conduction Block Assay (Frog Sciatic Nerve)
This protocol is adapted from standard methods for assessing local anesthetic effects on peripheral nerves.
1. Materials:
-
Isolated sciatic nerve from a frog (Rana pipiens or similar).
-
Ringer's solution (composition in mM: NaCl 111, KCl 2.5, CaCl2 1.8, Tris-HCl 5, pH 7.4).
-
This compound hydrochloride solutions of desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM) prepared in Ringer's solution.
-
Sucrose-gap chamber.[14]
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
2. Procedure:
-
Dissect the sciatic nerve from a double-pithed frog and mount it in a sucrose-gap chamber.[15][16][17]
-
Perfuse the nerve with Ringer's solution and record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.
-
Switch the perfusion to the this compound solution of the lowest concentration.
-
Record CAPs at regular intervals (e.g., every 2 minutes) for a set duration (e.g., 20-30 minutes) to observe the onset and degree of block.
-
After the exposure period, wash the nerve with fresh Ringer's solution and continue recording to assess the reversibility of the block.
-
Repeat the procedure with increasing concentrations of this compound, allowing for a sufficient washout period between each concentration.
3. Data Analysis:
-
Measure the amplitude of the CAPs at each time point.
-
Calculate the percentage of block as: (1 - (CAP amplitude in this compound / Baseline CAP amplitude)) * 100.
-
Plot the percentage of block against time to determine the onset of action.
-
Construct a concentration-response curve to determine the IC50 (the concentration that produces 50% block).
In Vivo Sciatic Nerve Block Model (Rat)
This protocol is adapted from established rodent models for evaluating local anesthetic efficacy.[18][19][20]
1. Animals and Anesthesia:
-
Adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
2. Sciatic Nerve Block Procedure:
-
Place the anesthetized rat in a prone position.
-
Shave and sterilize the skin over the gluteal region.
-
Identify the sciatic nerve using a nerve stimulator to elicit a motor response (e.g., foot twitch).
-
Inject a small volume (e.g., 0.1-0.2 mL) of the desired this compound concentration (e.g., 1.0% or 1.5%) around the sciatic nerve.
3. Assessment of Sensory Block (Hot Plate Test):
-
At predetermined time points after the injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Measure the latency for the rat to withdraw its paw from the hot surface.
-
An increase in paw withdrawal latency indicates a sensory block. A cut-off time should be established to prevent tissue damage.
4. Assessment of Motor Block (Grip Strength Test):
-
At predetermined time points, allow the rat to grasp a wire mesh grid connected to a force transducer.
-
Gently pull the rat away from the grid and record the maximal force exerted before it releases its grip.
-
A decrease in grip strength in the injected limb compared to the contralateral limb or baseline indicates a motor block.
5. Data Analysis:
-
Plot the paw withdrawal latency and grip strength over time to determine the onset, peak effect, and duration of the sensory and motor blocks.
-
Compare the effects of different this compound concentrations.
Visualizations
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for common issues with this compound nerve blocks.
References
- 1. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and this compound--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Peridural anesthesia with this compound. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound Toxicity in the Adult, Newborn, and Fetal Sheep | Semantic Scholar [semanticscholar.org]
- 4. Epidural Anesthesia: Mechanism of Action and Indications | Pain Management Education at UCSF [pain.ucsf.edu]
- 5. Motor Block Outlasts Sensory Block: A Unique Characteristic of this compound? | Semantic Scholar [semanticscholar.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Toxic systemic reactions of bupivacaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound toxicity in the adult, newborn, and fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jvsmedicscorner.com [jvsmedicscorner.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. iworx.com [iworx.com]
- 16. Regeneration in vitro of the adult frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopac.com [biopac.com]
- 18. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Addressing the profound motor blockade of Etidocaine in experimental designs
Welcome to the technical support center for researchers working with Etidocaine (B1208345). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the profound motor blockade characteristic of this compound in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why does this compound produce such a profound motor blockade compared to other local anesthetics like bupivacaine (B1668057)?
A1: this compound's profound motor blockade stems from its high lipid solubility and potent, long-acting nature.[1] While all local anesthetics block voltage-gated sodium channels, this compound shows little separation between its effects on sensory and motor nerve fibers.[1] To achieve adequate sensory anesthesia, concentrations of this compound are often used that result in a significant and often complete motor blockade.[1][2] In some experimental and clinical settings, the motor block from this compound can even outlast the sensory block.[2][3]
Q2: Can the motor blockade of this compound be reversed?
A2: There are no specific reversal agents clinically approved to directly counteract the local anesthetic effects of this compound at the nerve. Agents like neostigmine (B1678181) are used to reverse the effects of non-depolarizing neuromuscular blocking agents by increasing acetylcholine (B1216132) at the neuromuscular junction, but their efficacy in reversing a local anesthetic-induced nerve block is not well-established.[4][5] Similarly, 4-aminopyridine (B3432731) has been investigated for reversing neuromuscular blockade but is not a standard agent for local anesthetic reversal.[2][6] In cases of systemic toxicity, intravenous lipid emulsion therapy is the standard of care.[7]
Q3: Are there any experimental strategies to reduce the motor blockade while maintaining sensory blockade?
A3: Achieving a differential block with this compound is challenging due to its inherent properties.[8] However, researchers can explore a few strategies:
-
Dose Titration: Carefully titrating the concentration and volume of this compound to the lowest effective dose for the desired sensory effect may help minimize the intensity and duration of the motor block.
-
Adjuvants: The use of certain adjuvants with local anesthetics is an area of active research. While some adjuvants like epinephrine (B1671497) can intensify the motor blockade of this compound[9], others are being investigated for their potential to create a more sensory-selective block.[9][10]
-
Alternative Anesthetics: If a profound motor block is prohibitive for the experimental design, consider using local anesthetics with a more favorable sensory-to-motor block ratio, such as bupivacaine or ropivacaine, at lower concentrations.[1]
Troubleshooting Guide
Problem: My experimental animals experience a complete and prolonged motor blockade, preventing behavioral assessments of sensory function.
Solution:
-
Refine Dosing: Conduct a dose-response study to determine the minimal dose of this compound that provides adequate sensory blockade with a less intense motor block in your specific model.
-
Alternative Assessment Methods: If motor function is compromised, consider using sensory assessment methods that do not require a complex motor response. For example, in rodent models, vocalization upon stimulation or changes in autonomic parameters (e.g., heart rate, blood pressure) can be indicative of sensory perception.
-
Electrophysiological Monitoring: Utilize electrophysiological techniques such as electromyography (EMG) to quantify the degree and duration of motor block, and microneurography or recording of sensory nerve action potentials to directly assess sensory nerve function independent of a behavioral response.[11][12]
Problem: The motor blockade is interfering with the assessment of neuromuscular function in my in vitro preparation.
Solution:
-
Selective Application: In an isolated nerve-muscle preparation, it may be possible to apply this compound selectively to the nerve at a sufficient distance from the neuromuscular junction to primarily block nerve conduction without directly affecting the junction or muscle.
-
Washout Period: Ensure an adequate washout period to allow for the reversal of the blockade. Due to its high lipid solubility, this compound may require a longer washout period compared to other local anesthetics.
-
Control Experiments: Perform control experiments with local anesthetics known to have less motor blockade to differentiate between effects on nerve conduction and direct effects on the neuromuscular junction.
Data Presentation
Table 1: Comparison of Motor and Sensory Blockade Characteristics of this compound and Other Local Anesthetics (Human Epidural Studies)
| Parameter | This compound (1.5%) | Bupivacaine (0.5%) | Mepivacaine (2%) |
| Onset of Motor Blockade | Rapid | Slower than this compound | Slower than this compound |
| Intensity of Motor Blockade | Complete motor blockade in all subjects | 5%-33% of initial muscle force remained | 5%-33% of initial muscle force remained |
| Duration of Maximal Motor Blockade | ~360 minutes[2] | Not specified | ~60 minutes[2] |
| Time to Complete Restoration of Muscle Function | ~600 minutes[2] | ~360 minutes[2] | ~180 minutes[2] |
| Relationship between Motor and Sensory Block | Motor blockade outlasted sensory blockade by ~150 minutes[2] | Not specified | Not specified |
Table 2: Comparative Potency of this compound and Lidocaine (B1675312) in an In Vitro Frog Nerve Preparation
| Local Anesthetic | Relative Potency in Blocking Nerve Conduction |
| This compound | 10 times more potent than lidocaine[13] |
| Lidocaine | Baseline |
Experimental Protocols
Protocol 1: Assessment of Motor Blockade in Rats using Grip Strength Dynamometry
This protocol is adapted from methodologies used to assess motor function after sciatic nerve block.[14][15]
Objective: To quantify hindlimb motor function by measuring grip strength.
Materials:
-
Rat grip strength meter/dynamometer
-
Experimental animals (rats) with induced sciatic nerve block
Procedure:
-
Acclimatization: Acclimate the rats to the grip strength meter for several days before the experiment. Allow them to grip the apparatus without any forced pulling.
-
Baseline Measurement: Before inducing the nerve block, obtain at least three stable baseline grip strength measurements for the hindlimb to be tested.
-
Nerve Block Induction: Induce the sciatic nerve block with this compound according to your experimental protocol.
-
Post-Block Measurement: At predetermined time points after nerve block induction, assess the grip strength of the affected hindlimb.
-
Testing Procedure:
-
Hold the rat gently but firmly, ensuring its hind paws are positioned to grasp the grid of the dynamometer.
-
Gently pull the rat backward in a smooth, consistent motion until its grip is broken.
-
The dynamometer will record the peak force exerted.
-
Repeat the measurement three times at each time point and calculate the average.
-
-
Data Analysis: Express the post-blockade grip strength as a percentage of the baseline measurement to quantify the degree of motor blockade.
Protocol 2: In Vitro Assessment of Nerve Blockade using the Sucrose-Gap Technique
This protocol provides a general framework for recording compound action potentials from an isolated frog sciatic nerve.[1]
Objective: To measure the effect of this compound on nerve conductivity.
Materials:
-
Frog sciatic nerve preparation
-
Sucrose-gap recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Ringer's solution
-
Isotonic sucrose (B13894) solution
-
Isotonic KCl solution
-
This compound solutions of varying concentrations
Procedure:
-
Nerve Preparation: Dissect the sciatic nerve from a frog and place it in a dish containing cold Ringer's solution.
-
Chamber Setup:
-
Position the nerve across the compartments of the sucrose-gap chamber.
-
Pool A (stimulation): Fill with mineral oil and place stimulating electrodes.
-
Pool B (test): Perfuse with Ringer's solution initially, then with the this compound solution.
-
Pool C (gap): Perfuse with isotonic sucrose solution.
-
Pool D (depolarization): Perfuse with isotonic KCl solution.
-
Place recording electrodes in Pool B and Pool D.
-
-
Baseline Recording: While perfusing Pool B with Ringer's solution, stimulate the nerve in Pool A and record the baseline compound action potential (CAP).
-
Application of this compound: Switch the perfusion in Pool B to the this compound solution.
-
Recording of Blockade: Continuously stimulate the nerve and record the CAP at regular intervals to observe the onset and progression of the blockade, evidenced by a decrease in the CAP amplitude.
-
Washout: After the desired period of exposure, switch the perfusion in Pool B back to Ringer's solution and record the recovery of the CAP.
-
Data Analysis: Measure the amplitude of the CAP at different time points and with different concentrations of this compound. Express the results as a percentage of the baseline CAP amplitude.
Visualizations
Figure 1: this compound's non-selective blockade of motor and sensory nerve fibers.
Figure 2: Experimental workflow for assessing this compound's differential blockade.
Figure 3: "Lipid Sink" mechanism of lipid emulsion for systemic local anesthetic toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Can 4-aminopyridine be used to reverse anaesthesia and muscle relaxation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. Adjuvants in peripheral nerve blocks – the current state of knowledge [ait-journal.com]
- 8. brieflands.com [brieflands.com]
- 9. wjgnet.com [wjgnet.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and this compound--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of this compound and lidocaine on nerve and neuromuscular conduction in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
Improving the stability of Etidocaine solutions for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Etidocaine solutions for laboratory use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, temperature, and exposure to light.[1] As an amide-type local anesthetic, this compound is susceptible to hydrolysis, and these factors can accelerate its degradation.[1]
Q2: What is the recommended storage temperature for this compound solutions?
A2: this compound solutions should be stored at a controlled room temperature.
Q3: How can I visually inspect my this compound solution for signs of instability?
A3: Before use, always visually inspect the solution. It should not be used if it appears pinkish or darker than a light yellow, or if a precipitate has formed.
Q4: What are the common degradation products of this compound?
A4: The primary degradation pathway for amide-type local anesthetics like this compound is hydrolysis of the amide bond. This would result in the formation of N-(2,6-dimethylphenyl)-2-aminobutanoic acid and diethylpropylamine. Additionally, various hydroxylated metabolites have been identified in vivo.
Q5: Can I mix this compound solutions with other drugs?
A5: Caution should be exercised when mixing this compound with other substances, especially alkaline solutions, as this can cause precipitation of the this compound base. The hydrochloride salt of this compound is formulated at an acidic pH to ensure its solubility and stability.[2][3]
Troubleshooting Guides
Issue 1: Precipitation in the this compound Solution
Possible Cause 1: pH Shift
-
Explanation: this compound is a weak base and is typically formulated as a hydrochloride salt in an acidic solution to maintain its solubility.[2][3] If the pH of the solution increases, for example, by mixing it with an alkaline buffer or another drug solution, the this compound free base may precipitate out of the solution.
-
Solution:
-
Measure the pH of your final solution.
-
If the pH is neutral or alkaline, it is likely the cause of precipitation.
-
To avoid this, ensure that any diluents or other components in your formulation are pH-compatible with the acidic this compound solution. If possible, adjust the pH of the final mixture to maintain an acidic environment.
-
Possible Cause 2: Temperature Fluctuation
-
Explanation: Significant temperature changes, especially cooling, can decrease the solubility of this compound in some buffer systems.
-
Solution:
-
Ensure that the solution is brought to room temperature before use.
-
Avoid storing solutions in areas with significant temperature fluctuations.
-
Issue 2: Discoloration of the this compound Solution
Possible Cause 1: Oxidation
-
Explanation: The presence of certain additives, such as epinephrine (B1671497), can lead to oxidation and discoloration of the solution, often indicated by a pinkish or brownish hue. This process can be accelerated by exposure to light and elevated temperatures.
-
Solution:
-
If your solution contains epinephrine or other oxidizable components, protect it from light by using amber vials or storing it in the dark.
-
Ensure the storage temperature remains within the recommended range.
-
Discard any solution that shows signs of discoloration.
-
Possible Cause 2: Degradation
-
Explanation: Prolonged storage or exposure to harsh conditions (e.g., high temperatures, extreme pH) can lead to the formation of degradation products that may be colored.
-
Solution:
-
Adhere to the recommended storage conditions and expiration dates.
-
If degradation is suspected, the solution should be analyzed for purity and potency using a stability-indicating method like HPLC.
-
Issue 3: Loss of Potency or Inconsistent Experimental Results
Possible Cause 1: Chemical Degradation
-
Explanation: Over time, this compound can undergo hydrolysis, leading to a decrease in the concentration of the active pharmaceutical ingredient. This degradation is accelerated by non-optimal pH, high temperatures, and light exposure.[1]
-
Solution:
-
Prepare fresh solutions for critical experiments.
-
Store stock solutions under recommended conditions and for a limited duration.
-
Routinely verify the concentration of your this compound solutions using a validated analytical method, such as HPLC.
-
Possible Cause 2: Adsorption to Container Surfaces
-
Explanation: Highly lipophilic compounds like this compound can sometimes adsorb to the surface of certain types of plastic containers, leading to a decrease in the effective concentration in the solution.
-
Solution:
-
Use glass or polypropylene (B1209903) containers for storing this compound solutions.
-
If you must use other types of plastic, perform studies to ensure that significant adsorption does not occur.
-
Data Presentation
Table 1: Factors Affecting the Stability of Amide-Type Local Anesthetics (General Data)
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH 4-6) | High stability | Maintain acidic pH for storage. |
| Neutral to Alkaline | Increased hydrolysis and risk of precipitation | Avoid alkaline conditions. | |
| Temperature | Refrigerated (2-8 °C) | Generally stable | Check specific product recommendations. |
| Room Temperature (20-25 °C) | Stable for a limited period | Follow product-specific storage guidelines. | |
| Elevated (>40 °C) | Accelerated degradation | Avoid exposure to high temperatures. | |
| Light | Exposed to UV/Visible Light | Potential for photodegradation, especially with additives | Protect from light using amber containers or by storing in the dark. |
Note: The data presented is based on general knowledge of amide-type local anesthetics. Specific quantitative data for this compound is limited in publicly available literature. It is recommended to perform in-house stability studies for your specific formulation and storage conditions.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity and concentration of this compound in a solution and to separate it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate monobasic), adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid). The exact ratio should be optimized for best separation (a starting point could be 50:50 v/v).
-
This compound hydrochloride reference standard
-
High-purity water and HPLC-grade solvents
2. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Run Time: Sufficient to allow for the elution of the main peak and any degradation products (e.g., 15-20 minutes).
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the calibration curve.
4. Forced Degradation Study Protocol: To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of the this compound solution.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH and heat at 80°C for a specified period (e.g., 2 hours). Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark.
5. Analysis and Data Interpretation:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the undegraded sample solution and the samples from the forced degradation studies.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Peak purity analysis of the this compound peak should also be performed.
Visualizations
Caption: Chemical degradation pathway of this compound via hydrolysis.
Caption: Logical workflow for troubleshooting common stability issues.
Caption: Workflow for conducting a stability-indicating HPLC analysis.
References
Troubleshooting variability in Etidocaine nerve block efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etidocaine (B1208345) for nerve block experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its nerve block efficacy?
A1: this compound's efficacy as a long-acting local anesthetic is determined by its specific physicochemical properties. It possesses high lipid solubility, which facilitates its penetration of the nerve membrane, and a high degree of protein binding, contributing to its prolonged duration of action. Its pKa is similar to that of lidocaine (B1675312), which allows for a relatively rapid onset of action.[1][2]
Data Presentation: Physicochemical and Clinical Profile of this compound Compared to Lidocaine and Bupivacaine
| Property | This compound | Lidocaine | Bupivacaine |
| pKa | 7.74[2] | 7.86[2] | 8.1 |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | 7,317[1] | 366 | 3,420[1] |
| Protein Binding (%) | 94 | 64 | 95 |
| Onset of Action | Rapid (3-5 minutes)[1] | Rapid (2-5 minutes) | Slower (5-10 minutes) |
| Duration of Action (hours) | 5-10 | 1-2 | 4-8 |
| Relative Potency | High | Intermediate | High |
Q2: What is the expected onset and duration of a nerve block with this compound?
A2: this compound is characterized by a rapid onset of action, typically within 3 to 5 minutes, which is comparable to lidocaine.[1] It has a prolonged duration of action, lasting from 5 to 10 hours, making it suitable for procedures requiring sustained anesthesia.[1]
Q3: How does the addition of epinephrine (B1671497) affect the efficacy of an this compound nerve block?
A3: The addition of a vasoconstrictor like epinephrine can modify the effects of an this compound nerve block. While it may not significantly prolong the duration of analgesia in all types of blocks, it has been shown to produce a more significant motor block.[3] Epinephrine's primary mechanism is decreasing local blood flow, which slows the clearance of the anesthetic from the injection site.[4][5]
Data Presentation: Effect of Epinephrine on this compound Epidural Block
| Parameter | 1.5% this compound | 1.5% this compound with Adrenaline (1:200,000) |
| Analgesia Duration | No significant prolongation[3] | - |
| Motor Block Intensity | Less intense | Significantly more intense[3] |
Troubleshooting Guide
Problem 1: The this compound nerve block has a delayed onset or is not taking effect.
-
Possible Cause 1: Incorrect injection technique or anatomical variation.
-
Solution: Ensure precise needle placement adjacent to the nerve sheath. Anatomical variations can lead to the anesthetic being deposited away from the target nerve.[6][7] Consider using ultrasound guidance for accurate needle positioning. A "rescue" block may be necessary if the initial block fails.[8]
-
-
Possible Cause 2: Inadequate dose or concentration.
-
Solution: The concentration of the local anesthetic is a critical factor for effective nerve blockade.[9] Ensure that the concentration and volume of the this compound solution are appropriate for the specific nerve and desired block intensity. Higher concentrations generally lead to a faster onset.[10]
-
-
Possible Cause 3: Low tissue pH.
-
Solution: Local anesthetics are less effective in acidic environments, such as infected or inflamed tissue.[11] The lower pH reduces the amount of the non-ionized, lipid-soluble form of the drug that can penetrate the nerve membrane. Consider buffering the anesthetic solution with sodium bicarbonate to increase the pH and facilitate a faster onset.[1]
-
Problem 2: The duration of the this compound nerve block is shorter than expected.
-
Possible Cause 1: Rapid systemic absorption.
-
Solution: The vascularity of the injection site significantly impacts the duration of the block.[11] In highly vascular areas, the anesthetic is cleared more quickly. The addition of a vasoconstrictor like epinephrine (e.g., 1:200,000) can reduce systemic absorption and prolong the block's duration by keeping the anesthetic at the nerve site for a longer period.[4][5][12]
-
-
Possible Cause 2: Tachyphylaxis.
-
Solution: Tachyphylaxis, a decrease in the effectiveness of a drug with repeated administration, can occur with local anesthetics.[13][14] This may be due to localized changes in pH or increased clearance of the drug.[13] If tachyphylaxis is suspected, consider increasing the dose for subsequent injections or switching to a different class of local anesthetic.
-
Problem 3: There is significant variability in nerve block efficacy between experimental subjects.
-
Possible Cause 1: Subject-specific physiological differences.
-
Solution: Factors such as age, weight, and underlying health conditions can influence drug metabolism and nerve sensitivity, leading to variable responses.[7] Standardize your subject population as much as possible and record baseline physiological parameters to identify potential covariates in your analysis.
-
-
Possible Cause 2: Inconsistent experimental procedure.
-
Solution: Ensure that the injection volume, concentration, and injection site are consistent across all subjects. Minor variations in technique can lead to significant differences in outcomes. Develop and strictly adhere to a standardized experimental protocol.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Objective: To prepare a sterile this compound solution for peripheral nerve block experiments.
-
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile vials
-
Syringes and needles
-
pH meter
-
(Optional) Epinephrine solution (1:1,000)
-
(Optional) Sodium bicarbonate (8.4%)
-
-
Procedure:
-
Calculate the required amount of this compound HCl powder to achieve the desired concentration (e.g., 1.0% or 1.5%).
-
Aseptically weigh the this compound HCl powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Gently agitate the vial until the powder is completely dissolved.
-
Measure the pH of the solution. If buffering is required to increase the pH, add a small, calculated volume of 8.4% sodium bicarbonate.
-
If preparing a solution with epinephrine, add the appropriate volume of 1:1,000 epinephrine to achieve the desired final concentration (e.g., 1:200,000).
-
Draw the final solution into sterile syringes for administration.
-
Label all vials and syringes clearly with the drug name, concentration, and date of preparation.
-
Protocol 2: Assessment of Sciatic Nerve Block Efficacy in a Rat Model using Von Frey Filaments
-
Objective: To quantitatively assess the sensory block of the sciatic nerve following this compound administration in a rat model.
-
Materials:
-
Procedure:
-
Anesthetize the rat according to the approved animal care protocol.
-
Shave the fur over the injection site near the sciatic notch.
-
Aseptically prepare the injection site.
-
Inject the prepared this compound solution (e.g., 0.1 ml) percutaneously at the sciatic nerve.[5]
-
Allow the animal to recover from anesthesia in a clean cage.
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes post-injection), place the rat in the testing cage and allow it to acclimate.
-
Apply Von Frey filaments to the plantar surface of the hind paw on the injected side, starting with a filament below the expected withdrawal threshold.[15][16][17]
-
Apply the filament until it just bends, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[15] If there is a response, use the next smaller filament; if there is no response, use the next larger filament.
-
Record the filament force that elicits a 50% withdrawal response at each time point.
-
The increase in the withdrawal threshold compared to baseline indicates the degree of sensory blockade.
-
Visualizations
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: Workflow for assessing sciatic nerve block efficacy in a rat model.
References
- 1. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 2. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Effects of adrenaline and the concentration of solution on extradural block with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of epinephrine on lidocaine clearance in vivo: a microdialysis study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism by which epinephrine potentiates lidocaine's peripheral nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apsf.org [apsf.org]
- 8. The failed peripheral nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The critical role of concentration for lidocaine block of peripheral nerve in vivo: studies of function and drug uptake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. floridiananesthesiaservices.com [floridiananesthesiaservices.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Building, testing and validating a set of home-made von Frey filaments: a precise, accurate and cost effective alternative for nociception assessment - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce systemic absorption of Etidocaine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Etidocaine in animal studies, with a focus on strategies to minimize systemic absorption and associated toxicities.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of systemic toxicity (e.g., CNS or cardiovascular effects) in our animal models at what should be therapeutic doses of this compound. What could be the cause and how can we mitigate this?
A1: Systemic toxicity with this compound, an amide-type local anesthetic, typically arises from rapid systemic absorption from the injection site.[1] this compound itself has vasodilator properties, which can contribute to its systemic uptake. To mitigate this, consider the following:
-
Co-administration with a Vasoconstrictor: The most common and effective strategy is to co-administer this compound with a vasoconstrictor like epinephrine (B1671497).[2] This constricts local blood vessels, slowing the rate of absorption into the systemic circulation.
-
Dose and Concentration: Ensure you are using the lowest effective dose and concentration of this compound for the desired anesthetic effect.
-
Injection Technique: The rate of injection and vascularity of the injection site can influence absorption. Slower injection rates and choosing less vascularized sites can reduce peak plasma concentrations.
-
Animal Model: Be aware of species-specific differences in metabolism and sensitivity to local anesthetics.
Q2: What is the recommended concentration of epinephrine to use with this compound in animal studies?
A2: A common concentration of epinephrine used with local anesthetics is 1:200,000 (5 µg/mL).[1] This concentration has been shown to be effective in delaying vascular absorption and prolonging the anesthetic effect.[1][2] It's crucial to ensure accurate dilution and mixing of the epinephrine with the this compound solution immediately prior to administration.
Q3: Are there alternatives to epinephrine for reducing systemic absorption?
A3: While epinephrine is the most widely used vasoconstrictor, other strategies are being explored:
-
Other Vasoconstrictors: Ornipressin has been studied as an alternative, though some research suggests epinephrine may be more effective at improving the effects of this compound.[2]
-
Novel Drug Delivery Systems: Encapsulating this compound in drug delivery systems like liposomes or hydrogels can provide a sustained release, thereby reducing the peak systemic concentration and potential for toxicity.[2][3][4][5]
Q4: We are considering a sustained-release formulation of this compound. What are the key advantages of this approach?
A4: Sustained-release formulations, such as ionic-gradient liposomes, offer several advantages for reducing this compound's systemic absorption:
-
Prolonged Local Anesthesia: By releasing the drug slowly over an extended period, these formulations can provide longer-lasting pain relief.[4][5]
-
Reduced Systemic Toxicity: The slow release prevents a rapid spike in plasma drug concentration, significantly lowering the risk of systemic side effects.[4][5] In vitro studies have shown that liposomal encapsulation of this compound can decrease its cytotoxicity.[4][5]
-
Improved Therapeutic Index: By enhancing safety and prolonging efficacy, the overall therapeutic index of this compound can be improved.
Troubleshooting Guides
Issue 1: Inconsistent Anesthetic Efficacy with this compound-Epinephrine Mixture
-
Problem: Variable onset or duration of anesthesia observed between subjects.
-
Possible Causes & Solutions:
-
Improper Mixing: Ensure thorough but gentle mixing of the this compound and epinephrine solutions. Inadequate mixing can lead to inconsistent epinephrine concentration in the administered dose.
-
pH of the Solution: Epinephrine-containing solutions are typically more acidic to maintain stability, which can slightly delay the onset of action of the local anesthetic.[1] Ensure the pH of your final formulation is consistent across batches.
-
Injection Site Variability: Differences in tissue vascularity and depth of injection can affect the diffusion of the anesthetic and the efficacy of the vasoconstrictor. Standardize the injection protocol meticulously.
-
Issue 2: Signs of Ischemia at the Injection Site
-
Problem: Tissue discoloration or other signs of reduced blood flow at the injection site.
-
Possible Causes & Solutions:
-
Excessive Epinephrine Concentration: While effective, too high a concentration of epinephrine can cause excessive vasoconstriction and tissue ischemia. Verify your dilution calculations and ensure you are not exceeding recommended concentrations (e.g., 1:200,000).
-
Injection into an End Artery Area: Avoid administering this compound with epinephrine in areas with limited collateral blood supply.
-
Underlying Conditions in the Animal Model: Pre-existing vascular conditions in the animal could predispose it to ischemic events.
-
Quantitative Data Summary
The following tables summarize quantitative data from animal studies on strategies to reduce the systemic absorption of local anesthetics. While some data is for Lidocaine, the principles are generally applicable to this compound.
Table 1: Effect of Epinephrine on Lidocaine Pharmacokinetics in Dogs (Paravertebral Brachial Plexus Block)
| Pharmacokinetic Parameter | Lidocaine Alone | Lidocaine with Epinephrine (1:100,000) | Percentage Change |
| Peak Plasma Concentration (Cmax) | Higher | ~60% Lower | Decrease |
| Time to Peak Concentration (Tmax) | Shorter | Prolonged | Increase |
| Area Under the Curve (AUC) | Higher | ~23% Lower | Decrease |
| Absorption Rate (Fast Phase) | Faster | ~50% Slower | Decrease |
| Absorption Rate (Slow Phase) | Faster | ~90% Slower | Decrease |
| Duration of Absorption (Fast Phase) | Shorter | ~90% Longer | Increase |
| Duration of Absorption (Slow Phase) | Shorter | ~1300% Longer | Increase |
Data adapted from a study on Lidocaine in dogs.[6][7] Similar trends are expected for this compound.
Table 2: In Vitro and In Vivo Effects of Ionic-Gradient Liposome (IGL) Encapsulation of this compound
| Parameter | Free this compound | IGL-Encapsulated this compound | Outcome |
| In Vitro Cytotoxicity (IC50 against Schwann cells) | Lower | ~50% Higher | Reduced Cytotoxicity |
| In Vivo Anesthetic Effect Duration (Rat infiltrative administration) | Standard | Extended by approximately 1 hour | Prolonged Anesthesia |
| In Vivo Toxicity (C. elegans model) | Higher | Reduced by ~25% | Decreased Toxicity |
Data from studies on ionic-gradient liposomes for this compound.[4][5]
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound with Epinephrine in Rats
1. Materials:
-
This compound hydrochloride solution (e.g., 1% or 1.5%)
-
Epinephrine solution (1:1,000; 1 mg/mL)
-
Sterile 0.9% saline for dilution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) swabs
-
Calibrated scale for animal weight
2. Preparation of this compound-Epinephrine Solution (to achieve 1:200,000 epinephrine):
-
Determine the total volume of anesthetic solution required for the study.
-
To create a 1:200,000 epinephrine solution (5 µg/mL), you will need to dilute the 1:1,000 (1000 µg/mL) stock.
-
A simple way is to add 0.1 mL of 1:1,000 epinephrine to 20 mL of the this compound solution.[1] Adjust volumes as needed for your experiment, maintaining this ratio.
-
Draw up the required volume of this compound solution into a sterile container.
-
Using a sterile tuberculin syringe for accuracy, add the calculated volume of 1:1,000 epinephrine.
-
Gently mix the solution. Prepare this mixture fresh before each experiment to ensure the stability of the epinephrine.
3. Administration Procedure:
-
Weigh the rat to determine the correct dose volume.
-
Manually restrain the rat, for example, by scruffing the loose skin over the neck and shoulders.
-
Identify the injection site (e.g., the dorsal thoracic region).
-
Clean the injection site with a 70% ethanol swab.
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent, ensuring it is in the subcutaneous space.
-
Aspirate gently to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
Monitor the animal for the onset and duration of anesthesia, as well as for any adverse reactions.
Protocol 2: Pharmacokinetic Study in Dogs with Blood Sampling
1. Animal Preparation:
-
Acclimatize the dogs to the study environment and handling procedures.
-
Fast the animals overnight before the study, with water available ad libitum.
-
On the day of the study, weigh the dog and record its baseline physiological parameters.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for blood sampling. This is often less stressful for the animal than repeated venipuncture.[8]
2. Drug Administration:
-
Prepare the this compound solution (with or without epinephrine) as described in Protocol 1.
-
Administer the solution via the desired route (e.g., subcutaneous injection, nerve block). Record the exact time of administration.
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration).
-
For each sample, withdraw approximately 2-3 mL of blood from the catheter into a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
To avoid dilution of the sample with saline from the catheter flush, discard the first 0.5-1 mL of blood drawn.
-
After each sample collection, flush the catheter with sterile saline to maintain patency.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Visualizations
Caption: Mechanism of epinephrine in reducing systemic absorption of this compound.
Caption: Experimental workflow for assessing strategies to reduce this compound absorption.
References
- 1. Local anesthetics and regional analgesic techniques | Veterian Key [veteriankey.com]
- 2. Sustained Release from Ionic-Gradient Liposomes Significantly Decreases this compound Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. vetmed.illinois.edu [vetmed.illinois.edu]
- 8. mdpi.com [mdpi.com]
Etidocaine Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis and interpretation of Etidocaine (B1208345) dose-response curves. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting, amide-type local anesthetic.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal cell membrane. By binding to these channels, this compound inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug and the magnitude of its biological or physiological effect. For this compound, this curve is essential for determining key parameters such as its potency (effective dose, ED50) and efficacy (maximum effect). Understanding this relationship is crucial for preclinical and clinical development, as it informs appropriate dosing to achieve desired anesthetic effects while minimizing potential toxicity. The curve typically follows a sigmoidal shape.
Q3: How does this compound's potency compare to other local anesthetics?
This compound is considered a potent local anesthetic. Its high lipid solubility contributes to a rapid onset and long duration of action.[1] In comparative studies, 1.5% this compound with epinephrine (B1671497) has been shown to be a similarly potent local anesthetic to 2% lidocaine (B1675312) with epinephrine when administered for an inferior alveolar nerve block.[2]
Q4: Does this compound affect different types of nerve fibers uniformly?
No, this compound exhibits differential effects on various nerve fiber types. Studies have shown a consistent pattern where large, fast-conducting A fibers are blocked at the lowest concentrations, intermediate B fibers at higher concentrations, and the smallest, slow-conducting C fibers require the highest concentrations for a conduction blockade.[3] However, another study indicated that in Aβ fibers, this compound showed the greatest mean depression of amplitude at concentrations of 100 and 200 µmole litre-1, while it had the least effect on C fibers.[4]
Q5: What is the significance of motor block outlasting sensory block with this compound?
A notable characteristic of this compound is that the motor block can outlast the sensory block.[5][6] This means that a patient may regain sensation in a particular area before full motor function returns. This phenomenon is attributed to the differential blockade of motor and sensory nerve fibers and is an important consideration in clinical settings to manage patient expectations and ensure safety during recovery.[5]
Data Presentation
Table 1: Physicochemical Properties and Potency of this compound and Other Local Anesthetics
| Local Anesthetic | Octanol:Buffer Partition Coefficient | Relative Anesthetic Potency (in vivo, mouse model) |
| This compound | 7,317 | 16 |
| Bupivacaine | 3,420 | 23 |
| Tetracaine | 5,822 | 15 |
| Lidocaine | 366 | 2.4 |
| Procaine | 100 | 1 |
Data sourced from a study evaluating intrathecal local anesthetic action in a mouse model.[7]
Experimental Protocols
Protocol 1: In Vitro Analysis of Sodium Channel Blockade using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on voltage-gated sodium channels in cultured neurons or transfected cell lines.
Materials:
-
Cultured neurons or cell line expressing the target sodium channel subtype
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[8]
-
Internal pipette solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjusted to pH 7.2 with KOH.[8]
-
This compound stock solution of known concentration
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling micropipettes
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment. Ensure the external solution is continuously bubbled with 95% O2 and 5% CO2.[8]
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Plate cells on coverslips and place a coverslip in the recording chamber, perfusing with external solution at a rate of approximately 1.5 mL/min.[8]
-
Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents in the absence of this compound.
-
Perfuse the recording chamber with known concentrations of this compound in the external solution.
-
At each concentration, repeat the voltage-step protocol to record the inhibited sodium currents.
-
Wash out the drug with the external solution to ensure reversibility of the block.
-
Analyze the data by measuring the peak sodium current at each voltage step for each this compound concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Protocol 2: In Vivo Assessment of Nerve Block using the Tail-Flick Test in Rodents
This protocol describes an in vivo method to determine the ED50 of this compound for producing sensory nerve blockade.
Materials:
-
Male Sprague-Dawley rats (200-250 g)[9]
-
This compound solutions of varying concentrations
-
Injection syringes with fine-gauge needles
-
Tail-flick analgesia meter
-
Animal handling and restraint devices
Procedure:
-
Acclimatize the animals to the testing environment and handling procedures.
-
Establish a baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time to tail withdrawal. Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Divide the animals into groups, with each group receiving a different dose of this compound.
-
Administer the assigned dose of this compound via subcutaneous or perineural injection at the base of the tail.
-
At predetermined time points after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes), perform the tail-flick test.
-
Record the tail-flick latency at each time point for each animal.
-
An effective block is typically defined as a maximal possible effect (MPE), where MPE (%) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
For each dose, determine the number of animals that exhibit a successful block (e.g., MPE > 50%).
-
Construct a dose-response curve by plotting the percentage of animals with a successful block against the logarithm of the this compound dose.
-
Use probit analysis or a similar statistical method to calculate the ED50, the dose at which 50% of the animals experience a successful block.
Troubleshooting Guides
Issue 1: High variability in dose-response data.
-
Possible Cause: Inconsistent drug preparation or administration.
-
Solution: Ensure accurate and consistent preparation of this compound dilutions. For in vivo studies, standardize the injection technique, volume, and anatomical location.[9]
-
-
Possible Cause: Biological variability between subjects or cell cultures.
-
Solution: Increase the sample size for each dose group to improve statistical power. Use age- and weight-matched animals for in vivo experiments. For in vitro studies, use cells from the same passage number.
-
-
Possible Cause: Instability of the experimental setup.
-
Solution: For patch-clamp experiments, monitor the seal and access resistance throughout the recording; discard data from unstable recordings. For in vivo studies, ensure consistent environmental conditions (e.g., temperature).
-
Issue 2: Incomplete dose-response curve (no clear plateau at high concentrations).
-
Possible Cause: The range of concentrations tested is too narrow.
-
Solution: Expand the range of this compound concentrations, ensuring that the highest concentrations are sufficient to produce a maximal effect.
-
-
Possible Cause: Drug solubility issues at high concentrations.
-
Solution: Verify the solubility of this compound in your experimental buffer. If necessary, use a different solvent or formulation, ensuring the solvent itself does not affect the biological system.
-
-
Possible Cause: A non-specific drug effect at high concentrations.
-
Solution: Investigate potential off-target effects of this compound at high concentrations that may be confounding the results.
-
Issue 3: Difficulty in fitting the dose-response curve to a standard sigmoidal model.
-
Possible Cause: Complex drug-receptor interactions.
-
Solution: The standard four-parameter logistic model may not be appropriate. Consider using a more complex model, such as a biphasic model, if the data suggests multiple binding sites or mechanisms of action.
-
-
Possible Cause: Insufficient data points, particularly around the steep portion of the curve.
-
Solution: Increase the number of concentrations tested, especially between the 20% and 80% effective dose range, to better define the shape of the curve.
-
-
Possible Cause: Presence of outliers in the data.
-
Solution: Carefully examine the data for outliers and determine if they should be excluded based on statistical tests and experimental notes. Justify any data exclusion.
-
Issue 4: Inconsistent results in patch-clamp experiments.
-
Possible Cause: Poor seal formation.
-
Solution: Ensure the pipette tip is clean and has the appropriate resistance (3-7 MΩ).[8] Apply appropriate pressure when approaching the cell.
-
-
Possible Cause: Cell health is compromised.
-
Solution: Use healthy, well-adhered cells. Ensure proper oxygenation and pH of the external solution.[8]
-
-
Possible Cause: Electrical noise.
-
Solution: Properly ground all equipment and use a Faraday cage to shield the setup from external electrical interference.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Troubleshooting logic for inconsistent dose-response data.
References
- 1. This compound, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Differential sensitivities of mammalian nerve fibers to local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential sensitivity of A and C nerve fibres to long-acting amide local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 7. The partition coefficient as a predictor of local anesthetic potency for spinal anesthesia: evaluation of five local anesthetics in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. The critical role of concentration for lidocaine block of peripheral nerve in vivo: studies of function and drug uptake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etidocaine Solution pH Adjustment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etidocaine solutions. The focus is on the challenges and considerations related to adjusting the pH of this compound to enhance its efficacy.
Troubleshooting Guides
Issue: Precipitation Observed Upon Alkalinization of this compound Solution
Problem: When attempting to raise the pH of a commercially available acidic this compound hydrochloride solution by adding sodium bicarbonate, a white precipitate forms, rendering the solution unsuitable for experimental use.
Root Cause Analysis:
-
Physicochemical Properties of this compound: this compound is a lipophilic long-acting amide local anesthetic.[1] Its hydrochloride salt is water-soluble and is formulated at an acidic pH (typically 3.3-5.5) to ensure stability and shelf-life.[2][3]
-
Low Aqueous Solubility of the Free Base: The uncharged or "free base" form of this compound, which is responsible for penetrating the nerve membrane, has very low solubility in water.
-
pKa and pH Relationship: The pKa of this compound is approximately 7.74.[4] According to the Henderson-Hasselbalch equation, as the pH of the solution approaches the pKa, a greater proportion of the this compound hydrochloride (the charged, water-soluble form) is converted to the uncharged free base.
-
Precipitation Threshold: Due to the high lipid solubility and consequently low aqueous solubility of the this compound free base, even a small increase in pH can lead to the concentration of the free base exceeding its solubility limit, causing it to precipitate out of the solution.[5][6] Laboratory studies have confirmed that this compound solutions precipitate rapidly with the addition of even small amounts of sodium bicarbonate.[5]
Solutions and Mitigation Strategies:
-
Immediate Use: If attempting alkalinization, the solution must be used immediately after the addition of a very small, precisely calculated amount of sodium bicarbonate, before significant precipitation occurs. However, this is a high-risk approach due to the rapid precipitation.
-
Alternative Buffering Agents: Research into alternative buffering agents that may form more soluble salts with this compound is warranted. However, there is currently limited published data on successful alternatives for this compound.
-
Formulation Strategies: For research and development, exploring the use of solubilizing excipients, such as cyclodextrins, could be a viable strategy. Cyclodextrins can form inclusion complexes with lipophilic drugs, potentially increasing the solubility of the this compound free base and preventing precipitation upon pH adjustment.[7][8]
-
Lower Concentration: Experimenting with lower concentrations of this compound may provide a wider margin for pH adjustment before precipitation occurs, although this may impact the anesthetic efficacy.
Workflow for Troubleshooting this compound Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting the pH of this compound solution desirable for enhancing efficacy?
A1: Local anesthetics, including this compound, exist in two forms in solution: a charged (ionized) cation and an uncharged (non-ionized) free base. The non-ionized form is more lipid-soluble and can readily diffuse across the nerve sheath and membrane to reach its site of action on the intracellular side of the voltage-gated sodium channels. The commercially available this compound hydrochloride solution is acidic (pH 3.3-5.5) to maintain its stability and water solubility.[2][3] Increasing the pH of the solution closer to the physiological pH of tissues (around 7.4) and this compound's pKa (7.74) increases the proportion of the non-ionized free base.[4] This is hypothesized to lead to a faster onset of nerve blockade.
Q2: What is the mechanism of action of this compound and how does pH play a role at the molecular level?
A2: this compound, like other local anesthetics, blocks nerve impulse conduction by reversibly binding to voltage-gated sodium channels in the nerve membrane.[9] This binding inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The prevailing theory is that the local anesthetic, in its uncharged form, crosses the nerve membrane. Once inside the axoplasm, which has a slightly lower pH, it re-equilibrates to the charged, cationic form. It is this charged form that is thought to bind to a specific receptor site within the sodium channel, stabilizing it in an inactivated state and thus blocking nerve conduction. Therefore, an optimal pH is crucial for both membrane penetration (requiring the uncharged form) and channel blockade (requiring the charged form).
Signaling Pathway of Local Anesthetic Action:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Adverse effects and drug interactions associated with local and regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Buy this compound hydrochloride | 36637-19-1 [smolecule.com]
Preventing precipitation of Etidocaine in buffered solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Etidocaine in buffered solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a long-acting local anesthetic of the amide type.[1][2][3] In research, its utility stems from its ability to reversibly block sodium channels in nerve membranes, which is valuable for studying pain mechanisms, developing new analgesic drugs, and evaluating nerve function.[4]
Q2: Why are this compound solutions acidic?
This compound is a weak base and is formulated as this compound hydrochloride, a salt, to increase its water solubility.[5][6] These aqueous solutions are typically acidic, with a pH ranging from 4.0 to 5.0, to maintain the drug in its ionized, water-soluble state.[6]
Q3: What causes this compound to precipitate in a solution?
Precipitation occurs when the less water-soluble, un-ionized (free base) form of this compound exceeds its solubility limit in the solution. This is primarily caused by an increase in the pH of the solution.[7][8]
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on the pH of the solution.[9][10] As a weak base with a pKa of 7.74, at a lower pH (acidic conditions), a larger fraction of this compound exists in its protonated, ionized form, which is water-soluble.[6] As the pH increases towards and beyond its pKa, the equilibrium shifts towards the un-ionized, lipid-soluble form, which is significantly less soluble in water and can lead to precipitation.[5]
Q5: Does the presence of epinephrine (B1671497) affect the stability of this compound solutions?
Yes, commercial preparations of this compound containing epinephrine often have a lower initial pH (around 3.0-4.5) to prevent the oxidation of epinephrine.[6][11] These solutions may also contain antioxidants like sodium metabisulfite.[11] This lower starting pH means that more buffer will be required to raise the pH, which can increase the risk of precipitation if not done carefully.
Troubleshooting Guide
Issue 1: My this compound solution turned cloudy or formed a precipitate after I added a buffer.
-
Cause: The pH of the solution was likely raised too high, too quickly, causing the concentration of the un-ionized form of this compound to exceed its solubility limit. This compound solutions have been observed to precipitate quickly after buffering with sodium bicarbonate.[7]
-
Solution:
-
Monitor pH: Continuously monitor the pH of the solution as you add the buffer.
-
Gradual Addition: Add the buffering agent (e.g., 8.4% sodium bicarbonate) slowly and in small increments while stirring the solution to ensure uniform mixing and avoid localized areas of high pH.
-
Target pH: Aim for a final pH that is high enough for your experimental needs but below the point where precipitation occurs. For many local anesthetics, a pH range of 6.53 to 7.66 has been found to be near-neutral without causing precipitation.[11]
-
Lower Concentration: Consider using a more dilute solution of this compound if your protocol allows, as this will increase the total amount of un-ionized drug that can remain in solution before precipitation occurs.
-
Issue 2: I'm not sure how much buffer to add to my this compound solution.
-
Cause: The amount of buffer needed depends on the initial pH of the this compound solution, the concentration of the this compound, the presence of additives like epinephrine, and the desired final pH.
-
Solution:
-
Titration: Perform a preliminary titration with a small volume of your this compound solution. Add a known concentration of your buffer dropwise while monitoring the pH. Note the volume of buffer required to reach your target pH and observe for any signs of precipitation.
-
Recommended Ratio: For some local anesthetics, a 10:1 ratio of local anesthetic solution to 8.4% sodium bicarbonate has been suggested to reduce the pain of injection without compromising the efficacy of the anesthetic.[8] However, this should be empirically tested for your specific this compound concentration.
-
Issue 3: My buffered this compound solution was clear initially but precipitated over time.
-
Cause: The solution may be supersaturated and thermodynamically unstable. Changes in temperature or the presence of nucleation sites (e.g., dust particles) can trigger precipitation in an unstable solution. Some local anesthetic solutions can show delayed precipitation (18 to 93 minutes) at or slightly above a neutral pH.[7]
-
Solution:
-
Fresh Preparation: Prepare buffered this compound solutions fresh before each experiment.
-
Storage Conditions: If short-term storage is necessary, keep the solution in a sealed, clean container. Storing in amber glass containers at a controlled room temperature or refrigerated (4°C) can improve stability.[12]
-
Filtration: For critical applications, filtering the solution through a sterile 0.22 µm filter after buffering can remove any microscopic precipitates that could act as nucleation sites.
-
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Classification | Amide-type local anesthetic | [3] |
| pKa | 7.74 | [6] |
| Molecular Weight | 276.42 g/mol (base) | [1] |
| 312.88 g/mol (hydrochloride salt) | [2] | |
| Water Solubility (as HCl) | Soluble | [2] |
| Water Solubility (as base) | 0.19 mg/mL (predicted) | [13] |
| logP (Octanol/water partition coefficient) | 3.05 (predicted) | [13] |
| Protein Binding | 95% (at 0.5-1.0 µg/mL) | [6] |
| pH of commercial solutions | 4.0 - 5.0 (without epinephrine) | [6] |
| 3.0 - 4.5 (with epinephrine) | [6] |
Experimental Protocol: Preparation of a Buffered this compound Solution
This protocol provides a general method for preparing a buffered this compound solution. The exact volumes and target pH should be optimized for your specific experimental requirements.
Materials:
-
This compound HCl solution (e.g., 1% w/v)
-
Sodium bicarbonate solution (e.g., 8.4% w/v, which is 1 mEq/mL)
-
Sterile beakers or vials
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile pipettes
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Initial Measurement: Dispense the required volume of the this compound HCl solution into a sterile beaker with a magnetic stir bar.
-
pH Monitoring: Place the beaker on the magnetic stirrer and begin gentle stirring. Insert the calibrated pH probe into the solution, ensuring the probe tip is submerged but does not contact the stir bar. Record the initial pH of the this compound solution.
-
Buffering: Draw the sodium bicarbonate solution into a sterile pipette. Add the sodium bicarbonate to the this compound solution dropwise and slowly.
-
Equilibration: Allow the pH reading to stabilize after each addition of the buffer. Observe the solution for any signs of cloudiness or precipitation.
-
Target pH: Continue adding the buffer incrementally until the desired target pH is reached. Be cautious as the solution approaches a neutral pH, as this is where precipitation is most likely to occur.
-
Final Observation: Once the target pH is achieved, stop adding the buffer and continue stirring for another 2-3 minutes. Visually inspect the solution against a dark background to ensure it remains clear.
-
Filtration (Optional): If required for your application, draw the final buffered solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.
-
Use Immediately: It is highly recommended to use the freshly prepared buffered solution immediately to minimize the risk of delayed precipitation.
Logical Pathway for this compound Precipitation
Caption: Relationship between pH, this compound form, and precipitation risk.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound hydrochloride | 36637-19-1 [smolecule.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. ovid.com [ovid.com]
- 8. uhhospitals.org [uhhospitals.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. Buffered lidocaine and bupivacaine mixture – the ideal local anesthetic solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of epinephrine hydrochloride in an extemporaneously compounded topical anesthetic solution of lidocaine, racepinephrine, and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing Tachyphylaxis with Repeated Etidocaine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of Etidocaine (B1208345) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis?
A1: Tachyphylaxis to this compound is the rapid decrease in the anesthetic and/or nerve-blocking effect of the drug following repeated administrations of the same dose.[1] This phenomenon can manifest as a shorter duration of action, reduced intensity of the block, or a complete loss of efficacy. While the exact incidence is not well-documented, signs of tachyphylaxis with this compound have been observed in clinical settings.[2]
Q2: What are the primary suspected mechanisms behind this compound tachyphylaxis?
A2: The mechanisms are thought to be multifactorial and are not fully elucidated.[3] They are broadly categorized into:
-
Pharmacokinetic factors: These include localized edema, changes in local blood flow affecting drug clearance, and alterations in perineural pH which can reduce the amount of active, un-ionized this compound reaching the nerve.
-
Pharmacodynamic factors: These may involve changes at the nerve itself, such as alterations in sodium channel conformation or density, and the activation of counter-regulatory pathways. Notably, the N-methyl-D-aspartate (NMDA) receptor and the nitric oxide (NO) signaling pathway are implicated in the development of tachyphylaxis to local anesthetics.
Q3: Can tachyphylaxis to this compound be reversed or prevented?
A3: While more research is needed specifically for this compound, studies with other local anesthetics suggest potential strategies:
-
Increasing the dose: This is often the initial response, but it may not be sustainable and can increase the risk of toxicity.
-
Altering the administration technique: Ensuring the anesthetic is delivered as close to the target nerve as possible can improve efficacy.
-
Pharmacological intervention: Pre-treatment with NMDA receptor antagonists or nitric oxide synthase (NOS) inhibitors has shown promise in preventing tachyphylaxis in animal models.
-
"Drug holidays": Allowing a sufficient time interval between doses may help restore the drug's effectiveness.
Q4: Is tachyphylaxis to this compound a sign of nerve damage?
A4: Not necessarily. Research suggests that tachyphylaxis to local anesthetics may not result from a reduced effectiveness of the drug at the nerve fiber itself.[4] Instead, it is more likely related to changes in the local tissue environment or broader physiological responses. However, repeated injections and high concentrations of any local anesthetic carry a potential risk of neurotoxicity, which should be monitored.
Troubleshooting Guides
Problem: Decreasing duration of nerve block with subsequent this compound injections.
| Possible Cause | Troubleshooting Steps |
| Localized pH drop: Repeated injections of acidic local anesthetic solutions can lower the perineural pH, reducing the fraction of the active, non-ionized form of this compound. | 1. Monitor local pH: If feasible in your experimental model, measure the pH of the tissue near the injection site. 2. Alkalinization: Consider buffering the this compound solution with sodium bicarbonate immediately before administration. Caution: Follow established protocols for alkalinization to avoid precipitation of the anesthetic. |
| Increased local clearance: Inflammation or vasodilation at the injection site can increase blood flow, leading to faster removal of this compound. | 1. Use of vasoconstrictors: Co-administer this compound with a vasoconstrictor like epinephrine (B1671497) to reduce local blood flow and prolong the anesthetic effect.[5] 2. Control inflammation: If inflammation is a confounding factor in your model, consider systemic or local administration of anti-inflammatory agents. |
| NMDA Receptor/NO Pathway Activation: Repeated nerve blockade can lead to central sensitization mechanisms involving these pathways, contributing to reduced anesthetic efficacy. | 1. NMDA receptor antagonists: In animal models, pre-treatment with a systemic or local NMDA receptor antagonist may prevent the development of tachyphylaxis. 2. NOS inhibitors: Similarly, administration of a nitric oxide synthase inhibitor can be investigated to block this pathway. |
Problem: Complete failure of this compound to induce a nerve block after initial successful administrations.
| Possible Cause | Troubleshooting Steps |
| Catheter/Needle Displacement: In continuous infusion or repeated injection studies, the delivery device may have moved away from the target nerve. | 1. Verify placement: Use imaging techniques (e.g., ultrasound) or electrophysiological confirmation to ensure the catheter or needle tip is correctly positioned. 2. Re-positioning: If displacement has occurred, carefully reposition the delivery device. |
| Severe Tachyphylaxis: The mechanisms described above may have led to a profound loss of drug effect. | 1. "Washout" period: If the experimental design allows, cease this compound administration for a period to allow the local environment and neuronal pathways to reset. 2. Switching anesthetics: Consider administering a local anesthetic from a different class (if applicable to the research question) to see if the effect is restored. |
| Solution Integrity Issue: The this compound solution may have degraded or precipitated. | 1. Inspect the solution: Check for any visible precipitates or discoloration. 2. Prepare fresh solutions: Always use freshly prepared solutions for each experiment to ensure potency and stability. |
Data Presentation
Table 1: Illustrative Example of Tachyphylaxis with Repeated Administration of a Local Anesthetic
No specific quantitative data for this compound tachyphylaxis was found in the literature. The following table is an illustrative example based on typical findings for local anesthetics.
| Injection Number | Dose (mg) | Onset of Block (minutes) | Duration of Sensory Block (minutes) |
| 1 | 10 | 5 | 240 |
| 2 | 10 | 7 | 180 |
| 3 | 10 | 10 | 110 |
| 4 | 15 | 8 | 150 |
This table illustrates a common pattern of tachyphylaxis: with repeated constant doses, the onset time increases, and the duration of the block decreases. An increase in dose may partially overcome this effect.
Experimental Protocols
Protocol: Induction and Assessment of this compound Tachyphylaxis in a Rodent Sciatic Nerve Block Model
-
Animal Preparation:
-
Acclimatize adult male Sprague-Dawley rats (250-300g) for at least 3 days before the experiment.
-
Anesthetize the rat using a suitable inhalant anesthetic (e.g., isoflurane) to allow for safe and stable handling during the procedure.
-
Place the animal in a lateral recumbent position with the hind limb to be injected facing upwards.
-
-
Nerve Block Procedure:
-
Prepare a sterile solution of 1% this compound.
-
Under aseptic conditions, insert a 27-gauge needle perpendicular to the skin just posterior to the greater trochanter.
-
Advance the needle until it contacts the femur, then withdraw slightly.
-
Inject 0.2 mL of the this compound solution to perform the sciatic nerve block.
-
-
Assessment of Nerve Block:
-
Motor Function: Observe for foot drop and the inability to splay the toes.
-
Sensory Function (Hot Plate Test):
-
At baseline and then at regular intervals (e.g., every 15 minutes) after the injection, place the rat on a hot plate maintained at 52°C.
-
Measure the latency for the rat to lick, shake, or withdraw its paw. A cut-off time of 15 seconds is used to prevent tissue damage.
-
The block is considered effective if the withdrawal latency is significantly increased from baseline.
-
The duration of the block is the time from the injection until the paw withdrawal latency returns to baseline levels.
-
-
-
Induction of Tachyphylaxis:
-
Perform an initial sciatic nerve block and measure the duration as described above.
-
After the nerve function has fully returned to baseline, administer a second identical injection of this compound.
-
Measure the duration of the second block.
-
Repeat this process for a third and subsequent injections, ensuring full recovery between each administration.
-
-
Data Analysis:
-
Compare the duration of the sensory and motor blocks for each successive injection.
-
A statistically significant decrease in the duration of the block with repeated injections indicates the development of tachyphylaxis.
-
Mandatory Visualization
Caption: Proposed signaling pathways in this compound tachyphylaxis.
Caption: Experimental workflow for studying this compound tachyphylaxis.
References
- 1. Clinical evaluation of this compound in continuous caudal analgesia for pelvic floor repair and post-operative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tachyphylaxis to local anaesthetics. What is the clinical evidence? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to local anesthetics does not result from reduced drug effectiveness at the nerve itself - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Peridural anesthesia with this compound. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Etidocaine-Induced Nerve Block in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with etidocaine-induced nerve blocks. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during in-vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with This compound (B1208345).
Q1: My this compound nerve block is not consistently effective or is incomplete. What are the possible causes and solutions?
A1: Inconsistent or incomplete nerve blockade is a common issue in experimental settings. Several factors can contribute to this problem.
-
Anatomical Variability: The precise location of nerves can vary between individual animals.
-
Suboptimal Injection Technique: The anesthetic solution may not have been deposited sufficiently close to the nerve sheath.
-
Inadequate Volume or Concentration: The volume or concentration of the this compound solution may be insufficient to achieve a complete block. This compound is noted for its profound motor blockade, so a failure to see this effect is a strong indicator of a failed block.[1]
Troubleshooting Steps:
-
Refine Injection Technique:
-
Ultrasound Guidance: Utilize high-frequency ultrasound to visualize the nerve and needle tip in real-time, ensuring accurate placement of the anesthetic. This is considered a significant improvement over landmark-based techniques.
-
Nerve Stimulator: Use a nerve stimulator to confirm proximity to the nerve before injection. A motor response at a low current (e.g., <0.5 mA) can indicate accurate needle placement.
-
-
Optimize this compound Dosage:
-
Volume and Concentration: Ensure you are using an appropriate volume and concentration of this compound for the target nerve and animal model. For a rat sciatic nerve block, a volume of 0.1 mL of 1% lidocaine (B1675312) has been used, and similar volumes would be a reasonable starting point for this compound, adjusting for its higher potency.
-
Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose of this compound for your specific experimental model to achieve a consistent and complete block.
-
-
Consider Adjuvants:
-
The addition of vasoconstrictors like epinephrine (B1671497) can prolong the duration of the block and may improve its consistency by reducing systemic uptake of the anesthetic.[1]
-
Q2: The duration of my this compound nerve block is highly variable between animals. How can I standardize it?
A2: Variability in block duration can compromise the timing of your reversal agent administration and subsequent measurements.
-
Physiological Factors: Differences in local blood flow, tissue pH, and metabolic rates among animals can affect the absorption and clearance of this compound.
-
Injection Site: The vascularity of the tissue surrounding the nerve can influence how quickly the anesthetic is cleared.
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same age, weight, and strain to minimize physiological variability.
-
Precise Injection Location: As mentioned above, ultrasound guidance can help ensure the anesthetic is deposited in the same tissue plane relative to the nerve in each animal.
-
Control Temperature: Maintain a consistent body temperature for the animals during the experiment, as hypothermia can alter drug metabolism and nerve conductivity.
Q3: I'm observing signs of systemic toxicity (e.g., seizures, cardiovascular instability) after this compound administration. What should I do?
A3: Systemic toxicity, or Local Anesthetic Systemic Toxicity (LAST), is a potential complication, especially with higher doses or accidental intravascular injection of this compound. Intravenous lipid emulsion (ILE) therapy is the primary treatment for LAST.
Immediate Actions:
-
Stop this compound Administration: Immediately cease administration of the anesthetic.
-
Administer 20% Lipid Emulsion: The standard protocol for LAST involves an initial intravenous bolus of 20% lipid emulsion, followed by a continuous infusion. For small animals, a common starting dose is a 1.5 mL/kg bolus over one minute, followed by an infusion of 0.25 mL/kg/min.[2]
-
Supportive Care: Provide respiratory and cardiovascular support as needed. This may include oxygenation, and management of seizures with benzodiazepines.
Q4: How can I reverse a successful this compound nerve block for my experiment?
A4: Reversing a nerve block in an experimental setting can be achieved through several methods, with intravenous lipid emulsion being the most studied for local anesthetic toxicity. There is also evidence that lipid emulsion can reverse peripheral nerve blocks even in the absence of systemic toxicity.[3][4][5]
-
Lipid Emulsion Therapy: As detailed above, IV administration of a 20% lipid emulsion can create a "lipid sink," drawing the lipophilic this compound out of the nerve tissue and into the intravascular space, thereby shortening the duration of the block.[5]
-
Experimental Reversal Agents: For drug development professionals, investigating novel reversal agents is of interest. Agents like Calabadion , a new class of reversal drug, have shown the ability to encapsulate and reverse the effects of various drugs, including local anesthetics in vitro, and warrant further in vivo investigation.[6][7] Sugammadex , while primarily for neuromuscular blockers, works by encapsulation and may have some utility, though this is less established for local anesthetics.[8][9][10][11][12]
-
Saline Washout: While investigated, flushing the nerve with normal saline via a perineural catheter has not been shown to be effective in reversing peripheral nerve blocks in clinical trials and is therefore not a recommended reliable method.[13][14][15]
Quantitative Data on Local Anesthetic Reversal
While specific quantitative data for the reversal of this compound is limited in published literature, data from studies on structurally similar long-acting amide local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718) can provide valuable insights. The principles of lipid emulsion reversal are expected to be similar for this compound due to its high lipid solubility.
Table 1: Reversal of Local Anesthetic-Induced Cardiac Arrest in Animal Models with Lipid Emulsion
| Local Anesthetic | Animal Model | Reversal Agent Protocol | Outcome | Reference |
| Bupivacaine | Rat | 20% Lipid Emulsion (Intralipid®) | Enhanced survival and improved hemodynamics compared to saline. | [16] |
| Bupivacaine | Dog | 20% Lipid Emulsion (Intralipid®) | Enhanced survival compared to saline in bupivacaine-induced circulatory arrest. | [16] |
| Bupivacaine | Pig | 20% Lipid Emulsion (Intralipid®) | Improved survival in a model of bupivacaine-induced cardiac arrest followed by hypoxia when combined with epinephrine and vasopressin. | [16] |
Table 2: Investigational Reversal Agents for Encapsulation
| Reversal Agent | Target Drug(s) | Mechanism | Potential for Local Anesthetic Reversal | Reference |
| Sugammadex | Rocuronium, Vecuronium | Encapsulation of steroidal neuromuscular blockers. | Primarily for neuromuscular blockers, not established for local anesthetics. | [8][9][10][11][12] |
| Calabadion 1 & 2 | Rocuronium, Cisatracurium, Local Anesthetics (in vitro) | Encapsulation via a molecular container. | Forms stable complexes with local anesthetics in vitro, suggesting potential for in vivo reversal. | [2][6][7][17] |
Experimental Protocols
Protocol 1: Ultrasound-Guided Sciatic Nerve Block in a Rat Model
This protocol provides a step-by-step guide for inducing a reliable sciatic nerve block with this compound in a rat model.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
Place the animal in a prone position.
-
Shave the fur over the gluteal region of the hind limb to be blocked.
-
Aseptically prepare the injection site.
-
-
Ultrasound Imaging:
-
Use a high-frequency linear ultrasound probe.
-
Identify the sciatic nerve between the greater trochanter and the ischial tuberosity. The nerve will appear as a hyperechoic structure.
-
-
Needle Insertion and this compound Injection:
-
Under direct ultrasound guidance, advance a 25-gauge or smaller needle towards the sciatic nerve.
-
Confirm needle tip placement adjacent to the nerve. A nerve stimulator can be used for additional confirmation.
-
Slowly inject the desired volume and concentration of this compound (e.g., 0.1 mL of 1.0% this compound). Observe the spread of the anesthetic solution around the nerve.
-
-
Assessment of Nerve Block:
-
Motor Block: Assess motor function by observing for foot drop and loss of toe-spreading reflex. A quantitative method involves measuring grip strength.
-
Sensory Block: Assess sensory blockade using the tail-flick or hot-plate test, observing for a delayed or absent withdrawal reflex to a thermal stimulus applied to the paw.
-
Protocol 2: Reversal of this compound Nerve Block with Intravenous Lipid Emulsion
This protocol outlines the procedure for reversing an established this compound nerve block using a 20% lipid emulsion.
-
Establish Venous Access:
-
Prior to or immediately after inducing the nerve block, establish intravenous access (e.g., via the tail vein).
-
-
Confirm Nerve Block:
-
Wait for the full onset of the this compound nerve block, as confirmed by the motor and sensory assessments described in Protocol 1.
-
-
Administer Lipid Emulsion:
-
Administer a bolus of 20% lipid emulsion (1.5 mL/kg) intravenously over 1 minute.
-
Immediately following the bolus, begin a continuous intravenous infusion of 20% lipid emulsion at a rate of 0.25 mL/kg/min.
-
-
Monitor Reversal:
-
Continuously monitor for the return of motor and sensory function using the same assessment methods as in Protocol 1.
-
Record the time to partial and complete recovery of function.
-
-
Histological Analysis (Optional):
-
For studies investigating potential neurotoxicity, the sciatic nerve can be harvested after the experiment for histological analysis to assess for any nerve damage.[18]
-
Visualizations: Diagrams of Pathways and Workflows
Mechanism of Action: this compound
This compound, an amide-type local anesthetic, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[16][19] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials and resulting in a loss of sensation and motor function in the innervated area.
Caption: Mechanism of this compound Nerve Block.
Reversal Mechanism: The Lipid Sink
Intravenous lipid emulsion therapy is thought to reverse local anesthetic toxicity through a "lipid sink" mechanism. The administered lipid droplets create an expanded lipid phase within the plasma, which sequesters the highly lipophilic this compound molecules, drawing them away from their site of action at the sodium channels in the nerve tissue.[5]
Caption: The "Lipid Sink" Reversal Mechanism.
Experimental Workflow: this compound Nerve Block and Reversal
This diagram outlines the logical flow of an in-vivo experiment to assess the reversal of an this compound-induced nerve block.
Caption: In-Vivo this compound Reversal Workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. obesitycontrolcenter.com [obesitycontrolcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Lipid Emulsion to Reverse the Effects of Regional Anesthesia: A Novel Indication [transpopmed.org]
- 5. Apparent Reversal of a Successful Peripheral Neural Blockade With Intravenous Lipid Emulsion After Treatment for Local Anesthetic Systemic Toxicity: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General anaesthesia - Wikipedia [en.wikipedia.org]
- 9. Reversal by Sugammadex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openanesthesia.org [openanesthesia.org]
- 11. Sugammadex for Neuromuscular Blockade Reversal: A Narrative Review [mdpi.com]
- 12. aja.org.tw [aja.org.tw]
- 13. Reversing the Effects of a Peripheral Nerve Block with Normal Saline: A Randomised Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 16. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 17. Calabadion: A new agent to reverse the effects of benzylisoquinoline and steroidal neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct neurotoxic effects of select local anesthetics on facial nerve injury and recovery [ouci.dntb.gov.ua]
- 19. firsthope.co.in [firsthope.co.in]
Technical Support Center: Optimizing Etidocaine Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing drug delivery systems for targeted Etidocaine application.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro testing of this compound-loaded drug delivery systems.
Formulation & Encapsulation
Question: My this compound encapsulation efficiency in PLGA nanoparticles is consistently low. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency of a hydrophilic drug like this compound in hydrophobic PLGA nanoparticles is a common challenge. Here are the likely causes and troubleshooting steps:
-
Rapid Drug Partitioning: this compound, being water-soluble, can rapidly partition into the external aqueous phase during the emulsification process.
-
Troubleshooting:
-
Optimize the organic solvent: Using a combination of solvents (e.g., dichloromethane (B109758) and ethyl acetate) can alter the solvent removal rate and improve encapsulation.
-
Modify the aqueous phase pH: Adjusting the pH of the external aqueous phase can influence the ionization state of this compound and reduce its partitioning.
-
Increase Polymer Concentration: A higher concentration of PLGA can increase the viscosity of the organic phase, hindering drug diffusion into the aqueous phase.[1]
-
-
-
High Drug Loading: Attempting to load a high concentration of this compound can lead to drug crystallization and reduced encapsulation.
-
Troubleshooting:
-
Optimize the drug-to-polymer ratio: Systematically vary the ratio to find the optimal loading capacity without compromising encapsulation efficiency.
-
-
-
Inadequate Emulsification: Insufficient energy during emulsification can result in larger emulsion droplets and poor drug entrapment.
-
Troubleshooting:
-
Adjust homogenization/sonication parameters: Increase the speed or time of homogenization/sonication to produce smaller, more uniform emulsion droplets.
-
-
Question: I am observing aggregation of my this compound-loaded liposomes upon storage. How can I prevent this?
Answer: Liposome aggregation is often due to a loss of colloidal stability. Here’s how to address this:
-
Insufficient Surface Charge: Low zeta potential (close to neutral) can lead to particle aggregation due to weak electrostatic repulsion.
-
Troubleshooting:
-
Incorporate charged lipids: Include lipids such as phosphatidylglycerol (PG) or phosphatidic acid (PA) in your formulation to increase the negative surface charge and enhance electrostatic repulsion.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids can provide steric hindrance, preventing close contact and aggregation of liposomes.
-
-
-
Improper Storage Conditions: Temperature fluctuations and freezing/thawing cycles can disrupt the lipid bilayer and promote fusion and aggregation.
-
Troubleshooting:
-
Store at a consistent temperature: For many liposomal formulations, storage at 4°C is recommended.[2]
-
Use cryoprotectants: If freezing is necessary, incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) to protect the liposomes during the freezing and thawing process.[3]
-
-
-
Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ in the buffer or medium can interact with negatively charged liposomes and induce aggregation.[4]
-
Troubleshooting:
-
Use chelating agents: The addition of EDTA can chelate divalent cations and prevent them from causing aggregation.[4]
-
Use appropriate buffers: Ensure your buffers are free from high concentrations of divalent cations.
-
-
Particle Characterization
Question: The particle size of my this compound nanoparticles measured by DLS is much larger than what I observe with TEM. Why is there a discrepancy and which result is more reliable?
Answer: It is common to observe differences between Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) measurements. This is because they measure different properties of the nanoparticles:
-
DLS: Measures the hydrodynamic diameter, which is the diameter of the nanoparticle plus the surrounding solvent layer that moves with it.[5]
-
TEM: Visualizes the actual size of the nanoparticle in a dried state.
Reasons for discrepancy:
-
Hydrodynamic Layer: The hydrodynamic diameter measured by DLS will always be larger than the physical diameter from TEM due to the presence of the solvent layer.
-
Sample Preparation: DLS measures particles in their native, suspended state, while TEM requires drying the sample, which can cause shrinkage or aggregation.
-
Averaging Method: DLS provides an intensity-weighted average size, which can be skewed by a small number of larger particles or aggregates. TEM provides a number-weighted average based on the direct measurement of individual particles.
Which is more reliable?
Both techniques provide valuable and complementary information. DLS is excellent for assessing the size distribution and stability of nanoparticles in solution, while TEM provides direct visualization of the particle morphology and core size. For a comprehensive characterization, it is recommended to use both techniques.[6]
In Vitro Release
Question: I am observing a high initial burst release of this compound from my PLGA microparticles. How can I control this?
Answer: A high initial burst release is often due to the drug adsorbed on the surface of the microparticles.[7] Here are strategies to mitigate this:
-
Optimize Formulation Parameters:
-
Increase Polymer Molecular Weight: Higher molecular weight PLGA degrades slower and can reduce the initial burst.[8]
-
Modify Polymer Composition: A higher ratio of the more hydrophobic lactide to glycolide (B1360168) in the PLGA copolymer can slow down water penetration and drug release.[8]
-
Increase Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can reduce the amount of surface-adsorbed drug.[7]
-
-
Improve the Manufacturing Process:
-
Washing Step: Incorporate a washing step after particle fabrication to remove surface-adsorbed drug.
-
Solvent Selection: The choice of organic solvent can influence the porosity of the microparticles and the distribution of the drug within the matrix.
-
-
Co-encapsulation of Excipients:
-
Hydrophobic Additives: Including hydrophobic excipients can reduce the hydrophilicity of the particle surface and slow down water ingress.
-
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound-loaded drug delivery systems.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Ionic Gradient Liposomes (IGL) | 172.3 ± 2.6 | 0.12 ± 0.01 | -10.2 ± 0.4 | ~40-41% | [2][9][10] |
| PLGA Nanoparticles (Typical) | 75 - 173 | < 0.3 | -10.5 to -2.28 | 27.7 - 45.7% | [1] |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) (Lidocaine) | ~150 - 200 | ~0.2 - 0.3 | ~ -20 to -30 | > 80% | [11] |
| Ethyl Cellulose (B213188) Nanoparticles (Etoricoxib) | ~130 - 155 | N/A | +35.5 | ~70-80% | [12] |
Note: Data for PLGA, LPNs, and Ethyl Cellulose nanoparticles are for similar drugs and serve as a general reference for expected ranges.
Table 2: In Vitro Release Characteristics of this compound from Delivery Systems
| Delivery System | Release Duration | Release Kinetics Model | Key Findings | Reference(s) |
| Ionic Gradient Liposomes (IGL) | ~24 hours | Biphasic | Sustained release profile, reducing cytotoxicity. | [2][9][10] |
| PLGA Microparticles (General) | Days to weeks | Triphasic (burst, lag, sustained) | Burst release is a common challenge; release is diffusion and degradation controlled. | [7] |
| Hydrogels (General) | Hours to days | Varies (e.g., Higuchi, Korsmeyer-Peppas) | Release can be tuned by altering hydrogel composition and drug loading. | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound drug delivery systems.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound hydrochloride in a suitable organic solvent or solvent mixture (e.g., 5 mL of dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 20 mL of 1% w/v polyvinyl alcohol (PVA)).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication for a defined period (e.g., 5 minutes at 15,000 rpm) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential by Dynamic Light Scattering (DLS)
-
Sample Preparation: Disperse a small amount of the lyophilized nanoparticles in deionized water or a suitable buffer (e.g., PBS) to obtain a final concentration of approximately 0.1 mg/mL.[15]
-
Sonication: Briefly sonicate the sample (e.g., for 2 minutes) to ensure a uniform dispersion and break up any loose aggregates.[15]
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the measurement parameters, including the dispersant viscosity and refractive index, and the measurement temperature (typically 25°C).[16]
-
-
Measurement:
-
Transfer the nanoparticle suspension to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis: The instrument software will provide the Z-average particle size, polydispersity index (PDI), and zeta potential. The PDI indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for monodisperse samples.
Protocol 3: Quantification of this compound Encapsulation Efficiency by HPLC
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), with the composition optimized for good peak separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., ~260 nm).[2]
-
Injection Volume: 20 µL.
-
-
Analysis of Total Drug Content:
-
Accurately weigh a small amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the particles and release the encapsulated drug.
-
Dilute the solution to a concentration within the range of the standard curve.
-
Inject the sample into the HPLC system and determine the peak area.
-
-
Analysis of Unencapsulated Drug:
-
During nanoparticle preparation (Protocol 1, step 5), collect the supernatant after the first centrifugation.
-
Inject the supernatant (appropriately diluted if necessary) into the HPLC system to quantify the amount of free, unencapsulated this compound.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Indirect Method: EE (%) = [(Total amount of drug used - Amount of free drug in supernatant) / Total amount of drug used] x 100
-
Direct Method: EE (%) = (Amount of drug in nanoparticles / Total amount of drug used) x 100
-
Protocol 4: In Vitro Release Study of this compound from a Hydrogel Formulation
-
Apparatus: Use a Franz diffusion cell apparatus.[17]
-
Membrane: Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.[17]
-
Receptor Medium: Fill the receptor compartment with a suitable release medium (e.g., Phosphate Buffered Saline, pH 7.4) and maintain it at 37°C with constant stirring.[17]
-
Sample Application: Apply a known amount of the this compound-loaded hydrogel onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.[12]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method (as described in Protocol 3).
-
Data Analysis: Calculate the cumulative amount of this compound released at each time point and plot it against time to obtain the in vitro release profile.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow: PLGA Nanoparticle Formulation & Characterization
Caption: Workflow for PLGA nanoparticle formulation and characterization.
Logical Relationship: Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting guide for low encapsulation efficiency.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. rivm.nl [rivm.nl]
- 6. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. kinampark.com [kinampark.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sustained Release from Ionic-Gradient Liposomes Significantly Decreases this compound Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An alternative choice of lidocaine-loaded liposomes: lidocaine-loaded lipid-polymer hybrid nanoparticles for local anesthetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. entegris.com [entegris.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Etidocaine and Lidocaine: Duration of Action in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo duration of action of two widely used local anesthetics, etidocaine (B1208345) and lidocaine (B1675312). The information presented is based on available experimental data to assist researchers and clinicians in selecting the appropriate agent for their specific needs.
Executive Summary
This compound, a long-acting amide local anesthetic, consistently demonstrates a more prolonged duration of action compared to the intermediate-acting lidocaine across various in vivo applications. This extended efficacy is observed in both sensory and motor nerve blockade. The choice between these two agents will ultimately depend on the required duration of anesthesia for a specific clinical or research application.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the duration of action of this compound and lidocaine from in vivo studies. It is important to note that direct comparative studies providing mean duration times in hours or minutes are limited in the publicly available literature.
| Anesthetic Agent | Concentration | Vasoconstrictor (Epinephrine) | In Vivo Model | Duration of Action | Reference |
| This compound | 1.5% | 1:200,000 | Inferior Alveolar Nerve Block (Human) | Longer duration of lip numbness compared to lidocaine. | [1] |
| Lidocaine | 2.0% | 1:100,000 | Inferior Alveolar Nerve Block (Human) | Shorter duration of lip numbness compared to this compound. | [1] |
| This compound | 0.5% | 1:200,000 | Brachial Plexus Block (Human) | Duration of motor block outlasts sensory block by a greater margin than lidocaine. | [2] |
| Lidocaine | 1.0% | 1:200,000 | Brachial Plexus Block (Human) | Duration of motor block outlasts sensory block. | [2] |
| This compound | 1% | with Adrenaline | Intradermal Infiltration (Human) | Shorter duration than bupivacaine (B1668057) but longer than lidocaine without adrenaline. Adrenalized bupivacaine lasted 45% longer than adrenalized this compound. | [3] |
| Lidocaine | 2% | with Adrenaline | Intradermal Infiltration (Human) | Adrenalized bupivacaine lasted 27% longer than adrenalized lidocaine. | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments comparing the duration of action of this compound and lidocaine are outlined below.
Inferior Alveolar Nerve Block in Humans
This protocol is designed to assess the duration of sensory anesthesia in the mandibular region, a common application in dental and oral surgery.
-
Subject Selection: A cohort of healthy adult volunteers or patients undergoing bilateral mandibular procedures is recruited.
-
Randomization and Blinding: A double-blind, randomized, split-mouth design is employed. Each subject receives an injection of this compound on one side of the mandible and lidocaine on the contralateral side, with the order being randomized. Both the operator and the subject are blinded to the anesthetic agent being administered.
-
Anesthetic Administration:
-
This compound Group: 1.8 mL of 1.5% this compound with 1:200,000 epinephrine (B1671497) is administered via a standard inferior alveolar nerve block injection technique.[1]
-
Lidocaine Group: 1.8 mL of 2% lidocaine with 1:100,000 epinephrine is administered using the same technique.[1]
-
-
Assessment of Anesthesia:
-
Onset of Anesthesia: The time to onset of subjective numbness of the lower lip is recorded. Anesthesia is confirmed by the absence of response to pulp testing of the mandibular teeth.
-
Duration of Sensory Anesthesia: The primary endpoint is the time until the return of normal sensation in the lower lip, as reported by the subject. This is typically recorded by the subjects in a diary.
-
-
Data Analysis: The mean duration of lip numbness for each anesthetic is calculated and compared using appropriate statistical tests (e.g., paired t-test).
Brachial Plexus Block in Humans
This protocol evaluates and compares the duration of both sensory and motor blockade in the upper limb.
-
Subject Selection: Adult patients scheduled for upper extremity surgery under brachial plexus block are enrolled.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or lidocaine in a double-blind manner.
-
Anesthetic Administration:
-
This compound Group: A specified volume of 0.5% this compound with 1:200,000 epinephrine is administered via a chosen brachial plexus block technique (e.g., supraclavicular, axillary).[2]
-
Lidocaine Group: A corresponding volume of 1.0% lidocaine with 1:200,000 epinephrine is administered using the same technique.[2]
-
-
Assessment of Blockade:
-
Sensory Block: The presence and extent of sensory blockade are assessed at regular intervals using a pinprick test in the distribution of the major nerves of the upper limb (median, ulnar, radial, musculocutaneous). The duration is defined as the time from the completion of the injection to the first report of pain or the return of normal sensation.
-
Motor Block: Motor function is evaluated using a standardized scale (e.g., Modified Bromage Scale) to assess the ability to move specific muscle groups. The duration of motor block is the time from injection to the complete recovery of motor function.
-
-
Data Analysis: The mean durations of sensory and motor blockade are calculated for each group and compared statistically.
Visualizations
The following diagrams illustrate key experimental workflows for comparing the in vivo duration of action of this compound and lidocaine.
References
- 1. Comparison of this compound and Lidocaine as Local Anesthetic Agents During Oral Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motor Block Outlasts Sensory Block: A Unique Characteristic of this compound? | Semantic Scholar [semanticscholar.org]
- 3. Pain of injection and duration of anesthesia for intradermal infiltration of lidocaine, bupivacaine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etidocaine and Ropivacaine: Differential Effects on Nerve Fiber Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of two long-acting amide local anesthetics, Etidocaine (B1208345) and Ropivacaine. The focus is on their differential effects on various nerve fiber types, supported by experimental data, to elucidate their distinct clinical characteristics regarding sensory and motor blockade.
Introduction and Mechanism of Action
Both this compound and Ropivacaine belong to the amide class of local anesthetics.[1][2] Their primary mechanism of action involves the reversible blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.[3][4] By stabilizing the channel in its inactivated state, they prevent the influx of sodium ions necessary for the depolarization and propagation of an action potential, thereby blocking nerve conduction.[4][5]
The differential effect on various nerve fiber types arises from the interplay between the physicochemical properties of the anesthetic (e.g., lipid solubility, pKa, protein binding) and the anatomical and physiological characteristics of the nerve fibers (e.g., diameter, myelination, resting firing rate).[1][6] Potency is directly related to lipid solubility, as it facilitates the penetration of the anesthetic through the lipid-rich nerve membrane.[1]
-
This compound is characterized by its high lipid solubility, contributing to its high potency and rapid onset. It is known for producing a profound and long-lasting motor block.[7]
-
Ropivacaine , a pure S(-) enantiomer, is less lipophilic than bupivacaine (B1668057) and this compound.[3][8] This property is believed to be a key factor in its tendency to produce a more selective sensory blockade with less pronounced effects on motor fibers.[3]
Differential Blockade of Nerve Fiber Types
Nerve fibers are classified based on their diameter, myelination, and conduction velocity. These characteristics determine their susceptibility to local anesthetics.
-
A-alpha (Aα) fibers: Large, myelinated, responsible for motor function and proprioception.
-
A-beta (Aβ) fibers: Large, myelinated, transmit touch and pressure sensations.[9]
-
A-delta (Aδ) fibers: Small, myelinated, transmit sharp pain and temperature sensations.[9][10]
-
C fibers: Small, unmyelinated, responsible for dull, aching pain.[9][10]
Generally, smaller, unmyelinated fibers (C) and thinly myelinated fibers (Aδ) that transmit pain are blocked at lower anesthetic concentrations than larger, heavily myelinated motor fibers (Aα).[9][10]
This compound: this compound is notable for producing a motor blockade that is often more profound and longer-lasting than its sensory blockade.[11] This characteristic can be clinically significant, as patients may experience postoperative pain while still being unable to move the affected limb.[11] Some in vivo studies suggest that this compound blocks A-delta fibers first, with A-alpha motor fibers being blocked last.[12] However, it produced the least differential rate of block among several tested anesthetics, indicating a powerful effect across multiple fiber types.[12] An in vitro study on rabbit vagus nerves demonstrated that this compound has a short latency of effect on fast-conducting (large, motor) fibers, which aligns with its clinical profile of rapid and intense motor block.[13]
Ropivacaine: Ropivacaine is specifically designed to offer a greater degree of sensory-motor differentiation.[3][14] Its lower lipophilicity is thought to reduce its ability to penetrate the thick myelin sheaths of large Aα and Aβ motor fibers, resulting in a less intense motor block.[3][8] This makes it particularly useful in clinical situations where pain relief is desired without significant motor impairment, such as in labor analgesia or postoperative pain management.[3] Ropivacaine demonstrates a selective action on the pain-transmitting Aδ and C fibers over the motor fibers.[3][5]
Experimental Data and Protocols
Quantitative comparisons from clinical and preclinical studies highlight the distinct profiles of these two agents.
Table 1: Comparative Clinical Performance in Epidural Anesthesia (Data sourced from a study comparing 1% Ropivacaine and 1% this compound)[15]
| Parameter | Ropivacaine (1%) | This compound (1%) | Implication |
| Onset of Analgesia | 5.5 min | 5.2 min | Both have a rapid onset. |
| Total Sensory Block Duration | 428 min | 223 min | Ropivacaine provides a significantly longer sensory block. |
| Motor Blockade Intensity | 2.3 (Bromage Scale) | 2.4 (Bromage Scale) | This compound produces a slightly more intense motor block. |
| Surgical Analgesia | Adequate | 60% required supplements | Ropivacaine provides more reliable surgical analgesia. |
Table 2: Differential Blockade Onset from Preclinical Studies
| Study Type | Anesthetic | First Fibers Blocked | Last Fibers Blocked | Key Finding |
| In vivo (Cat peripheral nerve)[12] | This compound | A-delta (pain) | A-alpha (motor) | Produced the least differential rate of block overall. |
| In vitro (Rabbit vagus nerve)[13] | This compound | - | - | Short latency of effect on fast-conducting (motor) fibers. |
| In vitro (Rabbit vagus nerve)[13] | Bupivacaine (comparator) | Slow fibers (pain) | Fast fibers (motor) | Prolonged latency on fast fibers, creating a period of sensory-only block. |
| In vitro (Rat vagus nerve)[16] | This compound | - | - | Least effect on C fibers compared to other anesthetics. |
Experimental Protocol: In Vivo Differential Nerve Blockade Model
A frequently cited methodology for assessing differential blockade involves an in vivo animal model, such as the one used in cats.[12]
This protocol allows researchers to directly observe and quantify the rate and extent of conduction blockade across different nerve fiber populations following the administration of a local anesthetic, providing direct evidence for differential effects.
Summary and Conclusion
The differential effects of this compound and Ropivacaine on nerve fiber types are distinct and clinically relevant.
-
This compound is a potent local anesthetic that provides a rapid onset of both sensory and motor blockade. Its most defining feature is a profound and long-lasting motor block that can exceed the duration of its analgesic effect.[11] This makes it suitable for procedures requiring intense muscle relaxation but may be less ideal for postoperative pain control where mobility is desired.
-
Ropivacaine is characterized by its significant sensory-motor differentiation, providing effective analgesia with a substantially lower incidence and intensity of motor block compared to more lipophilic agents.[3][8][14] This profile makes Ropivacaine an excellent choice for epidural labor analgesia and managing postoperative pain, where preserving motor function is a key objective.[3]
The choice between this compound and Ropivacaine should be guided by the specific clinical requirements of the procedure, with careful consideration given to the desired balance between sensory analgesia and motor function.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. local-anesthetics-lidocaine-bupivacaine-ropivacaine-procaine-cocaine-mechanism-of-action-and-pharmacodynamics | Calgary GuideCalgary Guide [calgaryguide.ucalgary.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ropivacaine: Is it a good choice for spinal anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the Maximum Tolerable Concentration of Ropivacaine to Maintain Sensation of the Nerve Root in Percutaneous Endoscopic Transforaminal Lumbar Discectomy: Can Epidural Anaesthesia Achieve Pain-Tactile Separation Block to Avoid Nerve Injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the Minimum Effective Concentration of Ropivacaine in Epidural Anesthesia for Tolerable Pain in Transforaminal Percutaneous Endoscopic Lumbar Discectomy to Avoid Nerve Injury: A Double-Blind Study Using a Biased-Coin Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rapm.bmj.com [rapm.bmj.com]
- 12. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential sensitivity of fast and slow fibers in mammalian nerve. III. Effect of this compound and bupivacaine on fast/slow fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensory and motor block: Significance and symbolism [wisdomlib.org]
- 15. [The equipotency of ropivacaine, bupivacaine and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential sensitivity of A and C nerve fibres to long-acting amide local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Etidocaine in a Neuropathic Pain Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etidocaine's potential efficacy in a preclinical neuropathic pain model, contextualized with established data for the standard-of-care treatments, Lidocaine (B1675312) and Gabapentin. While direct experimental validation of This compound (B1208345) in a neuropathic pain model is not available in the current literature, this guide extrapolates its potential performance based on its known pharmacological properties, offering a framework for future research.
Comparative Efficacy in a Neuropathic Pain Model
The following tables summarize the established efficacy of Lidocaine and Gabapentin and project the hypothetical efficacy of this compound in a Chronic Constriction Injury (CCI) model of neuropathic pain in rats. The CCI model is a widely used and validated model that mimics the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
Table 1: Efficacy of Intrathecal Lidocaine in the CCI Rat Model
| Drug | Dose (mg/kg) | Effect on Thermal Hyperalgesia | Effect on Tactile Allodynia | Duration of Action |
| Lidocaine | 2 | No significant effect | No significant effect | - |
| 6.5 | Reversal | No significant effect | 2-8 days | |
| 15 | Reversal | Inhibition | 2-8 days | |
| 35 | Reversal | Inhibition | 2-8 days (associated with severe side effects) |
Data synthesized from studies on intrathecal lidocaine in the CCI rat model.[1]
Table 2: Efficacy of Systemic Gabapentin in Neuropathic Pain Models
| Drug | Route of Administration | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Notes |
| Gabapentin | Oral / Intraperitoneal | Significant reduction | Significant reduction | Efficacy is dose-dependent. |
Gabapentin is a first-line treatment for neuropathic pain, and its efficacy in animal models is well-documented.
Table 3: Projected Efficacy of this compound in the CCI Rat Model (Hypothetical)
| Drug | Projected Dose Range (mg/kg) | Projected Effect on Thermal Hyperalgesia | Projected Effect on Tactile Allodynia | Projected Duration of Action |
| This compound | Lower than Lidocaine (due to higher potency) | Reversal | Inhibition | Longer than Lidocaine |
This table is a projection based on this compound's known higher potency and longer duration of action compared to Lidocaine.[2][3] Direct preclinical studies in neuropathic pain models are needed for validation.
Experimental Protocols
Chronic Constriction Injury (CCI) Model
The CCI model is induced in rodents to mimic peripheral nerve injury and study the resulting neuropathic pain.
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used.[1][4]
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.[5]
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a non-painful stimulus is measured.[4][5][6] Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.[5]
Experimental Workflow for CCI Model and Drug Efficacy Testing
Caption: Workflow for inducing the CCI neuropathic pain model and evaluating drug efficacy.
Signaling Pathways in Neuropathic Pain and a Local Anesthetic's Mechanism of Action
Neuropathic pain is characterized by complex changes in the peripheral and central nervous systems. Damaged peripheral nerves generate spontaneous ectopic discharges. This leads to central sensitization in the spinal cord, involving the upregulation of ion channels and receptors, and the activation of glial cells, which release pro-inflammatory cytokines.
Local anesthetics, like this compound and Lidocaine, primarily exert their analgesic effects by blocking voltage-gated sodium channels (VGSCs) on neuronal cell membranes.[7] This action inhibits the generation and propagation of action potentials, thus blocking the transmission of pain signals. In the context of neuropathic pain, this blockade of VGSCs is crucial in suppressing the ectopic discharges from injured nerves.
Signaling Pathway of Neuropathic Pain and Local Anesthetic Intervention
Caption: Mechanism of neuropathic pain and the inhibitory action of this compound.
Comparative Discussion
-
This compound vs. Lidocaine: this compound is known to be more potent and have a longer duration of action than Lidocaine.[2][3] This suggests that in a neuropathic pain model, this compound could potentially provide more sustained pain relief at a lower dose compared to Lidocaine. However, this compound is also associated with a more profound motor blockade, which could be a limiting factor depending on the therapeutic application.[8]
-
This compound vs. Gabapentin: Gabapentin, an anticonvulsant, acts on a different target, the α2δ-1 subunit of voltage-gated calcium channels, to reduce neurotransmitter release. It is a first-line oral treatment for chronic neuropathic pain. A direct comparison with locally administered this compound is complex. This compound would likely offer a more rapid onset of analgesia for localized neuropathic pain due to its direct action on peripheral nerves. However, Gabapentin's systemic administration makes it suitable for more diffuse neuropathic pain conditions.
Conclusion and Future Directions
While this compound's pharmacological profile suggests it could be an effective analgesic in neuropathic pain, there is a clear need for preclinical studies to validate its efficacy and safety in established animal models. Future research should focus on:
-
Direct comparison of this compound with Lidocaine and Gabapentin in the CCI or Spinal Nerve Ligation (SNL) models.
-
Dose-response studies to determine the optimal therapeutic window for this compound that maximizes analgesia while minimizing motor impairment.
-
Investigation of the long-term effects of this compound on neuropathic pain and nerve regeneration.
Such studies are crucial for determining the potential clinical utility of this compound as a therapeutic option for patients suffering from neuropathic pain.
References
- 1. Effects of intrathecal lidocaine on hyperalgesia and allodynia following chronic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and lidocaine on nerve and neuromuscular conduction in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effectiveness of this compound and lidocaine as local anesthetic agents during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nerve constriction in the rat: model of neuropathic, surgical and central pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of this compound in continuous caudal analgesia for pelvic floor repair and post-operative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Etidocaine and Tetracaine on Sodium Channel Subtypes
A comprehensive guide for researchers and drug development professionals on the differential effects of two prominent local anesthetics on voltage-gated sodium channels.
This guide provides a detailed comparative analysis of etidocaine (B1208345) and tetracaine (B1683103), two local anesthetics, focusing on their interaction with voltage-gated sodium channel subtypes. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, detailed methodologies, and visual representations of key concepts.
Mechanism of Action: A Shared Target, Differential Interactions
Both this compound, an amide-type local anesthetic, and tetracaine, an ester-type local anesthetic, exert their primary effect by blocking voltage-gated sodium channels.[1][2][3][4] This blockade inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials in neurons, thereby preventing the transmission of nerve impulses and resulting in a loss of sensation.[1][2]
The interaction of these anesthetics with sodium channels is state-dependent, meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[5][6] Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the channel, a phenomenon described by the modulated receptor hypothesis.[6][7][8] This state-dependent binding contributes to the use-dependent block, where the inhibitory effect is enhanced with repetitive stimulation.[9]
While the general mechanism is similar, differences in their chemical structure—this compound being an amino amide and tetracaine an amino ester—can influence their potency, duration of action, and interaction with specific sodium channel subtypes.[9][10][11]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes available experimental data on the IC50 values for this compound and tetracaine on various sodium channel preparations. It is important to note that experimental conditions, such as the specific cell line, holding potential, and stimulation frequency, can significantly influence these values.
| Drug | Preparation / Channel Subtype | IC50 (µM) | Experimental Conditions | Reference |
| This compound | Peripheral Nerve (Xenopus laevis) | 18 | Tonic Block | [11] |
| Tetracaine | Peripheral Nerve (Xenopus laevis) | 0.7 | Tonic Block | [11] |
| Tetracaine | NaV1.5 (CHO cells) | 84.4 | Resting State Inhibition | [12] |
This table is a summary of available data and may not be exhaustive. Direct comparison between studies should be made with caution due to variations in experimental protocols.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The following provides a generalized methodology for determining the inhibitory effects of local anesthetics on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology, a standard technique in the field.[13]
1. Cell Preparation:
- HEK-293 cells stably expressing the human NaV1.5 sodium channel subtype are cultured under standard conditions.
- On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Electrophysiological Recording:
- Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.
- Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with the internal solution.
- The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
- The internal solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
3. Drug Application:
- This compound and tetracaine are dissolved in the external solution to the desired concentrations.
- The solutions are applied to the recorded cell via a gravity-fed perfusion system.
4. Data Acquisition and Analysis:
- To assess tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Sodium currents are then elicited by a depolarizing pulse (e.g., to -10 mV).
- To evaluate use-dependent block, a train of depolarizing pulses is applied at a specific frequency (e.g., 10 Hz).
- The peak sodium current amplitude is measured before and after drug application.
- Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The data is then fitted with the Hill equation to determine the IC50 value.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
References
- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 2. What is the mechanism of Tetracaine Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 8. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Etidocaine and Mepivacaine in Dental Blocks
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etidocaine (B1208345) is a long-acting local anesthetic known for its high potency and prolonged duration of action, which can be beneficial for lengthy dental procedures and postoperative pain management.[1][2] In contrast, Mepivacaine (B158355) is an intermediate-acting anesthetic with a rapid onset of action and is noted for its mild vasodilating properties, making it a suitable option for procedures of moderate duration and for patients where a vasoconstrictor is best avoided.[3][4][5] The choice between these two agents will largely depend on the required duration of anesthesia, the nature of the dental procedure, and the patient's medical history.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following table summarizes the key physicochemical and pharmacokinetic properties of this compound and Mepivacaine. These properties are crucial in determining the clinical performance of a local anesthetic.
| Property | This compound | Mepivacaine | Significance |
| Chemical Classification | Amide | Amide | Both are metabolized in the liver and are less likely to cause allergic reactions compared to ester-type anesthetics. |
| pKa | 7.7 | 7.6 | A lower pKa generally leads to a more rapid onset of action as more of the drug is in the non-ionized form to cross the nerve membrane.[5] Mepivacaine may have a slight advantage in infected (acidic) tissues.[5] |
| Protein Binding (%) | 94 | 77 | Higher protein binding is associated with a longer duration of action. |
| Lipid Solubility | High | Moderate | Higher lipid solubility correlates with greater potency. |
| Onset of Action | Rapid (3-5 minutes) | Rapid (2-3 minutes for infiltration) | Both provide a relatively quick onset of anesthesia.[1][3] |
| Duration of Action | Long (up to 9 hours) | Intermediate (2-3 hours with vasoconstrictor) | This compound provides a significantly longer period of anesthesia.[1][6] |
| Metabolism | Hepatic | Hepatic | Caution is advised in patients with severe liver dysfunction for both agents. |
Clinical Performance in Dental Blocks
The clinical performance of this compound and Mepivacaine, as inferred from studies comparing them to Lidocaine (B1675312), is summarized below.
| Clinical Parameter | This compound (with Epinephrine) | Mepivacaine (with or without Vasoconstrictor) |
| Anesthetic Success Rate | High, comparable to Lidocaine for achieving surgically adequate anesthesia.[1] | High, with some studies suggesting a higher success rate than Lidocaine in certain scenarios like irreversible pulpitis.[4][7][8] |
| Onset of Anesthesia | Rapid, similar to Lidocaine.[1] | Rapid, with some meta-analyses suggesting a potentially shorter onset time than Lidocaine with epinephrine (B1671497).[4] |
| Duration of Pulpal Anesthesia | Significantly longer than Lidocaine.[1] | Comparable to or slightly longer than Lidocaine with epinephrine.[8][9] Plain Mepivacaine has a shorter duration.[3] |
| Postoperative Analgesia | Superior to Lidocaine, with a delayed onset of postoperative pain.[1] | Generally provides adequate analgesia for the duration of its action. |
| Hemostasis | May be less effective than Lidocaine with a higher concentration of epinephrine. | Milder vasodilating properties may offer an advantage in procedures where vasoconstrictors are a concern.[4][5] |
| Adverse Effects | Associated with a higher risk of systemic toxicity compared to Lidocaine.[10] | Generally well-tolerated, with a lower incidence of adverse effects reported in some studies compared to Lidocaine with epinephrine.[9] |
Experimental Protocols
Below is a generalized experimental protocol for a double-blind, randomized clinical trial designed to compare the efficacy of local anesthetics in dental blocks, based on methodologies reported in the literature.[1][7][8][9]
1. Study Design: A double-blind, randomized, parallel-group or split-mouth clinical trial.
2. Patient Population:
- Inclusion Criteria: Healthy adult patients (e.g., ASA I or II) requiring a specific dental procedure (e.g., extraction of impacted third molars, root canal therapy on a mandibular molar) that necessitates an inferior alveolar nerve block.
- Exclusion Criteria: Known allergy to amide local anesthetics, pregnancy, lactation, significant systemic diseases, and current use of medications that may interact with local anesthetics.
3. Anesthetic Agents:
- Group A: 1.5% this compound with 1:200,000 epinephrine.
- Group B: 2% or 3% Mepivacaine with or without a vasoconstrictor (e.g., 1:100,000 epinephrine or 1:20,000 levonordefrin).
- Control Group (optional): 2% Lidocaine with 1:100,000 epinephrine.
4. Anesthetic Administration:
- A standardized technique for the inferior alveolar nerve block is used for all participants.
- The volume of the anesthetic solution administered is kept constant across all groups.
5. Outcome Measures:
- Onset of Anesthesia: Time from the completion of the injection to the absence of sensation in response to a stimulus (e.g., pinprick test, electric pulp testing).
- Anesthetic Success: Defined as the ability to perform the dental procedure without the patient experiencing pain, often assessed using a Visual Analog Scale (VAS) for pain.
- Duration of Anesthesia: Time from the onset of anesthesia until the return of normal sensation, as reported by the patient.
- Postoperative Pain: Assessed at predefined intervals using a VAS. The number of rescue pain medications taken by the patient is also recorded.
- Adverse Events: Any local or systemic adverse events are recorded throughout the study.
6. Blinding: Both the patient and the operator are blinded to the anesthetic agent being administered. An independent third party is responsible for preparing and coding the anesthetic cartridges.
7. Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA, chi-square test) are used to compare the outcome measures between the groups.
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
References
- 1. Comparison of the effectiveness of this compound and lidocaine as local anesthetic agents during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting local anesthetics: a comparison of bupivacaine and this compound in endodontics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local Anesthesia: Agents, Techniques, and Complications | Pocket Dentistry [pocketdentistry.com]
- 4. Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Anesthetic Drugs Used In Dentistry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dentalcare.com [dentalcare.com]
- 7. Comparison of the Anesthetic Efficacy of Mepivacaine and Lidocaine in Patients with Irreversible Pulpitis: A Double-blind Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of 2% mepivacaine and 2% lidocaine for inferior alveolar nerve block: a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic systemic reactions of bupivacaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Etidocaine and Other Long-Acting Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of etidocaine (B1208345) with other long-acting local anesthetics, namely bupivacaine (B1668057), ropivacaine (B1680718), and levobupivacaine (B138063). The information presented is supported by experimental data from peer-reviewed studies to assist in research and development endeavors.
Introduction to Long-Acting Local Anesthetics
Long-acting local anesthetics are essential in clinical practice for providing prolonged analgesia. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2] By inhibiting the influx of sodium ions, these agents prevent the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[1][2] The potency of a local anesthetic is intrinsically linked to its ability to bind to and inhibit these sodium channels. This guide focuses on the in vitro potency, which provides a direct measure of the drug's interaction with its molecular target, independent of pharmacokinetic factors.
Comparative In Vitro Potency
The in vitro potency of local anesthetics is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for the tonic block of voltage-gated sodium channels by this compound and other long-acting local anesthetics as determined by electrophysiological studies.
| Local Anesthetic | IC50 (µM) for Tonic Block of Voltage-Gated Na+ Channels | Experimental Model | Reference |
| This compound | 18 | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | Bäuerle et al., 1998 |
| Bupivacaine | 27 | Enzymatically dissociated sciatic nerve fibers of Xenopus laevis | Bäuerle et al., 1998 |
| 13 (TTXs), 32 (TTXr) | Dorsal root ganglion neurons of rat | Scholz et al., 1998 | |
| Ropivacaine | 116 (TTXs), 54 (TTXr) | Dorsal root ganglion neurons of rat | Oda et al., 2000 |
| 117.3 | Dorsal horn neurons of neonatal rats | Liu et al., 2000 | |
| Levobupivacaine | Higher affinity for TTXr than TTXs Na+ channels | Dorsal root ganglion neurons of rat | Uta et al., as cited in PLOS ONE, 2025 |
| Less potent than bupivacaine on cloned human heart Na+ channels | Cloned human heart Na+ channels | Valenzuela et al., 1995b |
TTXs: Tetrodotoxin-sensitive; TTXr: Tetrodotoxin-resistant
Based on the available in vitro data from studies on peripheral nerve fibers, this compound demonstrates a higher potency for tonic block of voltage-gated sodium channels compared to bupivacaine. Data for ropivacaine and levobupivacaine from different experimental models suggest variations in potency depending on the specific sodium channel subtype being investigated.
Signaling Pathway of Local Anesthetic Action
Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers. This is primarily achieved by inhibiting voltage-gated sodium channels within the neuronal cell membrane. The following diagram illustrates the simplified signaling pathway.
Caption: Signaling pathway of local anesthetic action on voltage-gated sodium channels.
Experimental Protocols
The determination of the in vitro potency of local anesthetics relies on precise electrophysiological techniques. The most common method is the patch-clamp technique, which allows for the measurement of ion channel currents in isolated cells or membrane patches.
Patch-Clamp Electrophysiology for IC50 Determination
Objective: To measure the concentration-dependent inhibition of voltage-gated sodium currents by a local anesthetic and determine its IC50 value.
Experimental Model: Enzymatically dissociated sciatic nerve fibers from Xenopus laevis, as described by Bäuerle et al. (1998).
Procedure:
-
Nerve Fiber Isolation: Sciatic nerves are excised from Xenopus laevis and treated with enzymes (e.g., collagenase and dispase) to dissociate individual nerve fibers.
-
Patch-Clamp Recording: The whole-cell or outside-out configuration of the patch-clamp technique is used. A glass micropipette with a small tip opening is brought into contact with the membrane of a dissociated nerve fiber. A high-resistance "giga-seal" is formed between the pipette and the membrane.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) where most sodium channels are in the resting state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit sodium currents.
-
Drug Application: The local anesthetic is applied to the external surface of the nerve fiber membrane at various concentrations.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after the application of the local anesthetic at each concentration. The percentage of current inhibition is calculated for each concentration. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to the Hill equation.
The following diagram illustrates the general workflow for determining the IC50 of a local anesthetic using the patch-clamp technique.
Caption: Experimental workflow for determining the IC50 of a local anesthetic.
Conclusion
The in vitro data presented in this guide indicate that this compound is a highly potent long-acting local anesthetic, demonstrating a lower IC50 for tonic block of voltage-gated sodium channels in peripheral nerve fibers compared to bupivacaine. The potencies of ropivacaine and levobupivacaine can vary depending on the specific neuronal population and the subtypes of sodium channels being investigated. Understanding these differences in in vitro potency is crucial for the rational design and development of new local anesthetic agents with improved efficacy and safety profiles. The detailed experimental protocols provided serve as a foundation for researchers aiming to conduct similar comparative studies.
References
- 1. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Etidocaine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of the local anesthetic Etidocaine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the performance characteristics and experimental protocols for each method to aid researchers in choosing the most suitable technique for their specific needs.
Method Comparison
The performance of HPLC-UV, GC-MS, and LC-MS/MS for this compound quantification varies in terms of sensitivity, selectivity, and complexity. Below is a summary of their key validation parameters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.05 - 2 µg/mL | Not explicitly found for this compound | Potentially similar to other local anesthetics (e.g., 0.10–201.80 ng/mL for lidocaine)[1] |
| Accuracy (% Recovery) | ~90 - 96.4%[2][3] | Not explicitly found for this compound | Typically >80% for similar local anesthetics |
| Precision (%RSD) | < 2%[2] | Not explicitly found for this compound | Typically <15% for similar local anesthetics[4] |
| Limit of Detection (LOD) | ~30 ng/mL[2] | ~2.5 ng/mL (using a nitrogen-phosphorus detector) | Expected to be in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.05 µg/mL[3] | Not explicitly found for this compound | Expected to be in the low ng/mL range |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for successful implementation and cross-validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its simplicity and robustness for routine analysis.
Sample Preparation (for plasma) [2]
-
To 1 mL of plasma, add a suitable internal standard.
-
Alkalinize the sample.
-
Extract the analytes with diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in 250 µL of 0.05 N sulfuric acid.
-
Inject 50 µL of the resulting solution into the HPLC system.
Chromatographic Conditions [2]
-
Column: C18 reversed-phase column (300 x 3.9 mm).
-
Mobile Phase: 30% Acetonitrile (B52724) and 70% 0.05 M sodium phosphate (B84403) buffer, adjusted to pH 3.5.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly when coupled with specific detectors.
Sample Preparation A specific protocol for this compound was not found in the search results. A general procedure for local anesthetics is provided below.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For LLE, the sample is typically alkalinized before extraction with an organic solvent.
-
Derivatization (if necessary): For some local anesthetics, derivatization may be required to improve volatility and chromatographic performance.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection.
Chromatographic and Spectrometric Conditions A specific protocol for this compound was not found in the search results. General conditions are provided below.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injector: Splitless or split mode.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity and specificity. While a specific validated method for this compound was not identified, the following protocol for other local anesthetics can be adapted.[1]
Sample Preparation (for plasma) [1]
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile or methanol (B129727) containing an internal standard.
-
Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Dilution and Injection: The supernatant can be directly injected or further diluted with the mobile phase before injection.
Chromatographic and Spectrometric Conditions [1]
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. This is essential when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study. HPLC-UV offers a cost-effective and straightforward approach suitable for routine analysis where high sensitivity is not paramount. GC-MS provides higher sensitivity and selectivity, making it a good option for applications requiring lower detection limits. LC-MS/MS stands out as the most sensitive and specific method, ideal for bioanalytical studies with low sample volumes and concentrations. While a direct cross-validation study for this compound across these three methods was not found in the reviewed literature, the provided protocols and performance data for this compound and similar local anesthetics offer a solid foundation for researchers to develop, validate, and compare these methods in their own laboratories.
References
- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The quantitative analysis of amide local anesthetics using high pressure liquid chromatography and ultraviolet detection (HPLC/UV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for an automated determination of local anaesthetics in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Etidocaine's effect on axonal transport compared to other local anesthetics
For Researchers, Scientists, and Drug Development Professionals
Local anesthetics are essential tools in clinical practice, providing targeted nerve blockade for surgical and pain management. Beyond their primary function of inhibiting nerve conduction, these agents can also affect intracellular processes, including axonal transport, the critical mechanism for moving organelles, proteins, and other vital materials along the axon. This guide provides a comparative analysis of etidocaine's effect on axonal transport, placing it in the context of other commonly used local anesthetics and presenting the supporting experimental data.
Quantitative Comparison of Axonal Transport Inhibition
The inhibitory effects of various local anesthetics on fast axonal transport have been quantified in several studies. The following table summarizes the key findings, primarily from in vitro studies using the bullfrog spinal nerve model. This model allows for the direct measurement of the accumulation of radiolabeled proteins at a ligature, providing a quantitative measure of axonal transport inhibition.
| Local Anesthetic | Concentration (mM) | Inhibition of Axonal Transport (%) | Reference |
| This compound (B1208345) | 2 | < 10 | [1] |
| 10 | 64 | [1] | |
| Lidocaine (B1675312) | 10 | < 10 | [1] |
| 14 | 44 | [2] | |
| Bupivacaine (B1668057) | 10 | 49 | [2] |
| Prilocaine | 10 | 54 | [2] |
| 14 | 86 | [2] | |
| Mepivacaine (B158355) | 14 | 70 | [2] |
| Tetracaine | 1 | 64 | [1] |
| 2 | > 90 | [1] | |
| Dibucaine (B1670429) | 0.5 | 72 | [1] |
| 1 | > 90 | [1] |
Key Observations:
-
At a concentration of 10 mM, this compound demonstrates a significantly greater inhibition of axonal transport (64%) compared to lidocaine (<10%)[1].
-
The potency of bupivacaine (49% inhibition at 10 mM) in inhibiting axonal transport is noted to be close to that of this compound[2].
-
Prilocaine and mepivacaine also show substantial inhibition of axonal transport at the concentrations tested[2].
-
Tetracaine and dibucaine are potent inhibitors of axonal transport, achieving high levels of inhibition at lower concentrations compared to this compound and other amide local anesthetics[1].
Experimental Protocols
The majority of the comparative data on the effects of local anesthetics on axonal transport comes from a well-established in vitro model using the spinal nerves of the bullfrog (Rana catesbeiana). The following is a detailed description of the typical experimental protocol.
In Vitro Measurement of Fast Axonal Transport in Bullfrog Spinal Nerves
1. Preparation of Nerve Tissue:
-
The 8th and 9th dorsal root ganglia and their corresponding spinal nerves are dissected from bullfrogs.
-
The ganglia and nerves are maintained in a Ringer's solution, a salt solution that mimics the ionic composition of amphibian bodily fluids, to ensure their viability.
2. Radiolabeling of Proteins:
-
The dorsal root ganglia, which contain the neuronal cell bodies, are incubated with a radiolabeled amino acid, typically [3H]leucine.
-
The neurons take up the [3H]leucine and incorporate it into newly synthesized proteins.
3. Axonal Transport Period:
-
Following the incubation period with the radiolabel, the ganglia and attached nerves are transferred to a chase medium that does not contain the radiolabeled amino acid.
-
This allows the newly synthesized, radiolabeled proteins to be transported down the axons.
4. Application of Local Anesthetics:
-
The spinal nerves are exposed to various concentrations of the local anesthetics being tested. A control group of nerves is incubated in a drug-free Ringer's solution.
-
The exposure to the anesthetic is maintained for a specific duration to assess its effect on the transport process.
5. Ligature and Accumulation:
-
A fine ligature is tied around the spinal nerve at a specific distance from the ganglion.
-
This ligature acts as a physical barrier, causing the anterogradely transported, radiolabeled proteins to accumulate at the site of the tie.
6. Quantification of Transported Proteins:
-
After a set period of transport, the nerves are sectioned. The segment of the nerve proximal to the ligature, where the radiolabeled proteins have accumulated, is isolated.
-
The amount of radioactivity in this nerve segment is measured using liquid scintillation counting.
7. Data Analysis:
-
The amount of radioactivity that has accumulated at the ligature in the nerves treated with local anesthetics is compared to the accumulation in the control nerves.
-
The percentage of inhibition of axonal transport is then calculated based on this comparison.
Experimental workflow for measuring axonal transport inhibition.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which local anesthetics inhibit axonal transport are not fully elucidated and may vary between different agents.
For some local anesthetics like lidocaine, studies have suggested that the inhibition of axonal transport is not due to a disruption of the cellular energy supply (ATP levels) or the depolymerization of microtubules, which form the tracks for transport[3].
In the case of lidocaine, a potential signaling pathway has been identified. Low concentrations of lidocaine can rapidly inhibit axonal transport in cultured mouse dorsal root ganglion neurons through a mechanism that involves an influx of calcium (Ca2+) into the cell and the subsequent activation of Ca2+-calmodulin-dependent protein kinase II (CaMKII)[4]. The inhibition of CaMKII was shown to abrogate the inhibitory effects of lidocaine on axonal transport[4].
Proposed signaling pathway for lidocaine-induced inhibition of axonal transport.
For this compound, the specific signaling pathway leading to the inhibition of axonal transport has not been definitively identified in the reviewed literature. However, it is known that its mechanism of inhibition is not primarily due to the depletion of ATP or the disruption of microtubules[3]. It is plausible that, like other local anesthetics, this compound may also modulate intracellular calcium signaling, but further research is needed to confirm this hypothesis and delineate the specific molecular players involved.
References
- 1. Block of fast axonal transport in vitro by the local anesthetics dibucaine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fast axonal transport in vitro by the local anesthetics prilocaine, mepivacaine, and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the inhibition of fast axonal transport by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-concentration lidocaine rapidly inhibits axonal transport in cultured mouse dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the neurotoxic profiles of Etidocaine and bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic profiles of two widely used long-acting amide local anesthetics, etidocaine (B1208345) and bupivacaine (B1668057). While both are effective in providing prolonged anesthesia, concerns regarding their potential for neurotoxicity are paramount in clinical use and drug development. This document synthesizes experimental data to offer an objective comparison of their performance, detailing the underlying mechanisms and experimental protocols for assessment.
Executive Summary
Both this compound and bupivacaine exhibit neurotoxic effects that are dependent on concentration and duration of exposure. Experimental data, largely derived from in vitro studies with bupivacaine and in vivo studies with both agents, indicates that bupivacaine has a more pronounced cytotoxic effect on neuronal cells at a cellular level. Bupivacaine has been shown to induce apoptosis, increase reactive oxygen species (ROS) production, and decrease cell viability in various neuronal cell lines. Data on the specific cellular neurotoxicity of this compound is less comprehensive, with much of the available information focusing on its systemic central nervous system (CNS) toxicity, such as the induction of seizures. In vivo studies suggest that this compound and bupivacaine have similar CNS toxicity profiles, with this compound being slightly less potent in inducing convulsions.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various experimental studies to facilitate a direct comparison of the neurotoxic potential of this compound and bupivacaine. It is important to note that direct comparative in vitro studies are limited, and data is often compiled from different experimental models and conditions.
Table 1: In Vitro Cytotoxicity of Bupivacaine in Neuronal and Non-Neuronal Cell Lines
| Cell Line | Assay | Endpoint | Bupivacaine Concentration | Result | Citation |
| Mouse C2C12 Myoblasts | MTT Assay | IC50 | 0.49 ± 0.04 mmol/L | Bupivacaine is approximately 7-fold more toxic than lidocaine (B1675312).[1] | |
| Human SH-SY5Y Neuroblastoma | MTT Assay | LD50 | 0.95 ± 0.08 mM (20 min exposure) | Bupivacaine was the most toxic among the tested local anesthetics. | |
| Human Adipose-Derived Mesenchymal Stem Cells | Live/Dead Stain | Cell Viability | 2.5 mg/ml | Significant decrease in viability after <1.5 hours of exposure.[2] | |
| Human Nucleus Pulposus Cells | Trypan Blue Exclusion | Cell Death | 0.5% | 12% cell death after 1 hour, increasing to 40% after 2 hours.[3] | |
| Human Breast Cancer Cells (BT-474) | MTT Assay | IC50 | 1.3 mM | ||
| Schwann Cells (RT4-D6P2T) | MTT Assay | LD50 | 476 µM | Bupivacaine induced dose- and time-dependent cell death.[4] | |
| Human SH-SY5Y Neuroblastoma | Flow Cytometry | Apoptosis Rate | 1 mM (24h) | Apoptosis rate increased to 41.6 ± 2.3%.[5][6] |
Table 2: In Vivo Central Nervous System (CNS) Toxicity of this compound and Bupivacaine
| Animal Model | Endpoint | This compound Dose | Bupivacaine Dose | Citation |
| Awake Dogs | Mean cumulative dose for convulsive activity | 8.0 mg/kg | 5.0 mg/kg | |
| Rhesus Monkeys | Seizure Threshold | Similar CNS toxicity to bupivacaine | Similar CNS toxicity to this compound |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for key experiments commonly cited in the assessment of local anesthetic neurotoxicity.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent effect of local anesthetics on the metabolic activity of cultured neuronal cells, as an indicator of cell viability.
-
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Treatment: Cells are seeded in 96-well plates and exposed to varying concentrations of this compound or bupivacaine for a specified duration (e.g., 24 hours). A control group with no anesthetic is included.
-
MTT Addition: After the treatment period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plates are incubated for a period (e.g., 4 hours) to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][4]
-
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
-
Objective: To quantify the intracellular generation of ROS induced by local anesthetics.
-
Methodology:
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with this compound or bupivacaine as described for the cell viability assay.
-
Staining: Following treatment, the cells are washed and incubated with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[7]
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Objective: To measure the activation of executioner caspases-3 and -7, key mediators of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with the local anesthetics.
-
Lysis: After treatment, the cells are lysed to release their contents.
-
Substrate Addition: A luminogenic or fluorogenic substrate specific for caspase-3 and -7 is added to the cell lysate.
-
Incubation: The mixture is incubated to allow for the cleavage of the substrate by active caspases.
-
Measurement: The resulting luminescence or fluorescence is measured, which is proportional to the amount of active caspase-3 and -7 in the sample.[8][9][10]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the neurotoxic mechanisms of local anesthetics.
Caption: Local anesthetic-induced neurotoxicity signaling pathway.
Caption: General workflow for in vitro neurotoxicity assessment.
References
- 1. Bupivacaine causes cytotoxicity in mouse C2C12 myoblast cells: involvement of ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. The effect of lidocaine on apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Etidocaine Toxicity: A Comparative Analysis of Lipid Emulsion Therapy
For Researchers, Scientists, and Drug Development Professionals
The systemic toxicity of local anesthetics, though rare, presents a critical challenge in clinical practice. Etidocaine (B1208345), a long-acting amide local anesthetic, is known for its potential to induce severe cardiovascular and central nervous system toxicity when administered improperly or in excessive doses. This guide provides a comprehensive comparison of lipid emulsion therapy with other treatment modalities for reversing this compound-induced systemic toxicity, supported by experimental data and detailed protocols.
Mechanism of Action: How Lipid Emulsion Works
The primary proposed mechanism for the efficacy of intravenous lipid emulsion (ILE) in reversing local anesthetic systemic toxicity (LAST) is the "lipid sink" theory. This theory posits that the lipid emulsion creates an expanded lipid phase within the plasma, which sequesters the highly lipid-soluble this compound molecules, effectively drawing them out of target tissues like the heart and brain.[1][2][3] This partitioning effect reduces the free drug concentration at the site of toxicity, thereby mitigating its adverse effects.
Another complementary theory is the "lipid shuttle," which suggests that the lipid emulsion not only sequesters the local anesthetic but also facilitates its transport to the liver for detoxification and redistribution to tissues where it is less harmful, such as muscle and adipose tissue.[3][4][5]
Beyond these pharmacokinetic effects, lipid emulsion is also thought to have direct cardiotonic effects.[1][5] It may counteract the local anesthetic-induced inhibition of mitochondrial energy metabolism by providing a source of fatty acids, and it has been shown to increase intracellular calcium levels, which can improve cardiac contractility.[1][4]
Comparative Efficacy: Lipid Emulsion vs. Standard Resuscitation
Standard advanced cardiac life support (ACLS) protocols, including vasopressors like epinephrine (B1671497), are the traditional first line of defense in managing cardiac arrest. However, in the context of LAST, high doses of epinephrine can be detrimental, potentially worsening arrhythmias and metabolic acidosis.[4] Lipid emulsion has emerged as a superior and specific antidote for LAST.
Quantitative Data Summary
The following table summarizes findings from animal studies comparing the efficacy of lipid emulsion with standard resuscitation measures in treating local anesthetic-induced cardiotoxicity. While specific data for this compound is limited, the principles are broadly applicable due to its high lipid solubility, similar to bupivacaine (B1668057).
| Treatment Group | Animal Model | Local Anesthetic | Key Outcomes | Reference |
| Lipid Emulsion | Dog | Bupivacaine | Improved hemodynamics and survival compared to saline. | [6] |
| Lipid Emulsion + Epinephrine | Swine | Bupivacaine | No significant improvement in survival compared to lipid emulsion alone. High-dose epinephrine impaired resuscitation. | [7] |
| Standard ACLS (Epinephrine) | Piglet | Bupivacaine | Less effective in restoring stable circulation compared to lipid emulsion. | [7] |
| Lipid Emulsion | Rat | Bupivacaine | Dose-dependent recovery from cardiac toxicity; higher lipid concentration led to faster recovery. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for inducing local anesthetic toxicity and administering lipid emulsion therapy in animal models.
Protocol 1: Bupivacaine-Induced Asystole in Isolated Rat Hearts
-
Objective: To assess the efficacy of lipid emulsion in reversing bupivacaine-induced cardiac arrest.
-
Model: Langendorff-perfused isolated rat hearts.
-
Toxicity Induction: Hearts are perfused with a Krebs-Henseleit solution containing a toxic concentration of bupivacaine until asystole is achieved.
-
Intervention: Following asystole, hearts are reperfused with either a standard solution (control) or a solution containing 20% lipid emulsion.
-
Measured Parameters: Time to return of spontaneous circulation (ROSC), heart rate, left ventricular developed pressure, and coronary flow.
-
Findings: Lipid emulsion significantly shortens the time to ROSC and improves hemodynamic recovery compared to control.[1]
Protocol 2: In Vivo Model of Local Anesthetic Systemic Toxicity in Dogs
-
Objective: To evaluate the systemic effects of lipid emulsion in a live animal model of LAST.
-
Model: Anesthetized and ventilated dogs.
-
Toxicity Induction: A bolus of a local anesthetic (e.g., this compound or bupivacaine) is administered intravenously to induce profound hypotension and cardiac depression.[9]
-
Intervention: Animals are randomized to receive either a bolus and infusion of 20% lipid emulsion or a saline control.
-
Measured Parameters: Arterial blood pressure, cardiac output, heart rate, and survival rates.
-
Findings: Lipid emulsion administration leads to a more rapid and sustained recovery of cardiovascular parameters and higher survival rates compared to the control group.[6][9]
Alternatives and Adjunctive Therapies
While lipid emulsion is a cornerstone of LAST treatment, other therapies may be considered, particularly for managing specific symptoms.
-
Benzodiazepines: For the management of seizures, which are often the initial manifestation of CNS toxicity.
-
Airway Management: Ensuring adequate oxygenation and ventilation is critical, as hypoxia and acidosis can exacerbate local anesthetic toxicity.[3]
-
Cardiopulmonary Bypass: In cases of refractory cardiac arrest, cardiopulmonary bypass may be a life-saving measure, providing circulatory support while the local anesthetic is metabolized and cleared from the body.
Conclusion
References
- 1. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity [medsci.org]
- 3. Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity — NUEM Blog [nuemblog.com]
- 4. Frontiers | Mechanisms and Efficacy of Intravenous Lipid Emulsion Treatment for Systemic Toxicity From Local Anesthetics [frontiersin.org]
- 5. Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous lipid emulsion as antidote beyond local anesthetic toxicity: a systematic review. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Use of lipid emulsion therapy in local anesthetic overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute cardiovascular toxicity of intravenous amide local anesthetics in anesthetized ventilated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Etidocaine and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two widely used amide-type local anesthetics, etidocaine (B1208345) and lidocaine (B1675312). Understanding the biotransformation of these drugs is critical for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety and efficacy. This document summarizes key metabolic reactions, involved enzymes, and relevant experimental data to facilitate further research and drug development.
Executive Summary
Both this compound and lidocaine are primarily metabolized in the liver, undergoing a series of Phase I reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways for both compounds involve N-dealkylation. However, the specific metabolites and the potential for alternative pathways, such as cyclization, differ between the two molecules. Lidocaine's metabolism is well-characterized, with CYP3A4 and CYP1A2 playing crucial roles. While this compound is also known to be extensively metabolized, detailed kinetic data and the specific P450 isoforms responsible for its biotransformation are less defined in the current literature.
Comparative Analysis of Metabolic Pathways
Lidocaine Metabolism
Lidocaine undergoes extensive and rapid hepatic metabolism. The primary metabolic routes are:
-
Oxidative N-deethylation: This is the principal metabolic pathway, leading to the formation of monoethylglycinexylidide (B1676722) (MEGX). MEGX is an active metabolite with pharmacological effects comparable to lidocaine, although it is less potent. This reaction is primarily catalyzed by CYP3A4 and, to a lesser extent, CYP1A2. MEGX can be further de-ethylated to the inactive metabolite glycinexylidide (B194664) (GX).[1]
-
Hydroxylation: Aromatic hydroxylation of the xylidine (B576407) ring results in the formation of 3-hydroxylidocaine. This pathway is mainly mediated by CYP1A2.[2]
-
Hydrolysis: A minor pathway involves the hydrolysis of the amide bond to form 2,6-xylidine.
This compound Metabolism
This compound, structurally similar to lidocaine but with bulkier N-alkyl substituents (an ethyl and a propyl group), also undergoes extensive hepatic metabolism. The identified metabolic pathways include:
-
N-dealkylation: Similar to lidocaine, this compound is metabolized via the removal of its N-alkyl groups. This can occur through N-de-ethylation and N-de-propylation, leading to the formation of corresponding secondary and primary amine metabolites.
-
Cyclization: A notable feature of this compound metabolism is the formation of cyclic metabolites. Studies have identified several cyclic structures, including 3-(2,6-dimethylphenyl)-5-ethyl-2,4-imidazolidinedione and 1-(2,6-dimethylphenyl)-2-methyl-4-ethyl-2-imidazolin-5-one.[3] The formation of these metabolites is proposed to occur via intramolecular reactions of primary or secondary metabolites.[3]
While the involvement of cytochrome P450 enzymes is presumed, the specific isoforms responsible for this compound metabolism have not been as extensively characterized as those for lidocaine.
Quantitative Data Comparison
The following table summarizes available quantitative data on the metabolism of this compound and lidocaine. It is important to note that direct comparative studies providing kinetic parameters for this compound under the same conditions as lidocaine are limited.
| Parameter | Lidocaine | This compound | Reference |
| Primary Metabolites | Monoethylglycinexylidide (MEGX), 3-Hydroxylidocaine | N-de-ethylated, N-de-propylated, and cyclic metabolites | [1][3] |
| Key Metabolizing Enzymes | CYP3A4, CYP1A2 | Cytochrome P450 (specific isoforms not fully elucidated) | [2] |
| Km for MEGX formation (in HLM) | High-affinity component: ~5-30 µM; Low-affinity component: >200 µM | Not Reported | |
| Vmax for MEGX formation (in HLM) | Varies significantly between individuals | Not Reported | |
| Elimination Half-life (Adults) | 1.5 - 2 hours | ~2.6 hours | [4] |
HLM: Human Liver Microsomes
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for comparing the in vitro metabolism of this compound and lidocaine.
1. Objective: To determine and compare the kinetic parameters (Km and Vmax) of this compound and lidocaine metabolism in human liver microsomes.
2. Materials:
- This compound hydrochloride
- Lidocaine hydrochloride
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
- Acetonitrile (B52724) (for quenching the reaction)
- Internal standard (e.g., a structurally related compound not present in the incubation)
- HPLC-MS/MS system
3. Procedure:
- Incubation:
- Prepare a series of dilutions of this compound and lidocaine in potassium phosphate buffer.
- In separate microcentrifuge tubes, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein concentration) with the buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the substrate (this compound or lidocaine) and the NADPH regenerating system.
- Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes, within the linear range of metabolite formation).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Sample Preparation:
- Vortex the quenched reaction mixtures.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new set of tubes for analysis.
- LC-MS/MS Analysis:
- Develop and validate an LC-MS/MS method for the separation and quantification of the parent drugs and their expected metabolites.
- Analyze the samples to determine the concentration of the formed metabolites.
4. Data Analysis:
- Calculate the rate of metabolite formation at each substrate concentration.
- Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate and metabolic pathway.
Analytical Method: HPLC-MS/MS for Metabolite Quantification
1. Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound, lidocaine, and their primary metabolites in in vitro incubation samples.
2. Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
3. Chromatographic Conditions (Example):
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes of interest.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor-to-product ion transitions for each analyte and the internal standard.
5. Quantification:
- Construct calibration curves for each analyte using standards of known concentrations.
- Quantify the analytes in the samples by comparing their peak areas to the calibration curves.
Visualization of Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways of lidocaine and this compound.
Conclusion
The metabolic pathways of this compound and lidocaine share similarities, particularly in the initial N-dealkylation steps. However, the formation of unique cyclic metabolites for this compound represents a significant difference. The enzymes responsible for lidocaine metabolism are well-defined, facilitating the prediction of drug-drug interactions. In contrast, further research is required to fully elucidate the specific cytochrome P450 isoforms involved in this compound's biotransformation and to determine the kinetic parameters of these reactions. Such studies will be invaluable for a more comprehensive understanding of this compound's pharmacokinetic profile and for optimizing its clinical use.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cyclic metabolites of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of the anilide local anaesthetics in neonates. 11 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Etidocaine Efficacy: A Comparative Analysis With and Without Vasoconstrictors
For researchers and professionals in drug development, understanding the nuanced performance of local anesthetics is paramount. This guide provides a detailed comparison of the efficacy of Etidocaine (B1208345) when administered with and without a vasoconstrictor, primarily epinephrine (B1671497). The inclusion of a vasoconstrictor significantly alters the pharmacokinetic and pharmacodynamic properties of this compound, impacting its onset of action, duration of anesthesia, and systemic absorption.
Quantitative Data Summary
The following table summarizes the key efficacy parameters of this compound with and without the addition of a vasoconstrictor. Data has been synthesized from various clinical studies.
| Efficacy Parameter | This compound (Plain) | This compound with Vasoconstrictor (e.g., Epinephrine 1:200,000) | Key Observations |
| Onset of Action | Rapid | More Rapid | The addition of a vasoconstrictor leads to a faster onset of both sensory and motor blockade[1]. |
| Duration of Anesthesia | Long | Prolonged | While not always significantly prolonged in epidural anesthesia, vasoconstrictors generally extend the duration of action, particularly in peripheral nerve blocks[2][3]. For instance, in oral surgery, 1.5% this compound with epinephrine 1:200,000 has a longer duration than 2% lidocaine (B1675312) with epinephrine 1:100,000[3]. |
| Sensory Blockade | Profound | More Intense | Vasoconstrictors enhance the intensity of the sensory blockade[1]. |
| Motor Blockade | Profound | More Intense and Rapid | The addition of a vasoconstrictor results in a more rapid and more profound motor blockade[1]. |
| Systemic Absorption | Higher | Lower | The addition of adrenaline to this compound for extradural administration significantly lowers plasma concentrations, indicating reduced systemic absorption[4]. |
| Maximum Recommended Dose | 300 mg | 400 mg | The addition of a vasoconstrictor allows for a higher maximum recommended dose due to decreased systemic absorption[5]. |
Experimental Protocols
The data presented in this guide are based on findings from randomized, double-blind clinical trials. Below are detailed methodologies representative of the key experiments cited.
Study on Epidural Anesthesia
-
Objective: To evaluate the effect of vasoconstrictors on the sensory and motor blockade of 1.5% this compound administered epidurally.
-
Study Design: A randomized, double-blind study.
-
Subjects: 30 orthopedic patients.
-
Methodology:
-
Patients were randomly allocated into three groups to receive an epidural injection of:
-
Group 1: 1.5% this compound without a vasoconstrictor (n=10).
-
Group 2: 1.5% this compound with adrenaline 1:200,000 (n=10).
-
Group 3: 1.5% this compound with ornipressine 1 IU/10 ml (n=10).
-
-
Sensory Blockade Assessment: The sensory blockade was evaluated using electric pain stimuli. The time to onset and the intensity of the blockade were recorded.
-
Motor Blockade Assessment: Motor blockade was assessed using two methods:
-
Dynamometry: Measurement of isometric plantar flexion of the foot.
-
Bromage Score: A scale used to assess the intensity of motor block in the lower limbs.
-
-
Intraoperative Analgesia: The level of pain relief during the surgical procedure was also determined.
-
-
Reference: [1]
Study on Oral Surgery
-
Objective: To compare the clinical effectiveness of 1.5% this compound with epinephrine 1:200,000 and 2% lidocaine with epinephrine 1:100,000 for oral surgery.
-
Study Design: A double-blind, comparative study.
-
Subjects: 28 patients requiring the extraction of bilaterally impacted third molars.
-
Methodology:
-
Each patient served as their own control, receiving an injection of 1.5% this compound with epinephrine 1:200,000 on one side of the face and 2% lidocaine with epinephrine 1:100,000 on the opposite side.
-
Anesthetic Efficacy Assessment: The following parameters were evaluated:
-
Onset of Anesthesia: The time taken to achieve profound anesthesia.
-
Quality of Anesthesia: The effectiveness of the anesthetic during the surgical procedure.
-
Duration of Lip Numbness: The time until the return of normal sensation to the lower lip.
-
Onset of Postoperative Pain: The time at which the patient first reported feeling pain after the procedure.
-
-
Adverse Reactions: The incidence, type, and severity of any adverse reactions were recorded.
-
-
Reference: [3]
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. [Peridural anesthesia with this compound. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effectiveness of this compound and lidocaine as local anesthetic agents during oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effectiveness of 1.5% this compound HCl with epinephrine 1:200,000 and 2% lidocaine HCl with epinephrine 1:100,000 in oral surgery: a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Axillary plexus block with long-acting local anaesthetics (a comparative study of this compound and bupivacaine) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duranest (this compound HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safety Operating Guide
Navigating the Disposal of Etidocaine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Etidocaine are critical for maintaining laboratory safety and environmental stewardship. Researchers, scientists, and drug development professionals frequently handle potent pharmaceutical compounds like this compound. Understanding the proper disposal procedures for this long-acting local anesthetic is paramount to prevent potential environmental contamination and ensure compliance with stringent federal and state regulations. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, ensuring the safety of personnel and the protection of our ecosystems.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] The EPA's regulations, particularly Subpart P of 40 CFR Part 266, establish specific management standards for hazardous waste pharmaceuticals.[1] Additionally, the Drug Enforcement Administration (DEA) has regulations concerning the disposal of controlled substances, although this compound is not currently classified as a controlled substance.
A key determinant in the disposal pathway for a pharmaceutical is whether it is classified as a hazardous waste. A pharmaceutical can be deemed hazardous if it is specifically listed by the EPA (on the P or U lists) or if it exhibits one or more of the following characteristics: ignitability, corrosivity (B1173158), reactivity, or toxicity.[1][3]
While this compound is not found on the P or U lists, its formulation can determine if it exhibits hazardous characteristics. Of particular relevance is the characteristic of corrosivity. According to RCRA, a solution is considered a corrosive hazardous waste if it has a pH less than or equal to 2, or greater than or equal to 12.5.[1][3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused or expired vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any materials used for spill cleanup.
-
Segregate this compound waste at the point of generation. Use designated, clearly labeled, and leak-proof containers. It is a best practice to use color-coded containers for different types of pharmaceutical waste. While national standards can vary, a common practice is to use black containers for RCRA hazardous pharmaceutical waste.
Step 2: Hazardous Waste Determination
-
Consult the Safety Data Sheet (SDS) for the specific this compound product. The SDS for this compound hydrochloride indicates that it is considered hazardous and harmful if swallowed.[1] It explicitly states to "Dispose of contents/container to an approved waste disposal plant" and that it "Should not be released into the environment."[1]
-
Determine the pH of the this compound waste. As the corrosivity characteristic is pH-dependent, knowing the pH of your this compound solution is crucial. Commercially available this compound hydrochloride solutions typically have a pH ranging from 3.0 to 5.0.[4]
| Parameter | Value | Source |
| pH of this compound HCl Solution (1.0%) | 4.0 - 5.0 | [4] |
| pH of this compound HCl Solution (1.0% with Epinephrine) | 3.0 - 4.5 | [4] |
| pH of this compound HCl Solution (1.5% with Epinephrine) | 3.0 - 4.5 | [4] |
-
Classify the waste. Based on the typical pH range of 3.0 to 5.0, this compound solutions would not be classified as a corrosive hazardous waste under RCRA (pH ≤ 2 or ≥ 12.5). However, given the SDS statement that it is a hazardous substance, it is imperative to manage it as such.
Step 3: Container Management and Labeling
-
Use appropriate waste containers. Containers must be in good condition, compatible with the waste, and securely closed.
-
Label containers clearly. The label should include the words "Hazardous Waste," a description of the contents (e.g., "this compound Waste"), and the date accumulation started.
Step 4: Storage
-
Store waste in a designated, secure area. The storage area should be well-ventilated and away from drains and incompatible materials.
-
Adhere to accumulation time limits. The amount of time hazardous waste can be stored on-site depends on the laboratory's generator status, which is determined by the amount of hazardous waste generated per month.
Step 5: Disposal
-
Engage a licensed hazardous waste disposal company. Do not attempt to dispose of this compound waste through standard laboratory trash or by pouring it down the drain. The SDS explicitly warns against environmental release.[1]
-
Ensure proper treatment. The most common and required treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain meticulous records. Keep detailed records of all hazardous waste generated and disposed of, including manifests from the disposal company. These records are essential for regulatory compliance.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Etidocaine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Etidocaine is paramount. This document provides immediate, procedural guidance to minimize risk and ensure operational integrity in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified as an acute oral toxicant.[1] Adherence to stringent safety protocols is essential to prevent accidental exposure. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on general guidelines for hazardous drugs.[2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated gloves is recommended.[2][3] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Face Protection | Face Shield | To be worn in conjunction with goggles, especially when there is a risk of splashes.[3] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or in case of aerosol generation.[5] |
Note: No specific occupational exposure limits have been established for this compound hydrochloride.[5] Therefore, it is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.[5]
Safe Handling and Operational Procedures
When working with this compound, a systematic approach is necessary to minimize exposure and maintain a safe laboratory environment.
Preparation and Handling:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control potential airborne contaminants.[5]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Hygiene Practices: Wash hands thoroughly with soap and water before and after handling this compound.[5] Avoid eating, drinking, or applying cosmetics in the designated handling area.[2]
-
Avoid Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep it away from strong oxidizing agents.[5]
Emergency Procedures: Spill Response
In the event of an this compound spill, immediate and decisive action is required to contain the spill and mitigate exposure. The following workflow provides a step-by-step guide for responding to a spill.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company.[5] Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and logistical guidelines, research professionals can confidently and safely handle this compound, ensuring both personal and environmental protection.
References
- 1. This compound Hydrochloride | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
